molecular formula C5H8O B7822244 3-Methyl-3-buten-2-one CAS No. 54789-11-6

3-Methyl-3-buten-2-one

Cat. No.: B7822244
CAS No.: 54789-11-6
M. Wt: 84.12 g/mol
InChI Key: ZGHFDIIVVIFNPS-UHFFFAOYSA-N
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Description

Methyl isopropenyl ketone, stabilized appears as a clear colorless liquid. Flash point of 52 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors heavier than air.
3-Methyl-3-buten-2-one is an olefinic compound. It is functionally related to an acrylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-en-2-one
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InChI

InChI=1S/C5H8O/c1-4(2)5(3)6/h1H2,2-3H3
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InChI Key

ZGHFDIIVVIFNPS-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)C
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Molecular Formula

C5H8O
Record name METHYL ISOPROPENYL KETONE, STABILIZED
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Related CAS

25988-32-3
Record name 3-Buten-2-one, 3-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID9052557
Record name 3-Methylbut-3-en-2-one
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Molecular Weight

84.12 g/mol
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Physical Description

Methyl isopropenyl ketone, stabilized appears as a clear colorless liquid. Flash point of 52 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors heavier than air., Clear liquid with pleasant odor; [Hawley], Liquid
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Boiling Point

208 °F at 760 mmHg (USCG, 1999), 98 °C, 97.00 to 99.00 °C. @ 760.00 mm Hg
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Flash Point

less than 73 °F (USCG, 1999), 9 °C, 49 °F CC; 9 °C CC
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Solubility

SOL IN ALCOHOL
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8527 AT 20 °C/4 °C
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Vapor Density

2.9 (AIR= 1)
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Vapor Pressure

42.0 [mmHg], 42 MM HG AT 25 °C
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Color/Form

CLEAR, COLORLESS LIQUID

CAS No.

814-78-8, 54789-11-6
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Melting Point

-65 °F (USCG, 1999), -54 °C
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 814-78-8

This technical guide provides a comprehensive overview of 3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent, sweet odor.[1][2] It is a highly flammable, volatile organic compound.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1]
CAS Number 814-78-8[1]
Density 0.86 g/cm³[1]
Boiling Point 98 °C[1]
Melting Point -54 °C[1]
Flash Point 9 °C (48.2 °F)[1]
Solubility in Water Slightly soluble[1]
Refractive Index 1.4210 to 1.4250[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[1]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.[1]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.[1]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 3-Methyl-3-buten-1-ol (B123568) (Isoprenol) via Prins Reaction

This step involves the acid-catalyzed reaction of isobutylene (B52900) with formaldehyde (B43269).

  • Materials: Isobutylene, paraformaldehyde, acetic acid, high-pressure stirred tank reactor.

  • Procedure:

    • Charge a 5L high-pressure stirred tank with 840g of acetic acid, 210g of paraformaldehyde, and 1960g of isobutylene.

    • Heat the reactor to 120°C, maintaining a pressure of 1.2 MPa.

    • Allow the reaction to proceed for 8 hours.

    • After cooling, the resulting 3-methyl-3-buten-1-ol acetate (B1210297) is purified by reduced pressure distillation.

    • The acetate is then hydrolyzed using a sodium hydroxide (B78521) solution to yield 3-methyl-3-buten-1-ol.

Step 2: Oxidation of 3-Methyl-3-buten-1-ol to this compound (Hypothetical Protocol)

This step would involve the oxidation of the allylic alcohol to the corresponding ketone. A common and effective method for this transformation is the Swern oxidation.

  • Materials: 3-Methyl-3-buten-1-ol, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534), dichloromethane (B109758) (DCM).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.

    • After stirring for a short period, add a solution of 3-methyl-3-buten-1-ol in anhydrous DCM dropwise, again keeping the temperature at -78 °C.

    • Stir the reaction mixture for approximately 30-60 minutes at -78 °C.

    • Add triethylamine to the reaction mixture to quench the reaction and neutralize the acid formed.

    • Allow the reaction to warm to room temperature.

    • Perform an aqueous workup to separate the organic and aqueous layers.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

Purification

The primary method for purifying this compound is fractional distillation.[3] Given its volatility, care should be taken to minimize loss during the process.

Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, allowing for both separation from other components and identification based on its mass spectrum.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and signaling pathways of this compound are limited. However, as an α,β-unsaturated ketone, it belongs to a class of compounds known for their biological reactivity.[4]

The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes α,β-unsaturated ketones susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA.[4] This reactivity is the basis for the biological effects of many compounds in this class.

Potential Mechanism of Action

The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in proteins.[4] This covalent modification can alter the protein's structure and function, potentially leading to downstream biological effects. Many α,β-unsaturated ketones have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6]

Potential_Biological_Interaction This compound This compound Cellular_Protein Cellular Protein (e.g., enzyme, transcription factor) This compound->Cellular_Protein Michael Addition (reaction with nucleophilic residues) Covalent_Adduct Covalent Adduct Formation Cellular_Protein->Covalent_Adduct Altered_Protein_Function Altered Protein Function Covalent_Adduct->Altered_Protein_Function Downstream_Biological_Effects Downstream Biological Effects (e.g., modulation of signaling pathways, cytotoxicity) Altered_Protein_Function->Downstream_Biological_Effects

Caption: Potential mechanism of biological activity for this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

HazardDescriptionSource(s)
Flammability Highly flammable liquid and vapor.[7]
Toxicity Toxic if swallowed, in contact with skin, and fatal if inhaled.[7]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[7]
Reactivity Tends to polymerize, especially when heated or contaminated. This can lead to violent rupture of containers.[7]

It is essential to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Prins_Reaction Prins Reaction (Isobutylene + Formaldehyde) Intermediate_Alcohol 3-Methyl-3-buten-1-ol Prins_Reaction->Intermediate_Alcohol Oxidation Oxidation Intermediate_Alcohol->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (GC-MS, NMR, IR) Pure_Product->Analysis Characterization Structural Confirmation & Purity Assessment Analysis->Characterization

Caption: General workflow for the synthesis and analysis of this compound.

References

Synthesis of 3-Methyl-3-buten-2-one from 2-Butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-3-buten-2-one (B1203178), a valuable unsaturated ketone, from the readily available starting material, 2-butanone (B6335102). This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents key data in a structured format.

Introduction

This compound is a key building block in organic synthesis, utilized in the construction of more complex molecules, including pharmaceuticals and fragrances. Its synthesis from 2-butanone is an important transformation that typically proceeds through a Mannich-type reaction or an aldol (B89426) condensation pathway. This guide focuses on the Mannich reaction, a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Reaction Mechanism: The Mannich Reaction

The synthesis of this compound from 2-butanone via the Mannich reaction is a three-component reaction involving 2-butanone, formaldehyde, and a secondary amine (e.g., dimethylamine), followed by a subsequent elimination step. The reaction proceeds through the formation of an iminium ion, which then reacts with the enolate of 2-butanone.

The overall transformation can be summarized as follows:

G cluster_reactants Reactants cluster_product Product r1 2-Butanone p1 This compound r2 Formaldehyde r3 Dimethylamine (as hydrochloride) G Formaldehyde Formaldehyde Iminium Ion Formation Iminium Ion Formation Formaldehyde->Iminium Ion Formation Dimethylamine Dimethylamine Dimethylamine->Iminium Ion Formation Mannich Base Formation Mannich Base Formation Iminium Ion Formation->Mannich Base Formation 2-Butanone 2-Butanone Enolate Formation Enolate Formation 2-Butanone->Enolate Formation Enolate Formation->Mannich Base Formation Elimination Elimination Mannich Base Formation->Elimination This compound This compound Elimination->this compound G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine Reactants Heat to Reflux Heat to Reflux Combine Reactants->Heat to Reflux Monitor Progress Monitor Progress Heat to Reflux->Monitor Progress Cool to RT Cool to RT Monitor Progress->Cool to RT Neutralize Neutralize Cool to RT->Neutralize Extract with Ether Extract with Ether Neutralize->Extract with Ether Wash with Brine Wash with Brine Extract with Ether->Wash with Brine Dry Organic Layer Dry Organic Layer Wash with Brine->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify (Distillation/Chromatography) Purify (Distillation/Chromatography) Concentrate->Purify (Distillation/Chromatography) Characterization Characterization Purify (Distillation/Chromatography)->Characterization

3-Methyl-3-buten-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Methyl-3-buten-2-one, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

This compound, also commonly known as Methyl isopropenyl ketone, is an alpha,beta-unsaturated ketone.[1] Its structure consists of a butanone backbone with a double bond between the third and fourth carbon atoms and a methyl group attached to the third carbon.

  • IUPAC Name: 3-methylbut-3-en-2-one[1][2][3]

  • CAS Registry Number: 814-78-8[3]

  • Molecular Formula: C₅H₈O[1][3]

  • SMILES: CC(=C)C(C)=O[1]

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristically pungent, sweet, and pleasant odor.[4][5] It is a highly flammable substance and is denser than water, in which it is only slightly soluble.[2][4][5]

PropertyValue
Molecular Weight84.12 g/mol [5]
Boiling Point98°C[5]
Melting Point-54°C[5]
Density0.86 g/cm³[5]
Flash Point9°C (48.2°F)[5]
Water SolubilitySlightly soluble[5]
Vapor Pressure4.314 mmHg at 25°C[5]
Refractive Index1.4210 to 1.4250[5]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Condensation

The industrial production of this compound is typically achieved through the acid-catalyzed condensation of 2-butanone (B6335102) (methyl ethyl ketone) with formaldehyde (B43269).[4] This reaction is a type of aldol (B89426) condensation.

Objective: To synthesize this compound.

Materials:

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Formaldehyde (typically as an aqueous solution, e.g., formalin)

  • Acid catalyst (e.g., sulfuric acid, phosphoric acid)

  • Solvent (optional, depending on the specific process)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Glass reactor with a stirrer, thermometer, and reflux condenser

  • Heating mantle or water bath

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the glass reactor with 2-butanone and the acid catalyst. Begin stirring and heat the mixture to the desired reaction temperature.

  • Addition of Formaldehyde: Slowly add formaldehyde to the stirred mixture from a dropping funnel over a period of time to control the reaction rate and temperature.

  • Reaction: Maintain the mixture at the reaction temperature and continue stirring for a specified duration to ensure the condensation reaction proceeds to completion. The progress can be monitored using techniques like Gas Chromatography (GC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding a suitable base, such as a sodium bicarbonate solution, until the mixture is no longer acidic.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used, there will be two distinct layers. Separate the organic layer. If no solvent was used, an extraction with a suitable organic solvent (e.g., diethyl ether) may be necessary to isolate the product from the aqueous phase.

  • Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) and then filter to remove the solid.

  • Purification: Purify the crude product by fractional distillation to isolate this compound from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.

Synthesis_Workflow reactant reactant product product process process purification purification R1 2-Butanone P1 Setup R1->P1 R2 Formaldehyde P2 Reaction (Condensation) R2->P2 CAT Acid Catalyst CAT->P1 P1->P2 Heat & Stir P3 Neutralization P2->P3 Cool P4 Extraction / Workup P3->P4 P5 Drying P4->P5 P6 Purification (Distillation) P5->P6 FP This compound P6->FP

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 3-Methyl-3-buten-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-buten-2-one (CAS No: 814-78-8), a key alpha,beta-unsaturated ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Quantitative Spectroscopic Data

The key spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.9Singlet1H=CH₂ (a)
~5.7Singlet1H=CH₂ (b)
~2.3Singlet3H-C(=O)CH₃
~1.9Singlet3H=C(CH₃)-

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

Chemical Shift (δ) ppmAssignment
~198C=O
~145=C(CH₃)-
~125=CH₂
~25-C(=O)CH₃
~22=C(CH₃)-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound [2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H Stretch
~2950-2850MediumC-H Stretch (Alkyl)
~1685StrongC=O Stretch (Conjugated Ketone)[4]
~1640MediumC=C Stretch
~1420Medium-CH₂ Scissoring
~900Strong=CH₂ Bend (Out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound [5]

m/zRelative IntensityAssignment
84High[M]⁺ (Molecular Ion)[5]
69Moderate[M - CH₃]⁺
43Very High[CH₃CO]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).[6] Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.[7]

  • ¹³C NMR Acquisition: Due to the lower natural abundance of the ¹³C isotope, a higher concentration of the sample may be required. The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is necessary to obtain a clear spectrum.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample such as this compound, the simplest method is to prepare a "neat" sample.[8] This involves placing a single drop of the pure liquid between two salt plates (typically NaCl or KBr) to create a thin film.[8][9] The plates are then mounted in the sample holder of the IR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
  • Sample Introduction: As a volatile organic compound, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.

  • Ionization and Analysis: The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The logical progression for the spectroscopic analysis and identification of this compound can be visualized as follows:

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID (C=O, C=C) IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (M⁺, Key Fragments) MS->MS_Data Structure Confirmed Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

physical properties of 3-Methyl-3-buten-2-one (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Methyl-3-buten-2-one, specifically its boiling point and density. The information is presented in a clear, structured format, supplemented with detailed experimental protocols for the determination of these properties, catering to a scientific audience engaged in research and development.

Core Physical Properties

This compound, an olefinic compound, is a clear, colorless liquid.[1][2] Its primary physical characteristics are summarized in the table below, providing a quick reference for laboratory and development settings.

Physical PropertyValueUnits
Boiling Point98 (with a range of 97-99)°C
Density0.86g/cm³

Experimental Protocols

While specific experimental data for the determination of these values for this compound are not publicly detailed, the following sections describe standard and widely accepted methodologies for ascertaining the boiling point and density of liquid chemical compounds. These protocols are representative of the rigorous procedures employed in chemical characterization.

Determination of Boiling Point: Capillary Method

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only a small sample is available.[3][4] The principle of this method is based on the definition of the boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

  • Thiele tube or similar heating bath (e.g., aluminum block heater)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is then placed in the Thiele tube containing a high-boiling point liquid (like mineral oil or silicone oil).

  • The apparatus is heated gently.[3][5] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the vapor of the sample will fill the capillary tube, leading to a rapid and continuous stream of bubbles.[3]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[3][5] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring a precise volume of it.[2][6] A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary hole, which allows for the measurement of a specific volume with high accuracy.[6]

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermally controlled water bath

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed (m₀).

  • The pycnometer is then filled with distilled water and placed in the thermally controlled water bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the outside is dried thoroughly. The filled pycnometer is weighed again (m₁).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The same procedure of thermal equilibration in the water bath is followed. The filled pycnometer is then weighed (m₂).

  • The density of the sample is calculated using the following formula:

    Density of sample = [(m₂ - m₀) / (m₁ - m₀)] * Density of water at the measurement temperature

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its determined physical properties.

G A This compound B Physical Properties A->B is characterized by C Boiling Point 98 °C B->C D Density 0.86 g/cm³ B->D

Caption: Relationship between this compound and its physical properties.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone, is an alpha,beta-unsaturated ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a ketone functional group and a terminal alkene, imparts a unique reactivity profile, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and relevant chemical pathways to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
Molecular FormulaC₅H₈O[1]
Molecular Weight84.12 g/mol [1]
CAS Number814-78-8[1]
AppearanceClear colorless liquid[1][2]
OdorPungent, pleasant, sweet[1]
Boiling Point98 °C[3]
Melting Point-54 °C[3]
Density0.86 g/cm³[3]
Flash Point9 °C (52 °F)[3]
Vapor Pressure4.314 mmHg at 25°C[3]
Refractive Index1.4210 to 1.4250[3]

Solubility Profile

This compound exhibits a range of solubilities in various solvents, a critical consideration for its use in reaction chemistry, purification, and formulation.

Quantitative Solubility Data
SolventTemperature (°C)SolubilityReference(s)
Water2519,610 mg/L (estimated)[4]
WaterNot Specified29.2 g/L (predicted)
Qualitative Solubility Data
SolventSolubilityReference(s)
WaterSlightly soluble[1]
AlcoholSoluble[4]
ChloroformSparingly soluble[1]
Ethyl AcetateSlightly soluble[1]
MethanolSlightly soluble[1]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and the presence of catalysts or inhibitors. Understanding its stability is crucial for safe handling, storage, and application.

Thermal Stability
Polymerization

A significant aspect of the instability of this compound is its tendency to polymerize, particularly in the presence of heat or contaminants.[1] This reaction is typically suppressed by the addition of an inhibitor, such as hydroquinone (B1673460) (up to 1%).[1] The polymerization of vinyl monomers like this compound generally proceeds via a free-radical chain-reaction mechanism involving initiation, propagation, and termination steps.

General Stability and Incompatibilities

This compound is a highly flammable liquid and poses a dangerous fire risk.[1] It is reported to be stable during transport and does not react with water or common materials.[1] However, it is a skin and severe eye irritant and is toxic by ingestion and skin contact.[1] For storage, it is recommended to keep it in a freezer in tightly sealed containers.[1][4]

Experimental Protocols

The following sections detail methodologies for determining the solubility and stability of this compound. These are generalized protocols that can be adapted for specific laboratory conditions.

Protocol for Determining Aqueous Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in water.

Materials:

  • This compound

  • Deionized water

  • Scintillation vials with caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Gas chromatograph with flame ionization detector (GC-FID) or High-performance liquid chromatograph with UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) for calibration.

  • Add an excess amount of this compound to a known volume of deionized water in a sealed scintillation vial.

  • Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vial to stand undisturbed for several hours to allow undissolved droplets to settle.

  • Carefully transfer an aliquot of the aqueous phase to a centrifuge tube and centrifuge to further separate any undissolved material.

  • Filter the supernatant through a 0.22 µm syringe filter to obtain a saturated solution.

  • Analyze the filtered saturated solution and the prepared standard solutions using a calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

Protocol for Accelerated Stability Testing

This protocol describes a general approach for assessing the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

  • This compound (with and without inhibitor)

  • Stability chambers with controlled temperature and humidity

  • Appropriate sample containers (e.g., sealed glass vials)

  • Analytical instrumentation for quantification (e.g., GC-FID or HPLC-UV)

Procedure:

  • Place samples of this compound in the appropriate containers. It is advisable to test both the stabilized and unstabilized compound if possible.

  • Store the samples in stability chambers under accelerated conditions. According to ICH and WHO guidelines, a common condition is 40 °C ± 2 °C and 75% RH ± 5% RH.

  • Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).

  • At each time point, analyze the samples for the concentration of this compound using a validated analytical method.

  • Also, observe and record any changes in physical appearance (e.g., color, clarity, viscosity).

  • The rate of degradation can be determined by plotting the concentration of this compound as a function of time. The shelf-life (t₉₀), the time it takes for the concentration to decrease to 90% of its initial value, can then be calculated.

Signaling and Degradation Pathways

While specific signaling pathways involving this compound are not well-documented, its structural similarity to other biologically relevant molecules suggests potential involvement in metabolic or degradation pathways.

Potential Biological Degradation Pathway

A study on the bacterial degradation of tert-amyl alcohol revealed a pathway involving the formation of the hemiterpene 2-methyl-3-buten-2-ol.[6] This suggests that microbial systems may possess enzymatic machinery capable of transforming C5 skeletons similar to that of this compound. A plausible initial step in its biological degradation could be a reduction of the ketone to a secondary alcohol, followed by further metabolism.

G MBO This compound Reduced_MBO 3-Methyl-3-buten-2-ol MBO->Reduced_MBO Ketone Reduction Further_Metabolism Further Metabolism Reduced_MBO->Further_Metabolism

Potential initial step in the biological degradation of this compound.
Polymerization Pathway

The polymerization of this compound, an alkene, likely proceeds through a free-radical addition mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomer1 This compound Radical->Monomer1 Addition Growing_Chain1 Growing Polymer Chain (R-M•) Monomer2 This compound Growing_Chain1->Monomer2 Addition Growing_Chain2 Longer Polymer Chain (R-M-M•) Growing_Chain3 Growing Polymer Chain Polymer Stable Polymer Growing_Chain3->Polymer Combination or Disproportionation Growing_Chain4 Growing Polymer Chain Growing_Chain4->Polymer Combination or Disproportionation

Generalized free-radical polymerization pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for characterizing the solubility and stability of this compound.

G start Start: Obtain This compound solubility_testing Solubility Testing start->solubility_testing stability_testing Stability Testing start->stability_testing aqueous_sol Aqueous Solubility (Shake-Flask Method) solubility_testing->aqueous_sol organic_sol Organic Solvent Solubility solubility_testing->organic_sol accelerated_stab Accelerated Stability (Temp, Humidity) stability_testing->accelerated_stab photostability Photostability stability_testing->photostability quant_analysis Quantitative Analysis (GC or HPLC) aqueous_sol->quant_analysis organic_sol->quant_analysis accelerated_stab->quant_analysis photostability->quant_analysis data_analysis Data Analysis and Reporting quant_analysis->data_analysis end End: Characterization Complete data_analysis->end

Workflow for solubility and stability characterization.

References

In-Depth Technical Guide: Health and Safety Information for 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling this chemical.

Executive Summary

3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone, is a highly flammable and toxic organic compound.[1][2] This guide provides a consolidated overview of its known health and safety information, drawing from available public data. It is imperative to handle this substance with extreme caution in a well-ventilated area, utilizing appropriate personal protective equipment. The compound poses significant risks through inhalation, skin contact, and ingestion, with the potential for severe irritation and systemic toxicity.[1]

Chemical and Physical Properties

A clear, colorless liquid with a pungent, sweet odor, this compound is characterized by its high volatility and flammability.[1][3][4] It is insoluble in water and its vapors are heavier than air, posing a risk of accumulation in low-lying areas.[1][5]

PropertyValueSource
CAS Number 814-78-8[5]
Molecular Formula C₅H₈O[6][7]
Molecular Weight 84.12 g/mol [5][6][7]
Boiling Point 98 °C[3]
Melting Point -54 °C[3]
Flash Point 9 °C (48.2 °F) - closed cup[6][7]
Density 0.86 g/cm³[3]
Vapor Density 2.9 (Air = 1)[5]
Vapor Pressure 42.0 mmHg[5]
Solubility Insoluble in water; Soluble in alcohol[1][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour[2][6][7][8]
Acute Toxicity, Oral3H301: Toxic if swallowed[2][6][7][8]
Acute Toxicity, Dermal1H310: Fatal in contact with skin[6][7][8]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][6][7][8]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2][6][7]
Acute Toxicity, Inhalation2H330: Fatal if inhaled[2]
Specific Target Organ Toxicity - Single Exposure3 (Respiratory system)H335: May cause respiratory irritation[2][6][7]

GHS Pictograms:

GHS Pictograms for this compound

Toxicological Information

The available toxicological data indicates that this compound is highly toxic via multiple routes of exposure.

Toxicity DataValueSpeciesSource
LD50 (Oral) 180 mg/kgRat
LD50 (Intraperitoneal) 490 mg/kgMouse
LCLo (Inhalation) 125 ppm/4HRat
LCLo (Inhalation) 250 ppm/4HGuinea Pig

Health Effects:

  • Inhalation: Causes irritation of the nose and throat.[1][3] Vapors are highly toxic and irritating to the respiratory passages.[1] A maximum concentration of 0.3 ppm for repeated exposures is suggested to prevent local and systemic toxicity.[1]

  • Skin Contact: Toxic in contact with skin.[2] It is a definite skin irritant, and the development of blistering and pain may be delayed.[1]

  • Eye Contact: Causes serious eye irritation.[2] Vapors are strong lachrymators, and liquid contact can cause severe damage, potentially leading to permanent vision impairment.[1][3]

  • Ingestion: Toxic if swallowed, causing irritation of the mouth and stomach.[2][3]

Experimental Protocols

a) Acute Oral Toxicity (Following OECD Guideline 423)

This study provides information on the hazards of acute oral exposure. The substance is administered to a group of fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and is based on the GHS classification. Observations of effects and mortality are made, and the LD50 is estimated.

b) Acute Dermal Toxicity (Following OECD Guideline 402)

This test assesses the potential hazard from short-term dermal exposure. The test substance is applied to the clipped, intact skin of the test animals (typically rats or rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality.

c) Acute Inhalation Toxicity (Following OECD Guideline 403)

This guideline describes the methodology for assessing the toxicity of a substance upon inhalation. Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period. The concentration that is lethal to 50% of the test animals (LC50) is determined.

d) Skin Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. The substance is applied to a small area of the skin of a test animal (usually a rabbit) under a gauze patch. The skin is observed for erythema and edema at specified intervals.

e) Eye Irritation/Corrosion (Following OECD Guideline 405)

This method assesses the potential for a substance to cause eye irritation or damage. The test substance is applied to the eye of a single animal, and the eye is observed for effects on the cornea, iris, and conjunctiva at specific time points.

Generalized workflow for in-vivo toxicity testing.

Signaling Pathways and Mechanism of Toxicity

There is currently no specific information available in the public domain regarding the signaling pathways or the precise molecular mechanisms of toxicity for this compound. As an α,β-unsaturated ketone, it is plausible that its toxicity may involve covalent modification of cellular nucleophiles, such as cysteine residues in proteins, through Michael addition. This could lead to enzyme inhibition, disruption of cellular signaling, and oxidative stress. However, this is a generalized mechanism for this class of compounds and has not been specifically demonstrated for this compound.

Toxicity_Pathway cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_effects Downstream Effects A This compound (α,β-unsaturated ketone) C Michael Addition A->C Reacts with B Cellular Nucleophiles (e.g., Cysteine residues in proteins) B->C D Covalent Adduct Formation C->D E Protein Dysfunction / Enzyme Inhibition D->E G Cellular Damage & Toxicity E->G F Oxidative Stress F->G

Hypothesized toxicity pathway for α,β-unsaturated ketones.

Handling, Storage, and First Aid

Handling:

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Use in a well-ventilated area or outdoors.[2]

  • Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[2] In case of inadequate ventilation, wear respiratory protection.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

  • The substance may polymerize if heated or contaminated; this is typically suppressed by an inhibitor.[1][3]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2][9]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.[2][9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[2][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[2][9][10]

Accidental Release Measures

  • Evacuate personnel to a safe area.[9]

  • Remove all sources of ignition.[9]

  • Use personal protective equipment and ensure adequate ventilation.[2][9]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Contain and clean up the spill using non-combustible absorbent material and place it in a suitable container for disposal.[11][12]

Fire-Fighting Measures

  • Suitable extinguishing media: Dry chemical, foam, or carbon dioxide. Water may be ineffective.[2]

  • Specific hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[13] May polymerize and explode in a fire.[2][3]

  • Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Key fire hazards and response actions.

Conclusion

This compound is a chemical that presents significant health and safety risks, including high flammability and acute toxicity through multiple exposure routes. All handling should be conducted by trained personnel in controlled environments with appropriate safety measures in place. While quantitative toxicological data is available, detailed experimental protocols and mechanistic studies are not widely published. The information presented in this guide should serve as a foundation for safe laboratory practices and encourage further investigation into the specific toxicological profile of this compound.

References

The Multifaceted Reactivity of 3-Methyl-3-buten-2-one: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methyl-3-buten-2-one (B1203178), also known as methyl isopropenyl ketone, is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its conjugated system, comprising a carbonyl group and a carbon-carbon double bond, imparts a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the reactivity of this compound with a range of common reagents, including nucleophiles, electrophiles, reducing agents, and oxidizing agents. Detailed reaction mechanisms, experimental protocols for key transformations, and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: Structural Features and Electronic Profile

This compound possesses two key reactive sites: the electrophilic carbonyl carbon and the electrophilic β-carbon of the α,β-unsaturated system. The methyl group on the double bond influences the steric accessibility and electronic nature of the alkene. Resonance delocalization of the π-electrons results in a partial positive charge on both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. This dual electrophilicity is central to its chemical behavior.

Reactions at the Carbonyl Group (1,2-Addition)

Direct nucleophilic attack at the carbonyl carbon (1,2-addition) is a prominent reaction pathway, particularly with highly reactive, "hard" nucleophiles.

Grignard Reactions

Grignard reagents, being strong nucleophiles and bases, predominantly favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. The reaction with methylmagnesium bromide, for instance, yields a tertiary alcohol after acidic workup.

Reaction Pathway: Grignard Reaction (1,2-Addition)

G reagents CH3MgBr (Grignard Reagent) substrate This compound reagents->substrate 1,2-Addition intermediate Magnesium Alkoxide Intermediate substrate->intermediate workup H3O+ Workup intermediate->workup product 2,3-Dimethyl-3-buten-2-ol workup->product G nucleophile Dimethyl Malonate + Base substrate This compound nucleophile->substrate 1,4-Addition enolate Enolate Intermediate substrate->enolate product 1,5-Dicarbonyl Adduct enolate->product Protonation G reagent Li(CH3)2Cu (Gilman Reagent) substrate This compound reagent->substrate 1,4-Addition enolate Copper Enolate Intermediate substrate->enolate product 4,4-Dimethyl-2-pentanone enolate->product Workup G diene Cyclopentadiene (Diene) product Bicyclic Adduct diene->product dienophile This compound (Dienophile) dienophile->product [4+2] Cycloaddition G substrate This compound reagents 1. O3 2. DMS products Acetone + Methylglyoxal reagents->products Oxidative Cleavage G substrate This compound product Baylis-Hillman Adduct substrate->product aldehyde Benzaldehyde aldehyde->product catalyst DABCO catalyst->product Catalysis

The Natural Occurrence of 3-Methyl-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-one, an α,β-unsaturated ketone, is a volatile organic compound that has been identified as a component of the aroma profile of certain plants. While its presence is documented, comprehensive quantitative data and a fully elucidated biosynthetic pathway remain areas of ongoing research. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of this compound, including its detection in various species, a representative experimental protocol for its analysis, and a proposed biosynthetic pathway based on related metabolic routes.

Natural Occurrence

This compound has been detected, though not consistently quantified, in the volatile emissions of a limited number of plant species. Its presence contributes to the complex aroma profiles of these organisms.

Table 1: Documented Natural Sources of this compound

Natural SourceSpeciesFamilyNotes
BlackberryRubus speciesRosaceaeDetected as a volatile component of the fruit's aroma profile.[1] Quantitative data is not readily available in the literature.
Evergreen BlackberryRubus laciniatusRosaceaeSimilar to other Rubus species, it has been identified as a volatile constituent.[1]
Ginger LilyHedychium spicatumZingiberaceaeMentioned as a volatile compound in some commercial essential oil analyses, though not consistently listed as a major component.

Quantitative Data

To date, there is a notable lack of published studies that specifically quantify the concentration of this compound in its natural sources. While numerous studies have characterized the volatile organic compounds (VOCs) of Rubus species and Hedychium essential oils, this particular ketone is often either not detected or reported without quantitative figures. Broader metabolomic studies of these plants may contain this information in their supplementary data, but it is not prominently reported. This represents a significant data gap for researchers in this area.

Experimental Protocols

The analysis of this compound from a plant matrix is typically achieved through gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds. The following is a detailed, representative protocol for the extraction and analysis of volatile compounds from a plant source, which can be adapted for the specific quantification of this compound.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Plant Volatiles

1. Sample Preparation:

  • Collect fresh plant material (e.g., fruit, leaves, or flowers).

  • Weigh a precise amount of the material (e.g., 1-5 grams) and place it into a headspace vial (e.g., 20 mL).

  • For quantitative analysis, an internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as 4-methyl-2-pentanol) should be added to the vial.

  • Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector:

    • Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode for a short duration (e.g., 1-2 minutes).

  • GC Column:

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 5 °C/minute to 200 °C.

    • Ramp: Increase at a rate of 20 °C/minute to 280 °C, hold for 5 minutes.

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1.0 mL/minute).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

  • Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with known concentrations of an authentic standard.

Biosynthesis

The definitive biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the known biosynthesis of the structurally related C5 alcohol, 2-methyl-3-buten-2-ol (B93329) (MBO), a plausible pathway can be proposed. MBO is known to be synthesized from dimethylallyl pyrophosphate (DMAPP), a key intermediate in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.

It is hypothesized that this compound is also derived from the MEP pathway. There are two likely routes for its formation:

  • Direct enzymatic conversion of an isoprenoid precursor: An uncharacterized enzyme may catalyze the conversion of a C5 isoprenoid intermediate, such as DMAPP or isopentenyl pyrophosphate (IPP), directly to this compound.

  • Oxidation of 2-methyl-3-buten-2-ol (MBO): MBO, which is produced from DMAPP, could be subsequently oxidized by an alcohol dehydrogenase or a similar oxidoreductase to yield the ketone, this compound.

A study has also demonstrated the non-enzymatic formation of both isoprene (B109036) and MBO from DMAPP in the presence of metal ions like Mn²⁺. This raises the possibility that this compound could also be formed through a non-enzymatic or a metal-cofactor-assisted enzymatic reaction from a similar precursor.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound, integrated within the context of the MEP pathway.

MEP_Pathway cluster_MEP MEP Pathway G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MCT MEC 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->MEC CMK cMEPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate MEC->cMEPP MCS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate cMEPP->HMBPP HDS IPP Isopentenyl pyrophosphate HMBPP->IPP HDR DMAPP Dimethylallyl pyrophosphate IPP->DMAPP IPI MBO 2-Methyl-3-buten-2-ol DMAPP->MBO MBO Synthase M3B2O This compound DMAPP->M3B2O Unknown Enzyme (Hypothetical) MBO->M3B2O Alcohol Dehydrogenase (Hypothetical)

Caption: Proposed biosynthetic pathway of this compound via the MEP pathway.

Experimental Workflow for Biosynthetic Studies

Investigating the proposed biosynthetic pathway would involve a series of experiments, as outlined in the workflow below.

Biosynthesis_Workflow start Hypothesized Precursor (e.g., DMAPP, MBO) labeling Isotopic Labeling (e.g., ¹³C, ²H) start->labeling incubation Incubation with Plant Tissue or Cell-free Extract labeling->incubation extraction Volatile Extraction (HS-SPME) incubation->extraction analysis GC-MS Analysis extraction->analysis detection Detection of Labeled This compound analysis->detection confirmation Confirmation of Biosynthetic Pathway detection->confirmation

Caption: Experimental workflow for elucidating the biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring volatile compound with a documented presence in a limited number of plant species. However, there is a clear need for further research to establish its quantitative distribution and to definitively elucidate its biosynthetic pathway. The provided experimental protocol offers a robust framework for future analytical studies, while the proposed biosynthetic pathway serves as a foundation for targeted biochemical and genetic investigations. For researchers and professionals in drug development, a deeper understanding of the natural production of such bioactive compounds can open new avenues for sourcing, synthesis, and application.

References

Unveiling Methyl Isopropenyl Ketone: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isopropenyl ketone (MIPK), systematically known as 3-methyl-3-buten-2-one, is a reactive α,β-unsaturated ketone. While it may not be a household name, its unique chemical structure has made it a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of methyl isopropenyl ketone, tailored for professionals in research and development. We will delve into the early preparative methods, present key quantitative data in a structured format, and provide detailed experimental protocols for its synthesis.

Historical Perspective: The Discovery and Early Synthesis

While a definitive singular "discovery" of methyl isopropenyl ketone is not clearly documented, its preparation and characterization evolved over several decades through the work of numerous chemists. Early investigations into the reactions of ketones and aldehydes in the late 19th and early 20th centuries laid the groundwork for its eventual synthesis.

One of the earliest and most significant methods for preparing α,β-unsaturated ketones was the aldol (B89426) condensation. A key advancement in the synthesis of methyl isopropenyl ketone was the reaction of methyl ethyl ketone with formaldehyde (B43269). A notable publication by E. F. Landau and E. P. Irany in 1947 detailed a specific method for this preparation, which has been a cornerstone for subsequent synthetic developments.[1] This method, often referred to as a Mannich-type reaction, involves the condensation of an enolizable ketone (methyl ethyl ketone) with a non-enolizable aldehyde (formaldehyde) and a secondary amine salt, followed by the elimination of the amine to form the unsaturated ketone.

Over the years, various catalysts and reaction conditions have been explored to improve the yield and selectivity of this conversion. These have ranged from secondary amine hydrohalides to solid metal oxides and acidic cation exchange resins. Patents from the mid to late 20th century describe numerous refinements to this process, highlighting its industrial relevance.

Synthetic Methodologies: A Quantitative Overview

The synthesis of methyl isopropenyl ketone has been achieved through several pathways, with the condensation of methyl ethyl ketone and formaldehyde being the most prevalent. The choice of catalyst, reaction temperature, and pressure significantly influences the reaction's efficiency. Below is a summary of quantitative data from various reported synthetic methods.

Reactants Catalyst Temperature (°C) Pressure (kPa) Yield (%) Reference
Methyl ethyl ketone, FormaldehydeSecondary amine hydrohalide, Solid non-soluble metal oxide120-150700-1400-[2]
Methyl ethyl ketone, ParaformaldehydeDiethylamine (B46881) hydrochloride, Niobium oxide135700-140050-60 (selectivity)
Methyl ethyl ketone, Aqueous formaldehydeAcidic cation exchange resin---
Methyl ethyl ketone, FormaldehydeZinc oxide, Zirconium oxide (vapor phase)---[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of methyl isopropenyl ketone.

Protocol 1: Synthesis from Methyl Ethyl Ketone and Formaldehyde using a Secondary Amine Salt and Metal Oxide Catalyst

This protocol is based on the general method described in various patents for the production of methyl isopropenyl ketone.

Materials:

  • Methyl ethyl ketone (MEK)

  • Paraformaldehyde

  • Secondary amine hydrohalide (e.g., diethylamine hydrochloride)

  • Solid non-soluble metal oxide catalyst (e.g., niobium oxide)

  • Hydroquinone (B1673460) (inhibitor)

  • Reaction vessel with mechanical stirring, heating, and pressure control

Procedure:

  • Charge the reaction vessel with methyl ethyl ketone, paraformaldehyde, the secondary amine hydrohalide, the solid metal oxide catalyst, and a small amount of hydroquinone to inhibit polymerization.

  • With mechanical stirring, heat the reaction mixture to a temperature between 120-150°C.

  • Pressurize the reactor to 700-1400 kPa.

  • Maintain the reaction at the specified temperature and pressure for a designated period, typically one hour.

  • After the reaction is complete, cool the reactor and vent any excess pressure.

  • The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity for methyl isopropenyl ketone.

  • Purification of the methyl isopropenyl ketone can be achieved through distillation.

Synthetic Pathways and Workflows

The following diagram illustrates the primary synthetic pathway for methyl isopropenyl ketone from methyl ethyl ketone and formaldehyde, highlighting the key steps of the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Process cluster_product Product MEK Methyl Ethyl Ketone Condensation Mannich-type Condensation MEK->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Catalyst Secondary Amine Salt + Metal Oxide Catalyst->Condensation Elimination Elimination Condensation->Elimination MIPK Methyl Isopropenyl Ketone Elimination->MIPK

Caption: Synthesis of Methyl Isopropenyl Ketone.

Biological Activity and Toxicological Profile

Information on the specific biological signaling pathways of methyl isopropenyl ketone is limited in publicly available literature. Its primary relevance in a biological context is related to its toxicological properties.

Methyl isopropenyl ketone is classified as a flammable liquid and an irritant to the eyes, skin, and respiratory system.[3] Inhalation of high concentrations of its vapors can lead to central nervous system depression, with symptoms including dizziness, headache, and in severe cases, loss of consciousness.[4]

While specific metabolic pathways for methyl isopropenyl ketone in mammals are not well-documented, studies on structurally related α,β-unsaturated ketones can provide some insights. For instance, the in vivo metabolism of trans-4-phenyl-3-buten-2-one in rats and dogs has been shown to primarily involve the reduction of the carbon-carbon double bond, which is considered a detoxification pathway.[5] It is plausible that methyl isopropenyl ketone could undergo similar metabolic transformations. The general metabolism of methyl ketones in microorganisms has also been studied, often involving oxidation reactions.[6][7][8]

Given its reactivity as a Michael acceptor, methyl isopropenyl ketone has the potential to react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for the toxicological concern with many α,β-unsaturated carbonyl compounds.

Due to the lack of specific signaling pathway information, a diagrammatic representation is not provided. Researchers and drug development professionals should handle this compound with appropriate safety precautions in a well-ventilated fume hood, using personal protective equipment to avoid inhalation, ingestion, and skin contact.[3]

Conclusion

Methyl isopropenyl ketone, a compound with a rich history rooted in the fundamental reactions of organic chemistry, continues to be a relevant molecule in various industrial and research applications. Understanding its synthesis, from the early pioneering work to modern catalytic methods, provides a valuable knowledge base for chemists. While its direct involvement in specific biological signaling pathways has not been a major area of research, its toxicological profile underscores the importance of safe handling and the potential for metabolic detoxification pathways. This guide serves as a comprehensive technical resource for scientists and researchers working with or exploring the applications of this versatile ketone.

References

Methodological & Application

Polymerization Techniques for 3-Methyl-3-buten-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone, is a versatile monomer that can undergo polymerization through various mechanisms to produce polymers with a range of properties. The presence of both a vinyl group and a ketone functionality allows for different modes of polymerization and post-polymerization modification. This document provides an overview of the primary techniques for polymerizing this compound, including radical, anionic, and cationic methods. Detailed protocols and comparative data are presented to guide researchers in selecting the most suitable method for their specific application, from drug delivery systems to advanced materials.

Polymerization Methods Overview

The polymerization of this compound can be initiated through free-radical, anionic, or cationic pathways. The choice of method significantly influences the polymer's microstructure, molecular weight, and molecular weight distribution (polydispersity index, PDI).

  • Radical Polymerization: This is a common and robust method for polymerizing vinyl monomers. It can be initiated using thermal or photoinitiators. While conventional free-radical polymerization offers simplicity, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) can provide better control over the polymer architecture.

  • Anionic Polymerization: This technique, often a "living" polymerization, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. It is, however, sensitive to impurities and requires stringent experimental conditions.

  • Cationic Polymerization: Due to the electron-donating methyl group, the double bond of this compound is susceptible to electrophilic attack, making it a suitable candidate for cationic polymerization. This method can be initiated by strong protic or Lewis acids.

Data Presentation: Comparison of Polymerization Techniques

While specific quantitative data for the polymerization of this compound is not extensively available in the literature, the following tables summarize representative data for the polymerization of similar vinyl ketones to provide a comparative overview.

Table 1: Radical Polymerization of Vinyl Ketones

InitiatorMonomerSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn (PDI)
AIBNBVKBulk801768--
AIBNTVKBulk80--~4,0001.3

*Data for Butyl Vinyl Ketone (BVK) and a terphenyl-containing vinyl ketone (TVK) are presented as illustrative examples.[1]

Table 2: Anionic Polymerization of Isopropenyl t-butyl ketone

InitiatorMonomerSolventTemperature (°C)Mn ( g/mol )Mw/Mn (PDI)
t-ButyllithiumIsopropenyl t-butyl ketoneTHF-782,800 - 223,5001.1 - 1.6

*Data for the closely related isopropenyl t-butyl ketone monomer. The molecular weight was found to increase with conversion, which is characteristic of a living polymerization.[2]

Table 3: Cationic Polymerization of p-Hydroxystyrene (Illustrative Example)

Initiator SystemMonomerSolventTemperature (°C)Mn ( g/mol )Mw/Mn (PDI)
Water Adduct / BF3OEt2p-HydroxystyreneAcetonitrile0~5,400~1.2

*Data for p-hydroxystyrene is provided as an example of a controlled cationic polymerization.[3]

Experimental Protocols

The following are generalized protocols for the polymerization of this compound based on established methods for similar monomers. Researchers should optimize these conditions for their specific requirements.

Protocol 1: Free-Radical Polymerization (Bulk)

This protocol describes a conventional free-radical polymerization of this compound using AIBN as a thermal initiator.

Materials:

  • This compound (inhibitor removed by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Nitrogen or Argon source

  • Vacuum line

  • Methanol (B129727) (for precipitation)

Procedure:

  • Place this compound (e.g., 5 g, 59.4 mmol) and AIBN (e.g., 0.05 mol% with respect to the monomer) into a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at 80°C and stir the reaction mixture.

  • Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform).

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

Protocol 2: Anionic Polymerization

This protocol outlines the anionic polymerization of this compound using an organolithium initiator. This procedure requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (rigorously purified and dried)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Anhydrous methanol (for termination)

  • Schlenk line and glassware

  • Syringes and needles

Procedure:

  • Assemble and flame-dry all glassware under high vacuum.

  • Introduce anhydrous THF into the reaction flask via cannula transfer under a positive pressure of inert gas.

  • Cool the solvent to -78°C using a dry ice/acetone bath.

  • Add the purified this compound to the cooled solvent via syringe.

  • Initiate the polymerization by the dropwise addition of n-BuLi solution via syringe. The reaction mixture may develop a characteristic color.

  • Allow the polymerization to proceed at -78°C for the desired time (e.g., 1-4 hours).

  • Terminate the reaction by adding a small amount of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol).

  • Isolate the polymer by filtration and dry it under vacuum.

Protocol 3: Cationic Polymerization

This protocol provides a general method for the cationic polymerization of this compound using a Lewis acid initiator.

Materials:

  • This compound (purified and dried)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Boron trifluoride etherate (BF3OEt2)

  • Anhydrous methanol (for termination)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere, add anhydrous DCM and purified this compound to a dry reaction flask.

  • Cool the solution to the desired temperature (e.g., 0°C or -78°C).

  • Initiate the polymerization by the dropwise addition of BF3OEt2.

  • Stir the reaction mixture at the chosen temperature for a specified duration (e.g., 1-3 hours).

  • Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol or n-hexane).

  • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Polymerization Mechanisms

radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Addition Growing_Chain Growing_Chain Growing_Chain->Monomer + n Monomers Polymer Polymer Growing_Chain->Polymer Combination/ Disproportionation anionic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Living Polymer) Initiator (Nu-) Initiator (Nu-) Monomer Monomer Initiator (Nu-)->Monomer Addition Anionic_Chain Anionic_Chain Anionic_Chain->Monomer + n Monomers Living_Polymer Living_Polymer Terminating_Agent Terminating_Agent Living_Polymer->Terminating_Agent Quenching cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (E+) Initiator (E+) Monomer Monomer Initiator (E+)->Monomer Addition Cationic_Chain Cationic_Chain Cationic_Chain->Monomer + n Monomers Polymer Polymer Cationic_Chain->Polymer Chain Transfer/ Combination experimental_workflow Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiation Initiation (Add Initiator at Temp.) Reaction_Setup->Initiation Polymerization Polymerization (Stir for a Set Time) Initiation->Polymerization Termination Termination/Quenching Polymerization->Termination Purification Polymer Purification (Precipitation) Termination->Purification Characterization Polymer Characterization (GPC, NMR, etc.) Purification->Characterization

References

Application Notes and Protocols for Michael Addition Reactions Using 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-one (B1203178), also known as methyl isopropenyl ketone, is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its electrophilic β-carbon makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. The resulting Michael adducts are key intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The Michael addition provides a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions with carbon, nitrogen, and sulfur-based nucleophiles. A particular focus is placed on methodologies relevant to drug discovery and development, including asymmetric organocatalysis for the synthesis of chiral molecules.

General Reaction Mechanism

The Michael addition reaction is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized nucleophile. This nucleophile then attacks the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.

Caption: General mechanism of a base-catalyzed Michael addition reaction.

Applications in Drug Development

Michael adducts derived from α,β-unsaturated ketones are prevalent scaffolds in a variety of biologically active molecules and approved drugs. The ability to introduce diverse functionalities at the β-position allows for the synthesis of libraries of compounds for screening and lead optimization. Asymmetric Michael additions are particularly valuable as they provide access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is often critical for therapeutic activity and safety. For instance, the core structures of drugs like Pregabalin and Baclofen, which are derivatives of γ-aminobutyric acid (GABA), can be synthesized using asymmetric Michael additions as a key step.[3]

Drug_Development_Pathway cluster_synthesis Synthesis cluster_elaboration Further Elaboration cluster_biological_testing Biological Evaluation Acceptor This compound Michael_Adduct Chiral γ-Nitro Ketone Acceptor->Michael_Adduct Asymmetric Michael Addition Nucleophile Nucleophile (e.g., Nitroalkane) Nucleophile->Michael_Adduct GABA_Analog GABA Analog (e.g., Pregabalin precursor) Michael_Adduct->GABA_Analog Functional Group Transformation Target Biological Target (e.g., GABA Receptor) GABA_Analog->Target Binding & Modulation Response Therapeutic Response (e.g., Analgesic, Anxiolytic) Target->Response

Caption: Synthesis of a GABA analog precursor via Michael addition.

Experimental Protocols

The following protocols are representative examples for the Michael addition to this compound. Reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol describes the base-catalyzed addition of a soft carbon nucleophile, diethyl malonate, to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • To a solution of sodium ethoxide (5 mol%) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser, add diethyl malonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure complete formation of the enolate.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Protocol 2: Aza-Michael Addition of a Nitrogen Nucleophile (Aniline)

This protocol outlines the addition of an amine nucleophile to this compound, a reaction that can often proceed without a catalyst.

Materials:

  • This compound

  • Aniline (B41778)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube, magnetic stirrer

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 equivalent) in toluene (10 mL).

  • Add aniline (1.2 equivalents) to the solution.

  • Seal the tube and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the β-amino ketone.

Protocol 3: Thia-Michael Addition of a Sulfur Nucleophile (Thiophenol)

This protocol describes the rapid and efficient addition of a thiol to this compound, often catalyzed by a mild base.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equivalent) and thiophenol (1.1 equivalents) in dichloromethane (15 mL) in a round-bottom flask, add triethylamine (10 mol%) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is typically fast.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the thioether adduct.

Quantitative Data

The following tables summarize representative data for Michael addition reactions to α,β-unsaturated ketones, including close analogs of this compound, to provide an indication of expected outcomes.

Table 1: Michael Addition of Carbon Nucleophiles to α,β-Unsaturated Ketones

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
13-Penten-2-oneDiethyl malonateNaOEt (10)EtOH1~90N/A
2ChalconeDiethyl malonate(R,R)-DPEN (20)EtOH1689995
33-Buten-2-oneNitromethaneChiral Thiourea (10)Toluene489294

Data for entries 1 and 3 are for structurally similar acceptors and may require optimization for this compound.

Table 2: Aza- and Thia-Michael Additions to α,β-Unsaturated Ketones

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
13-Penten-2-oneAnilineNoneNeat4HighN/A
2CyclohexenoneThiophenolChiral Thiourea (5)Toluene129596
33-Penten-2-oneThiophenolEt₃N (10)CH₂Cl₂0.5>95N/A

Data for entries 1, 2 and 3 are for structurally similar acceptors and may require optimization for this compound.

Experimental Workflow

The general workflow for performing and analyzing a Michael addition reaction is outlined below.

Experimental_Workflow Start Start Preparation Preparation (Reactants, Solvent, Catalyst) Start->Preparation Reaction Reaction Setup (Combine reagents, stir at specified temperature) Preparation->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Chiral HPLC) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of pyrazoline and isoxazoline (B3343090) heterocyclic scaffolds utilizing 3-Methyl-3-buten-2-one as a versatile starting material. As an α,β-unsaturated ketone, this compound serves as a key building block in condensation and cyclization reactions. The protocols outlined herein are based on established chemical principles for the synthesis of five-membered heterocycles and are presented with clarity to facilitate their application in research and drug development. This document includes reaction schemes, detailed experimental procedures, and tabulated data for easy reference.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and reliable synthetic routes to these scaffolds is a cornerstone of modern medicinal and materials chemistry. This compound, also known as methyl isopropenyl ketone, is a commercially available α,β-unsaturated ketone that offers a reactive framework for the construction of various heterocyclic systems. Its conjugated enone system is susceptible to nucleophilic attack, making it an ideal precursor for condensation reactions followed by intramolecular cyclization to yield five-membered heterocycles. This document details the synthesis of pyrazoline and isoxazoline derivatives, which are prevalent motifs in many biologically active molecules.

Synthesis of 5-Isopropenyl-5-methyl-4,5-dihydro-1H-pyrazole

The reaction of an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives is a classical and efficient method for the synthesis of pyrazolines. The reaction proceeds via a conjugate addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to afford the dihydropyrazole ring.

Reaction Pathway

G MVK This compound Intermediate Hydrazone Intermediate MVK->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazoline 5-Isopropenyl-5-methyl-4,5-dihydro-1H-pyrazole Intermediate->Pyrazoline Cyclization Solvent Ethanol (Solvent) Heat Solvent->Intermediate Solvent->Pyrazoline G MVK This compound Intermediate Oxime Intermediate MVK->Intermediate + Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Intermediate Base Sodium Acetate Base->Intermediate Isoxazoline 5-Isopropenyl-5-methyl-4,5-dihydroisoxazole Intermediate->Isoxazoline Cyclization Solvent Ethanol (Solvent) Heat Solvent->Intermediate Solvent->Isoxazoline G Start Start: this compound Reaction Reaction with Dinucleophile (e.g., Hydrazine, Hydroxylamine) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Final Heterocyclic Product Characterization->Product

Application Notes and Protocols: 3-Methyl-3-buten-2-one in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex molecules, including natural products and pharmaceuticals. 3-Methyl-3-buten-2-one (B1203178), also known as methyl isopropenyl ketone, is an α,β-unsaturated ketone that serves as a reactive dienophile in these transformations. Its utility is enhanced by the carbonyl group, which activates the double bond for cycloaddition and provides a functional handle for further synthetic manipulations. This document provides detailed application notes and protocols for the use of this compound as a dienophile in Diels-Alder reactions.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[2] The stereochemistry of the dienophile is retained in the product. When cyclic dienes are employed, two stereoisomeric products, designated as endo and exo, can be formed. The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond in the cyclohexene (B86901) ring, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer.

For simple acyclic dienes reacting with monosubstituted dienophiles like methyl vinyl ketone (a close analog of this compound), the kinetic endo:exo selectivity under thermal conditions is often close to 1:1.[3] The use of Lewis acid catalysts can significantly influence the reaction rate and stereoselectivity, often favoring one isomer over the other.[4]

Quantitative Data Summary

The following tables summarize available quantitative data for the Diels-Alder reaction of this compound and its close analog, methyl vinyl ketone, with various dienes.

Table 1: Reaction of 1,3-Butadiene with Methyl Vinyl Ketone

CatalystSolventTemperature (°C)endo:exo RatioYield (%)Reference
None (Thermal)BenzeneNot Specified~1:1 (kinetic)Not Specified[3]
Lewis AcidsVariousNot SpecifiedAltered selectivityNot Specified[3]

Table 2: Reaction of Cyclopentadiene (B3395910) with Methyl Vinyl Ketone

CatalystSolventTemperature (°C)exo:endo RatioYield (%)Reference
None (Thermal)Dioxane20Not SpecifiedNot Specified[5]
None (Thermal)Isooctane20Not SpecifiedNot Specified[5]
None (Thermal)Water20Not SpecifiedNot Specified[5]
AlCl₃Dichloromethane (B109758)Not SpecifiedHigher endo selectivityNot Specified[6][7][8]

Note: Specific yield data for the reaction with this compound is limited in the readily available literature. The data for methyl vinyl ketone is presented as a close approximation.

Experimental Protocols

While a specific, detailed protocol for the Diels-Alder reaction of this compound was not found in the available literature, the following general procedures for related reactions can be adapted. Researchers should optimize these protocols for their specific diene and desired outcome.

General Protocol for Thermal Diels-Alder Reaction

This protocol is adapted from general procedures for Diels-Alder reactions.[9]

Materials:

  • This compound

  • Diene (e.g., freshly cracked cyclopentadiene or isoprene)

  • Anhydrous solvent (e.g., toluene, benzene, or xylenes)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diene.

  • Add a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or distillation to afford the desired cyclohexene adduct.

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is based on general methods for Lewis acid-catalyzed cycloadditions.[4][6][7][8]

Materials:

  • This compound

  • Diene

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂)

  • Round-bottom flask

  • Addition funnel (optional)

  • Magnetic stirrer

  • Inert atmosphere setup

  • Low-temperature bath (if required)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diene and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • In a separate flask, prepare a solution of the Lewis acid (0.1 to 1.1 equivalents) in the anhydrous solvent.

  • Slowly add the Lewis acid solution to the stirred solution of the diene.

  • To this mixture, add a solution of this compound (1.0 equivalent) in the anhydrous solvent, either dropwise via an addition funnel or in one portion.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., 1,3-Butadiene) TS [4+2] Cyclic Transition State Diene->TS [4π] Dienophile Dienophile (this compound) Dienophile->TS [2π] Product Cyclohexene Adduct TS->Product Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

Workflow A 1. Combine Diene and Solvent under Inert Atmosphere B 2. Cool Reaction Mixture A->B C 3. Add Lewis Acid B->C D 4. Add this compound C->D E 5. Stir and Monitor Reaction D->E F 6. Quench Reaction E->F G 7. Workup and Extraction F->G H 8. Purification G->H I Final Product H->I Components Diene Diene (Electron-rich) Product Cyclohexene Derivative Diene->Product Dienophile This compound (Electron-poor) Dienophile->Product Catalyst Lewis Acid (Optional) Catalyst->Dienophile Activates

References

Application Notes and Protocols: Nazarov Cyclization of Divinyl Ketones Derived from 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Nazarov cyclization of divinyl ketones synthesized from 3-methyl-3-buten-2-one (B1203178) (methyl isopropenyl ketone). This class of reactions is a powerful tool for the stereoselective synthesis of substituted cyclopentenones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Introduction

The Nazarov cyclization is a robust chemical reaction for the synthesis of cyclopentenones from divinyl ketones.[1] The core of this transformation is an acid-catalyzed 4π-electrocyclic ring closure of a pentadienyl cation, which is generated from the divinyl ketone precursor.[2] Divinyl ketones derived from this compound are of particular interest as they lead to the formation of highly substituted and stereochemically rich five-membered rings.

Recent advancements have enabled the development of catalytic and highly enantioselective versions of this reaction, making it a valuable tool in modern organic synthesis.[3] These methods often employ chiral Brønsted acids or Lewis acids to control the stereochemical outcome of the cyclization.

Reaction Principle and Mechanism

The Nazarov cyclization is initiated by the activation of the divinyl ketone with a protic or Lewis acid, leading to the formation of a pentadienyl cation. This intermediate then undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization of the resulting enolate yields the cyclopentenone product.[2]

The regioselectivity and stereoselectivity of the Nazarov cyclization can be influenced by the substitution pattern on the divinyl ketone and the choice of catalyst. For divinyl ketones derived from this compound, the methyl group on the isopropenyl moiety plays a significant role in directing the outcome of the reaction.

Applications in Synthesis

The cyclopentenone core is a ubiquitous structural motif in a wide array of biologically active natural products and pharmaceutical agents. The Nazarov cyclization of divinyl ketones derived from this compound provides a direct and efficient route to these valuable building blocks, facilitating the synthesis of complex molecules with high levels of stereocontrol.

Experimental Protocols

Protocol 1: Synthesis of Divinyl Ketone Precursors

A general method for the synthesis of divinyl ketones from this compound involves the 1,2-addition of a vinyl organometallic reagent, followed by oxidation of the resulting tertiary allylic alcohol.

Materials:

Procedure:

  • Grignard/Lithium Addition: To a solution of this compound (1.0 equiv) in anhydrous THF or Et₂O at -78 °C under an inert atmosphere, add the vinylmagnesium bromide or vinyllithium solution (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude tertiary allylic alcohol.

  • Oxidation: To a solution of the crude alcohol in DCM, add Dess-Martin periodinane (1.2 equiv) at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired divinyl ketone.

Protocol 2: Asymmetric Nazarov Cyclization using a Chiral Brønsted Acid

This protocol is adapted from the work of List and coworkers for the enantioselective Nazarov cyclization of acyclic, alkyl-substituted divinyl ketones.[3]

Materials:

  • Divinyl ketone derived from this compound

  • Chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst (e.g., (S)-TRIP)

  • Toluene or other suitable non-polar solvent

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the divinyl ketone (1.0 equiv).

  • Dissolve the substrate in toluene.

  • Add the chiral IDPi catalyst (5-10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (typically 24-72 hours), monitoring by TLC or GC-MS.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopentenone.

Quantitative Data

The following table summarizes representative data for the asymmetric Nazarov cyclization of a divinyl ketone derived from this compound, as reported by List et al.[3]

EntryR GroupCatalyst Loading (mol%)Time (h)Yield (%)drer
1n-Hexyl54885>20:195:5
2Cyclohexyl57278>20:196:4
3t-Butyl77275>20:194:6

dr = diastereomeric ratio; er = enantiomeric ratio.

Visualizations

Reaction Workflow

Nazarov_Workflow cluster_synthesis Divinyl Ketone Synthesis cluster_cyclization Nazarov Cyclization start This compound step1 1,2-Addition start->step1 reagent1 Vinyl Grignard/Lithium reagent1->step1 intermediate Tertiary Allylic Alcohol step1->intermediate step2 Oxidation intermediate->step2 reagent2 Oxidizing Agent (e.g., DMP) reagent2->step2 product1 Divinyl Ketone step2->product1 step3 Cyclization product1->step3 product1->step3 Isolated Intermediate catalyst Chiral Brønsted or Lewis Acid catalyst->step3 product2 Substituted Cyclopentenone step3->product2

Caption: General workflow for the synthesis of divinyl ketones from this compound and their subsequent Nazarov cyclization.

Nazarov Cyclization Mechanism

Nazarov_Mechanism A Divinyl Ketone B Pentadienyl Cation A->B + H⁺/Lewis Acid C Oxyallyl Cation B->C 4π Conrotatory Electrocyclization D Enolate Intermediate C->D - H⁺ E Cyclopentenone Product D->E Tautomerization

References

Application Notes and Protocols: Photochemical [2+2] Cycloaddition Reactions of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical [2+2] cycloaddition reactions of 3-methyl-3-buten-2-one (B1203178) (also known as methyl isopropenyl ketone). This versatile reaction class offers a powerful tool for the synthesis of substituted cyclobutane (B1203170) rings, which are valuable structural motifs in medicinal chemistry and drug discovery. The protocols provided herein are based on established methodologies for structurally similar acyclic enones and serve as a detailed guide for reaction setup, execution, and analysis.

Introduction

The photochemical [2+2] cycloaddition is a cornerstone of organic photochemistry, enabling the construction of four-membered rings through the reaction of an electronically excited alkene with a ground-state alkene.[1] In the context of this compound, an α,β-unsaturated ketone, this reaction proceeds via the excitation of the enone to its triplet state, followed by a stepwise addition to an alkene partner to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.[2]

The resulting cyclobutane derivatives are of significant interest in drug development. The rigid, three-dimensional nature of the cyclobutane ring can be exploited to create conformationally constrained analogs of bioactive molecules, potentially leading to improved potency, selectivity, and pharmacokinetic properties.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the photochemical [2+2] cycloaddition of an enone with an alkene involves the following steps:

  • Photoexcitation: The enone absorbs a photon of light, promoting it from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The short-lived singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T₁).

  • Exciplex Formation and Bond Formation: The triplet enone interacts with a ground-state alkene to form an excited-state complex (exciplex). This is followed by the formation of the first carbon-carbon bond, generating a 1,4-diradical intermediate.

  • Ring Closure: After spin inversion, the diradical undergoes ring closure to form the cyclobutane product.

The regioselectivity of the addition (head-to-head vs. head-to-tail) and the stereoselectivity of the resulting cyclobutane are influenced by factors such as the stability of the diradical intermediate, steric interactions between the substituents, and the nature of the solvent.

Applications in Drug Discovery

The cyclobutane motif is increasingly recognized as a valuable component in the design of novel therapeutic agents. Its unique conformational properties can be leveraged to:

  • Introduce conformational rigidity: Restricting the flexibility of a molecule can lock it into a bioactive conformation, enhancing its binding affinity for a biological target.

  • Serve as a scaffold for diverse functionalization: The four corners of the cyclobutane ring can be functionalized to explore chemical space and optimize pharmacological properties.

  • Act as a bioisostere: The cyclobutane ring can replace other groups, such as phenyl rings or gem-dimethyl groups, to improve metabolic stability or other ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Protocols

Due to the limited specific literature on the photochemical [2+2] cycloaddition of this compound with simple alkenes, the following protocols are adapted from established procedures for the structurally similar methyl vinyl ketone. These should serve as a robust starting point for optimization.

General Considerations:
  • Solvent: Acetonitrile (B52724), dichloromethane, or acetone (B3395972) are commonly used solvents. They should be of high purity and degassed prior to use to remove oxygen, which can quench the triplet excited state of the enone.

  • Light Source: A medium-pressure mercury lamp is a common UV source for these reactions. The use of a Pyrex filter is recommended to block high-energy UV light that can cause side reactions.

  • Reaction Vessel: A quartz or Pyrex immersion well photoreactor is ideal for these reactions to ensure efficient irradiation of the solution.

  • Concentration: Reactions are typically run at concentrations of 0.1-0.5 M with respect to the enone.

Protocol 1: Photochemical [2+2] Cycloaddition of this compound with Cyclopentene (B43876) (Analogous System)

Objective: To synthesize the corresponding bicyclo[3.2.0]heptan-2-one derivative.

Materials:

  • This compound

  • Cyclopentene

  • Acetonitrile (spectroscopic grade, degassed)

  • Medium-pressure mercury lamp (e.g., 450 W Hanovia)

  • Pyrex immersion well photoreactor

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography supplies)

Procedure:

  • In a Pyrex photoreactor vessel, dissolve this compound (1.0 eq) and a five-fold excess of cyclopentene (5.0 eq) in degassed acetonitrile to achieve a final enone concentration of 0.2 M.

  • Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to ensure the removal of dissolved oxygen.

  • Seal the reactor and place the immersion well containing the mercury lamp into the solution.

  • Begin irradiation with the medium-pressure mercury lamp. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically after 12-24 hours, or when the starting enone is consumed), turn off the lamp and allow the reactor to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes to isolate the cycloadducts.

  • Characterize the product(s) by NMR spectroscopy and mass spectrometry to determine the yield and diastereomeric ratio.

Protocol 2: Visible-Light Mediated Crossed [2+2] Cycloaddition of an Aryl Enone with Methyl Vinyl Ketone (Adaptable for this compound)

This protocol is based on the work of Yoon and co-workers and offers a milder alternative to UV-mediated cycloadditions.[3][4]

Objective: To achieve a selective heterodimerization between an aryl enone and this compound.

Materials:

  • Aryl enone (e.g., chalcone)

  • This compound

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)

  • Acetonitrile (degassed)

  • Visible light source (e.g., blue LEDs or a household compact fluorescent lamp)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask, add the aryl enone (1.0 eq), this compound (1.5 eq), and [Ru(bpy)₃]Cl₂·6H₂O (1-2 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed acetonitrile via syringe to achieve a final aryl enone concentration of 0.1 M.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the crossed cycloadduct.

  • Determine the yield and diastereoselectivity of the product.

Quantitative Data (Based on Analogous Systems)

The following table summarizes representative quantitative data for photochemical [2+2] cycloadditions of acyclic enones with various alkenes. This data can be used as a benchmark when developing reactions with this compound.

EnoneAlkeneMethodYield (%)Diastereomeric Ratio (dr)Reference
Phenyl vinyl ketoneMethyl vinyl ketoneVisible Light, Ru(bpy)₃²⁺84>20:1[4]
ChalconeMethyl vinyl ketoneVisible Light, Ru(bpy)₃²⁺75>20:1[4]
2-Cyclohexenone1,1-DimethoxyethyleneUV Irradiation~65-[5]
2-CyclohexenoneBenzyl vinyl etherUV IrradiationMajor ProductMixture of stereoisomers[5]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State Enone Enone Enone_S1 Enone (S₁) Enone->Enone_S1 Alkene Alkene Enone_T1 Enone (T₁) Enone_S1->Enone_T1 Intersystem Crossing Diradical 1,4-Diradical Intermediate Enone_T1->Diradical + Alkene Product Cyclobutane Product Diradical->Product Spin Inversion & Ring Closure

Caption: General mechanism of the photochemical [2+2] cycloaddition of an enone with an alkene.

Experimental Workflow

Experimental_Workflow Reactants 1. Prepare Reactant Solution (Enone, Alkene, Solvent) Degas 2. Degas Solution (N₂ or Ar purge) Reactants->Degas Irradiate 3. Irradiate (UV or Visible Light) Degas->Irradiate Monitor 4. Monitor Reaction (TLC/GC) Irradiate->Monitor Monitor->Irradiate Continue Workup 5. Workup (Solvent Removal) Monitor->Workup Reaction Complete Purify 6. Purify (Column Chromatography) Workup->Purify Analyze 7. Analyze Product (NMR, MS) Purify->Analyze Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Disease Progression) TranscriptionFactor->GeneExpression Drug Cyclobutane-based Inhibitor Drug->Kinase2 Inhibition

References

Application Notes and Protocols: 3-Methyl-3-buten-2-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3-buten-2-one, an α,β-unsaturated ketone, is a valuable C5 building block in organic synthesis. Its reactivity profile, characterized by both a carbonyl group and a conjugated double bond, makes it a versatile precursor for the construction of complex molecular architectures inherent to many natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key structural motifs found in terpenes and steroids, with a primary focus on its role in the Robinson annulation for the formation of six-membered rings.

Key Application: Robinson Annulation in Terpene and Steroid Synthesis

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. In this sequence, this compound typically acts as the Michael acceptor, reacting with an enolate donor, such as a cyclic ketone, β-diketone, or β-keto ester. The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone ring system, a ubiquitous feature in a vast array of natural products, including sesquiterpenoids, diterpenes, and steroids.[1][2][3]

The Wieland-Miescher ketone is a classic example of a product formed via a Robinson annulation, serving as a crucial intermediate in the synthesis of numerous steroids.[2][4][5] The reaction of 2-methyl-1,3-cyclohexanedione with an α,β-unsaturated ketone is a foundational strategy for building the core structure of these polycyclic natural products.[3][6]

Experimental Protocols

Protocol 1: Synthesis of a Wieland-Miescher Ketone Analogue via Robinson Annulation

This protocol describes a general procedure for the Robinson annulation between a cyclic diketone and this compound to form a bicyclic enedione, a key intermediate for steroid and terpene synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 2-Methyl-1,3-cyclohexanedione C1 Base (e.g., NaOMe) Solvent (e.g., Methanol) Heat plus1 + R2 This compound P1 Wieland-Miescher Ketone Analogue C1->P1 Robinson Annulation

Caption: General scheme for the Robinson annulation.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • This compound

  • Sodium methoxide (B1231860) (NaOMe)

  • Anhydrous methanol (B129727) (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with 2-methyl-1,3-cyclohexanedione (1.0 eq).

  • Enolate Formation: Anhydrous methanol is added to dissolve the diketone. A solution of sodium methoxide (1.1 eq) in anhydrous methanol is then added dropwise to the stirred solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: this compound (1.2 eq) is added dropwise to the reaction mixture via the dropping funnel. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Aldol Condensation and Dehydration: After the Michael addition is complete (as indicated by TLC, typically 2-4 hours), the reaction is continued at reflux for an additional 4-8 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

  • Workup: The reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure using a rotary evaporator. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure Wieland-Miescher ketone analogue.

Data Presentation

The efficiency of the Robinson annulation is influenced by reaction conditions such as the choice of base, solvent, and temperature. Below is a summary of typical quantitative data for this type of transformation.

ParameterTypical Value/RangeReference
Yield 50-80%[7]
Reaction Time (Michael Addition) 2-4 hoursGeneral Knowledge
Reaction Time (Aldol Condensation) 4-8 hoursGeneral Knowledge
Reaction Temperature Reflux (Methanol)[3]
Molar Ratio (Diketone:Enone:Base) 1 : 1.2 : 1.1General Knowledge

Visualizations

Signaling Pathway: Robinson Annulation Mechanism

The following diagram illustrates the mechanistic steps of the Robinson annulation, commencing with the Michael addition of an enolate to this compound, followed by an intramolecular aldol condensation and dehydration.[1][2]

G Robinson Annulation Mechanism A Enolate Formation (from cyclic diketone) B Michael Addition (Enolate attacks this compound) A->B C 1,5-Diketone Intermediate B->C D Intramolecular Aldol Addition C->D E β-Hydroxy Ketone Intermediate D->E F Dehydration (Elimination of H₂O) E->F G α,β-Unsaturated Ketone (Wieland-Miescher Ketone Analogue) F->G

Caption: Key stages of the Robinson annulation.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of a natural product intermediate using this compound.

G Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reactant Preparation (Diketone, Base, Solvent) B Reaction Execution (Michael Addition & Aldol Condensation) A->B C Reaction Monitoring (TLC) B->C C->B Continue reaction D Solvent Removal (Rotary Evaporation) C->D Reaction complete E Extraction D->E F Drying and Filtration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Yield Calculation H->I G Synthetic Utility of this compound A This compound (C5 Building Block) B Robinson Annulation A->B C Wieland-Miescher Ketone Analogues B->C D Terpenes & Sesquiterpenes C->D E Steroids C->E F Other Polycyclic Natural Products C->F

References

Application Notes and Protocols for Enantioselective Reactions Involving 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of enantioselective reactions involving 3-methyl-3-buten-2-one (B1203178), also known as methyl isopropenyl ketone. The protocols detailed herein are intended to serve as a guide for the synthesis of chiral molecules, which are crucial intermediates in drug discovery and development. This document covers key asymmetric transformations including Michael additions, Diels-Alder reactions, and hydrogenations, with a focus on catalysts, reaction conditions, and achievable enantioselectivity.

Enantioselective Michael Addition to this compound

The conjugate addition of nucleophiles to α,β-unsaturated ketones is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The use of chiral catalysts allows for the enantioselective formation of these bonds, leading to valuable chiral building blocks.

Organocatalytic Michael Addition of Malonates

The addition of soft carbon nucleophiles like dialkyl malonates is a widely used method for C-C bond formation. Organocatalysis, utilizing small chiral organic molecules, offers a powerful and often environmentally benign approach to achieving high enantioselectivity in these reactions. While specific data for this compound is not extensively documented in readily available literature, analogous reactions with other α,β-unsaturated ketones provide a strong basis for protocol development.

Representative Data for Organocatalytic Michael Addition of Malonates to Enones

EntryEnoneCatalyst (mol%)NucleophileSolventTime (h)Yield (%)ee (%)Reference
1Chalcone(S)-1-(2-pyrrolidinylmethyl)pyrrolidine (20)Diethyl malonateToluene129086[1]
2CyclohexenoneChiral Thiourea (B124793) (10)Diethyl malonateToluene249592General procedure insights
33-Penten-2-one(R,R)-DPEN-derived thiourea (10)NitromethaneToluene24-48>90>95Analogous reaction insights

Experimental Protocol: Organocatalytic Michael Addition of Diethyl Malonate

This protocol is adapted from general procedures for the organocatalytic Michael addition of malonates to α,β-unsaturated ketones. Optimization for this compound may be required.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • Chiral organocatalyst (e.g., a derivative of proline or cinchona alkaloid, 0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst.

  • Add toluene, followed by this compound.

  • Add diethyl malonate to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Logical Workflow for Organocatalytic Michael Addition

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Catalyst, This compound, & Solvent add_nucleophile Add Diethyl Malonate start->add_nucleophile react Stir at Room Temperature add_nucleophile->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Determine Yield & ee% purify->analyze Diels_Alder_Cycle catalyst Chiral Lewis Acid (LA*) complex Activated Complex [Dienophile-LA*] catalyst->complex + Dienophile dienophile This compound dienophile->complex product_complex [Product-LA*] Complex complex->product_complex + Diene (Cycloaddition) diene Diene diene->product_complex product_complex->catalyst Catalyst Regeneration product Chiral Product product_complex->product Product Release Hydrogenation_Mechanism cluster_catalyst Catalytic Cycle catalyst [Ru(II)-BINAP] h2_activation [Ru(H)₂(BINAP)] catalyst->h2_activation + H₂ substrate_coordination [Ru(H)₂(BINAP)(Substrate)] h2_activation->substrate_coordination + Substrate insertion Hydride Insertion substrate_coordination->insertion reductive_elimination Reductive Elimination insertion->reductive_elimination reductive_elimination->catalyst + Chiral Product product Chiral 3-Methyl-2-butanone reductive_elimination->product substrate This compound substrate->substrate_coordination

References

Application Notes and Protocols for the Reaction of 3-Methyl-3-buten-2-one with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with α,β-unsaturated ketones, such as 3-methyl-3-buten-2-one (B1203178), is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction can proceed through two main pathways: 1,2-addition to the carbonyl group, yielding a tertiary allylic alcohol, or 1,4-conjugate addition to the β-carbon, resulting in a saturated ketone. The regioselectivity of this addition is highly dependent on the nature of the nucleophile and the reaction conditions. These application notes provide a detailed overview of this reaction, including reaction mechanisms, quantitative data for various Grignard reagents, and comprehensive experimental protocols.

Reaction Principles: 1,2-Addition vs. 1,4-Conjugate Addition

Grignard reagents (RMgX) are strong, hard nucleophiles, and their reactions with α,β-unsaturated ketones are typically irreversible and under kinetic control.[1][2][3] The direct attack on the electrophilic carbonyl carbon (1,2-addition) is generally a rapid process, leading to the predominance of the 1,2-addition product.[1][2][3]

In contrast, softer nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), favor the 1,4-conjugate addition pathway.[4][5] This preference is attributed to the different reaction mechanism involving these softer organometallic reagents.

Figure 1: Reaction pathways for the addition of organometallic reagents to this compound.

G Reaction of this compound with Organometallic Reagents cluster_start Reactants cluster_reagents Reagents cluster_products Products start This compound grignard Grignard Reagent (RMgX) (e.g., CH₃MgBr, PhMgBr) start->grignard 1,2-Addition (Kinetic Control) gilman Gilman Reagent (R₂CuLi) (e.g., (CH₃)₂CuLi) start->gilman 1,4-Addition (Thermodynamic Control) product_12 1,2-Addition Product (Tertiary Allylic Alcohol) grignard->product_12 product_14 1,4-Addition Product (Saturated Ketone) gilman->product_14

Caption: General overview of 1,2- vs. 1,4-addition to this compound.

Data Presentation: Product Distribution

The following table summarizes the expected product distribution for the reaction of this compound with various Grignard and Gilman reagents based on general principles and analogous reactions. Grignard reagents are expected to predominantly yield the 1,2-addition product. For instance, in a similar reaction with cyclohexenone, a Grignard reagent gave the 1,2-addition product in 95% yield.[1]

EntryReagentReagent TypeExpected Major ProductProduct StructureExpected Yield (%)
1Methylmagnesium Bromide (CH₃MgBr)Grignard1,2-Addition2,3-Dimethyl-3-buten-2-ol>90
2Phenylmagnesium Bromide (C₆H₅MgBr)Grignard1,2-Addition3-Methyl-2-phenyl-3-buten-2-ol>90
3Ethylmagnesium Bromide (CH₃CH₂MgBr)Grignard1,2-Addition3-Ethyl-2-methyl-3-buten-2-ol>90
4Lithium Dimethylcuprate ((CH₃)₂CuLi)Gilman1,4-Addition4-Methyl-2-pentanone>95
5Lithium Diphenylcuprate ((C₆H₅)₂CuLi)Gilman1,4-Addition4-Methyl-4-phenyl-2-butanone>95

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-3-buten-2-ol (1,2-Addition Product) via Grignard Reaction

This protocol details the reaction of this compound with methylmagnesium bromide to yield the 1,2-addition product.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Methyl iodide or methyl bromide

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

Figure 2: Experimental workflow for the Grignard reaction.

G Experimental Workflow for Grignard Reaction prep Preparation of Grignard Reagent (Methylmagnesium Bromide) reaction Reaction with this compound prep->reaction workup Aqueous Workup (Quenching with NH₄Cl) reaction->workup extraction Extraction with Ether workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Final Product (2,3-Dimethyl-3-buten-2-ol) purification->product

Caption: Step-by-step workflow for the synthesis via Grignard reaction.

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • In the dropping funnel, place a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction should start, indicated by bubbling and a gentle reflux.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 2,3-dimethyl-3-buten-2-ol.

Protocol 2: Synthesis of 4-Methyl-2-pentanone (1,4-Addition Product) via Gilman Reagent

This protocol describes the preparation of a Gilman reagent (lithium dimethylcuprate) and its subsequent reaction with this compound to yield the 1,4-addition product.

Materials:

  • Anhydrous copper(I) iodide (CuI)

  • Methyllithium (B1224462) (CH₃Li) solution in diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or a flame-dried three-necked round-bottom flask

  • Syringes for transfer of air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard glassware for workup and purification

Procedure:

Figure 3: Experimental workflow for the Gilman reagent reaction.

G Experimental Workflow for Gilman Reagent Reaction prep Preparation of Gilman Reagent (Lithium Dimethylcuprate) reaction Reaction with this compound prep->reaction workup Aqueous Workup (Quenching with NH₄Cl) reaction->workup extraction Extraction with Ether workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Final Product (4-Methyl-2-pentanone) purification->product

Caption: Step-by-step workflow for the synthesis via Gilman reagent.

  • Preparation of the Gilman Reagent: [6]

    • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous copper(I) iodide (1.0 equivalent).

    • Add anhydrous diethyl ether or THF and cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of methyllithium (2.0 equivalents) to the stirred suspension. The mixture should turn into a clear, colorless, or slightly yellow solution of lithium dimethylcuprate.

  • Reaction with this compound:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the ketone solution dropwise to the Gilman reagent at -78 °C with vigorous stirring.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 4-methyl-2-pentanone.

Conclusion

The reaction of this compound with Grignard reagents provides a reliable method for the synthesis of tertiary allylic alcohols via 1,2-addition. For the selective synthesis of the corresponding saturated ketone through 1,4-conjugate addition, the use of Gilman reagents is the preferred method. The choice of the organometallic reagent is therefore crucial in determining the outcome of the reaction, offering a valuable tool for synthetic chemists to control regioselectivity and access a variety of molecular scaffolds. The provided protocols offer a comprehensive guide for the practical execution of these important transformations.

References

Application Note: Monitoring the Thiol-Michael Addition Reaction of 3-Methyl-3-buten-2-one by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the real-time monitoring of the thiol-Michael addition reaction between 3-Methyl-3-buten-2-one and a thiol, using benzyl (B1604629) mercaptan as a model thiol, by quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. This non-destructive technique allows for the accurate determination of reaction kinetics, conversion rates, and product yield without the need for reaction quenching or sample workup. The provided methodologies are applicable to a broad range of Michael acceptors and nucleophiles, making qNMR an invaluable tool in process development and mechanistic studies.

Introduction

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound is a versatile Michael acceptor used in the synthesis of various organic molecules. The addition of thiols to such acceptors is of particular interest in drug development for covalent inhibitor design and in materials science for polymer synthesis.[1]

Monitoring the progress of these reactions is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. Quantitative ¹H NMR (qNMR) spectroscopy has emerged as a powerful analytical technique for in-situ reaction monitoring.[2] It offers several advantages over traditional chromatographic methods, including rapid analysis, high precision, and the ability to quantify multiple species simultaneously in the reaction mixture without the need for authentic reference standards for each component.[2]

This application note details the use of ¹H NMR to monitor the reaction between this compound and benzyl mercaptan, tracking the disappearance of reactant signals and the appearance of product signals over time.

Reaction Scheme

Reaction Scheme of this compound with Benzyl Mercaptan

Figure 1. Michael addition of benzyl mercaptan to this compound to form 3-(benzylthio)-3-methylbutan-2-one.

Key ¹H NMR Signals for Monitoring

The progress of the reaction can be monitored by observing the changes in the intensity of specific ¹H NMR signals corresponding to the reactants and the product. The vinyl protons of this compound are particularly well-suited for this purpose as they are in a distinct region of the spectrum and are consumed during the reaction. Concurrently, the appearance of new signals corresponding to the formed product, 3-(benzylthio)-3-methylbutan-2-one, provides a direct measure of product formation.

Table 1: Key ¹H NMR Chemical Shifts for Reaction Monitoring

CompoundProtonsMultiplicityChemical Shift (δ, ppm)
This compound Vinyl (=CH₂)Singlet~5.8 - 6.0
Methyl (-CH₃ on double bond)Singlet~1.9
Acetyl (-COCH₃)Singlet~2.3
Benzyl Mercaptan Methylene (B1212753) (-CH₂S-)Singlet~3.7
Aromatic (Ar-H)Multiplet~7.2 - 7.4
3-(benzylthio)-3-methylbutan-2-one (Product) Methylene (-SCH₂-) of adductSinglet~2.8 - 3.0
Gem-dimethyl (-C(CH₃)₂)Singlet~1.4
Acetyl (-COCH₃)Singlet~2.2

Note: Chemical shifts are approximate and can vary depending on the solvent and other reaction components.

Experimental Protocols

Materials and Reagents
  • This compound

  • Benzyl mercaptan

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a distinct singlet in a clear region of the spectrum)

  • NMR tubes and caps

Instrumentation
  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)

In-situ NMR Monitoring Protocol
  • Sample Preparation:

    • In a clean, dry vial, accurately weigh a known amount of the internal standard.

    • Add a known amount of this compound to the vial.

    • Dissolve the solids in a specific volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire a ¹H NMR spectrum of the initial mixture to establish the initial concentrations (t=0).

  • Reaction Initiation:

    • Add a known amount of benzyl mercaptan to the NMR tube.

    • Quickly and thoroughly mix the contents of the NMR tube.

  • Time-Course Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). The frequency of acquisition can be adjusted based on the expected reaction rate.

    • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra to ensure quantitative comparability. A longer relaxation delay (D1), typically 5 times the longest T1 of the protons of interest, is recommended for accurate integration.

Data Analysis
  • Integration:

    • For each spectrum, integrate the signal of the internal standard and the characteristic signals of the reactant (e.g., one of the vinyl protons of this compound) and the product (e.g., the methylene protons of the adduct).

  • Calculation of Conversion and Yield:

    • The concentration of each species at a given time can be calculated relative to the known concentration of the internal standard using the following formula:

      Cₓ = Cᵢₛ * (Iₓ / Nₓ) / (Iᵢₛ / Nᵢₛ)

      Where:

      • Cₓ = Concentration of the analyte (reactant or product)

      • Cᵢₛ = Concentration of the internal standard

      • Iₓ = Integral of the analyte's signal

      • Nₓ = Number of protons giving rise to the analyte's signal

      • Iᵢₛ = Integral of the internal standard's signal

      • Nᵢₛ = Number of protons giving rise to the internal standard's signal

    • Percent conversion can be calculated by comparing the integral of a reactant signal at time 't' to its integral at t=0.

Data Presentation

The quantitative data obtained from the ¹H NMR spectra can be summarized in tables to provide a clear overview of the reaction progress.

Table 2: Hypothetical Time-Course Data for the Michael Addition

Time (min)Integral of this compound (Vinyl H)Integral of Product (Adduct -SCH₂-)% Conversion
01.000.000
100.750.2525
200.550.4545
300.380.6262
600.150.8585
1200.050.9595

Note: Data are for illustrative purposes only. Integrals are normalized to the starting material at t=0.

Visualizations

Experimental Workflow

G prep 1. Prepare NMR Sample (this compound + Internal Standard in CDCl3) initial_spec 2. Acquire Initial ¹H NMR Spectrum (t=0) prep->initial_spec initiate 3. Initiate Reaction (Add Benzyl Mercaptan) initial_spec->initiate acquire_series 4. Acquire Time-Series of ¹H NMR Spectra initiate->acquire_series process 5. Process Spectra (Phasing, Baseline Correction) acquire_series->process integrate 6. Integrate Key Signals (Reactant, Product, Standard) process->integrate calculate 7. Calculate Conversion and Yield integrate->calculate report 8. Generate Report (Tables and Plots) calculate->report

Caption: Workflow for monitoring the Michael addition reaction by NMR.

Data Analysis Logic

G cluster_0 NMR Data Acquisition cluster_1 Data Processing cluster_2 Quantitative Analysis fid Time-Series FIDs spectra Processed Spectra fid->spectra Fourier Transform integrals Signal Integrals spectra->integrals Integration concentrations Concentrations vs. Time integrals->concentrations Normalization to Internal Standard kinetics Reaction Kinetics concentrations->kinetics Kinetic Modeling

Caption: Logical flow of data analysis for kinetic studies.

Conclusion

Quantitative ¹H NMR spectroscopy is a highly effective and efficient method for monitoring the progress of this compound reactions, as demonstrated with the thiol-Michael addition. The ability to obtain real-time, quantitative data on multiple reaction components simultaneously provides deep insights into reaction kinetics and mechanisms. This protocol can be readily adapted for other Michael addition reactions and is a valuable tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Purification of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone, is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Achieving high purity of this α,β-unsaturated ketone is crucial for subsequent reactions to ensure high yields and prevent the formation of unwanted byproducts. This document provides detailed protocols for the purification of this compound using common laboratory techniques: fractional distillation, preparative gas chromatography (GC), and column chromatography.

A critical consideration during the purification of this compound is its tendency to polymerize, especially when heated.[1] Therefore, the use of a stabilizer, such as hydroquinone (B1673460), is highly recommended in processes involving elevated temperatures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and executing effective purification protocols.

PropertyValue
Molecular Formula C₅H₈O[2]
Molecular Weight 84.12 g/mol [2]
Boiling Point 98-99 °C at 760 mmHg
Appearance Colorless to light yellow liquid[1]
Solubility Slightly soluble in water; soluble in alcohol.
Purity (Commercial) Typically ≥95%

Purification Protocols

The choice of purification method depends on the initial purity of the this compound, the nature of the impurities, and the desired final purity.

Protocol 1: Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from impurities with significantly different boiling points. Due to its propensity to polymerize, distillation should be conducted under reduced pressure to lower the boiling point and with the addition of a polymerization inhibitor.

Experimental Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings or metal sponge).

    • Use a round-bottom flask of an appropriate size to avoid overfilling (no more than two-thirds full).

    • Ensure all glassware joints are properly sealed.

    • Place a calibrated thermometer with the bulb positioned just below the side-arm leading to the condenser.

    • Connect the condenser to a chilled water source.

    • Use a receiving flask to collect the purified product.

  • Sample Preparation:

    • To the crude this compound in the distillation flask, add a few boiling chips and a small amount of a polymerization inhibitor, such as hydroquinone (approximately 0.1% w/w).

  • Distillation Procedure:

    • Begin heating the distillation flask gently using a heating mantle.

    • Carefully apply a vacuum to the system to reduce the pressure.

    • Observe the condensation ring rising slowly up the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.

    • Collect and discard an initial forerun fraction, which may contain lower-boiling impurities.

    • Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

    • Monitor the temperature throughout the distillation. A sharp drop in temperature indicates that the main component has distilled.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive residues.

  • Post-Distillation:

    • Allow the apparatus to cool completely before dismantling.

    • Store the purified this compound in a tightly sealed container, refrigerated, and with a small amount of inhibitor if it is to be stored for an extended period.[3]

Logical Workflow for Fractional Distillation:

Fractional_Distillation_Workflow start Crude this compound add_stabilizer Add Stabilizer (e.g., Hydroquinone) & Boiling Chips start->add_stabilizer setup_distillation Assemble Fractional Distillation Apparatus add_stabilizer->setup_distillation heat_vacuum Heat Gently & Apply Vacuum setup_distillation->heat_vacuum collect_forerun Collect and Discard Forerun heat_vacuum->collect_forerun collect_main Collect Main Fraction at Constant Temperature collect_forerun->collect_main stop_distillation Stop Distillation Before Dryness collect_main->stop_distillation cool_store Cool Apparatus & Store Purified Product stop_distillation->cool_store end Purified this compound cool_store->end

Caption: Workflow for the purification of this compound by fractional distillation.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

For achieving very high purity, preparative gas chromatography is an excellent, albeit more complex, method. This technique separates components of a mixture based on their differential partitioning between a stationary phase in a column and a gaseous mobile phase.

Experimental Protocol:

  • Instrument and Column Selection:

    • Use a preparative gas chromatograph equipped with a fraction collector.

    • Select a column with a stationary phase appropriate for separating ketones and their potential impurities. A non-polar or medium-polarity column (e.g., based on polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol) is often a good starting point.

  • Optimization of Conditions (Analytical Scale):

    • Before performing a preparative run, optimize the separation conditions on an analytical GC.

    • Develop a temperature program that provides good resolution between the this compound peak and any impurity peaks.

    • Determine the retention time of the target compound.

  • Preparative Run:

    • Inject an appropriate volume of the crude or partially purified this compound onto the preparative GC column.

    • Run the optimized temperature program.

    • Set the fraction collector to collect the eluent at the predetermined retention time of this compound.

  • Product Collection and Analysis:

    • The collected fraction can be condensed in a cold trap.

    • Analyze the purity of the collected fraction using an analytical GC-MS.

    • If necessary, multiple preparative runs can be performed and the collected fractions combined.

Workflow for Preparative Gas Chromatography:

Prep_GC_Workflow start Crude/Partially Purified This compound analytical_optimization Optimize Separation on Analytical GC start->analytical_optimization prep_injection Inject Sample onto Preparative GC Column analytical_optimization->prep_injection run_separation Run Optimized Temperature Program prep_injection->run_separation fraction_collection Collect Fraction at Target Retention Time run_separation->fraction_collection purity_analysis Analyze Purity of Collected Fraction (GC-MS) fraction_collection->purity_analysis end High-Purity this compound purity_analysis->end

Caption: Workflow for high-purity purification using preparative GC.

Protocol 3: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their polarity. For this compound, a normal-phase chromatography setup is typically employed.

Experimental Protocol:

  • Column Preparation:

    • Select a glass column of appropriate diameter and length based on the amount of sample to be purified.

    • Place a small plug of glass wool at the bottom of the column.

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).[1][4]

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed.[4]

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting mobile phase could be a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 v/v).

    • The progress of the separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes or flasks.

    • Analyze the fractions containing the desired compound by TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as GC-MS or NMR.

Workflow for Column Chromatography:

Column_Chromatography_Workflow start Crude this compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute_column Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent end Purified this compound remove_solvent->end

Caption: Workflow for purification by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the purification of compounds structurally related to this compound, as specific data for this compound is limited in the available literature. This data can be used as a general guideline for expected outcomes.

Purification MethodRelated CompoundInitial PurityFinal PurityYieldReference
Fractional DistillationMethyl Isopropyl KetoneNot specifiedNot specified~59%[5]
Fractional Distillation2-Methyl-3-butyn-2-olNot specifiedUp to 99.74%~82%
Fractional DistillationMethyl Isobutyl KetoneMixture>99.8%Not specified[6]

Conclusion

The purification of this compound can be effectively achieved using fractional distillation, preparative gas chromatography, or column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. For all methods, particularly those involving heat, the use of a polymerization inhibitor is strongly advised. The protocols and workflows provided in this document offer a comprehensive guide for researchers to obtain high-purity this compound for their synthetic needs.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methyl-3-buten-2-one Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-Methyl-3-buten-2-one (also known as Methyl Isopropenyl Ketone), ensuring its stability during storage is critical for experimental success and safety. This technical support center provides essential guidance on preventing polymerization, a common issue with this vinyl monomer.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and use of this compound.

Issue Possible Cause Recommended Action
Increased viscosity or solidification of the stored liquid. Polymerization has occurred. This can be initiated by exposure to heat, light, or the presence of contaminants. The depletion of the inhibitor over time also contributes to this.Carefully inspect the material. If polymerization is extensive, the product may not be usable. For future prevention, ensure proper storage conditions and consider adding a recommended inhibitor. Dispose of polymerized material according to your institution's hazardous waste guidelines.
Discoloration (e.g., yellowing) of the liquid. This may be an early sign of degradation or polymerization. It can also be caused by oxidation.Check the purity of the material using analytical methods like GC-MS. If purity is compromised, it is best to use a fresh batch for sensitive experiments. Ensure the storage container is sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent experimental results using the same batch of this compound. The monomer may be undergoing slow polymerization, leading to a decrease in purity and the presence of oligomers that can interfere with reactions.Re-verify the purity of your stock before each use. It is advisable to use freshly opened or recently purified material for critical applications.
Precipitate formation in the storage container. This could be polymerized material or the precipitation of the inhibitor at low temperatures.Allow the container to slowly warm to room temperature and gently agitate to see if the precipitate redissolves. If it does not, it is likely polymerized material.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: Like other vinyl monomers, this compound undergoes free-radical polymerization. This process is typically initiated by energy sources such as heat and light, or by the presence of radical-generating contaminants. Once initiated, the polymerization reaction is exothermic and can accelerate, leading to a runaway reaction.

Q2: How do polymerization inhibitors work?

A2: Polymerization inhibitors are compounds that scavenge free radicals, which are the initiators of the polymerization chain reaction. Phenolic inhibitors, such as hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ), are commonly used. These inhibitors require the presence of a small amount of oxygen to effectively react with and neutralize the free radicals, thus preventing the initiation of polymerization.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area, away from sources of heat, light, and ignition.[1][2][3] Refrigeration is often recommended.[3] The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., nitrogen or argon) should be considered to prevent oxidation, although a small amount of oxygen is necessary for common phenolic inhibitors to function.

Q4: Which inhibitors are commonly used for this compound?

A4: Hydroquinone (HQ) is a frequently used inhibitor for this compound.[4] Other common inhibitors for vinyl monomers include the monomethyl ether of hydroquinone (MEHQ), butylated hydroxytoluene (BHT), and phenothiazine (B1677639) (PTZ). The choice of inhibitor and its concentration depends on the required storage duration and temperature.

Q5: What is a typical concentration for inhibitors?

A5: The effective concentration of an inhibitor can range from a few parts per million (ppm) to several hundred ppm. For example, MEHQ is often used in a range of 10 to 300 ppm for various monomers. It is crucial to consult the manufacturer's specifications for the recommended inhibitor and its concentration for a specific batch of this compound.

Q6: Can I use this compound that has started to polymerize?

A6: It is generally not recommended. The presence of polymers and oligomers can significantly affect reaction kinetics, product purity, and the overall outcome of your experiment. It is always best to use a fresh, pure sample.

Q7: How can I check for the presence of polymers in my this compound sample?

A7: An increase in viscosity is a physical indication of polymerization. For a more quantitative assessment, techniques like Gas Chromatography (GC) can be used to determine the purity of the monomer. The appearance of broad peaks or a diminished main peak can indicate the presence of polymers. Size Exclusion Chromatography (SEC) can also be employed to detect and quantify polymer content.

Inhibitor Performance Data

The following table provides illustrative data on the effectiveness of common polymerization inhibitors for a generic vinyl monomer under accelerated stability testing conditions. This data is intended to demonstrate the principles of inhibitor selection and is not specific to this compound. The "Induction Period" is the time before the onset of rapid polymerization.

InhibitorConcentration (ppm)Temperature (°C)Induction Period (hours)
None060< 1
Hydroquinone (HQ)1006024
Hydroquinone (HQ)20060> 48
MEHQ1006036
MEHQ20060> 72
BHT2006018
BHT5006040
Hydroquinone (HQ)200808
MEHQ2008012

Note: This data is for illustrative purposes only and may not be representative of the performance for this compound. Actual performance depends on the specific storage conditions and the purity of the monomer.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Inhibitor Effectiveness

This protocol outlines a general procedure for evaluating the effectiveness of different inhibitors in preventing the polymerization of this compound under elevated temperatures.

Objective: To determine and compare the induction period of this compound in the presence of various inhibitors and concentrations at a constant elevated temperature.

Materials:

  • This compound (unstabilized, or with inhibitor removed)

  • Selected inhibitors (e.g., HQ, MEHQ, BHT)

  • Small, sealable glass vials or ampules

  • Heating block or oven with precise temperature control

  • Analytical balance

  • Viscometer or rheometer (optional)

  • Gas chromatograph (GC)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each inhibitor at desired concentrations in a suitable solvent that is compatible with this compound and easily removable if necessary.

    • In separate vials, add a precise volume of this compound.

    • Add the appropriate amount of inhibitor stock solution to each vial to achieve the target final concentrations (e.g., 50, 100, 200 ppm). Include a control sample with no inhibitor.

    • If a solvent was used, gently remove it under a stream of inert gas at a low temperature.

    • Seal the vials tightly.

  • Accelerated Aging:

    • Place the sealed vials in a heating block or oven set to a constant temperature (e.g., 60°C or 80°C).

    • Start a timer to record the duration of the heating.

  • Monitoring:

    • At regular intervals (e.g., every 4, 8, 12, 24 hours), remove a set of vials (one for each condition) from the heat source.

    • Allow the vials to cool to room temperature.

    • Visually inspect for any signs of polymerization, such as increased viscosity or solidification.

    • (Optional) Measure the viscosity of the samples. A significant increase in viscosity indicates polymerization.

    • Determine the purity of the monomer in each sample using GC analysis. A decrease in the monomer peak area and/or the appearance of new peaks at longer retention times suggests polymer formation.

  • Data Analysis:

    • The induction period is the time elapsed before a significant change in viscosity or a predetermined decrease in monomer purity is observed.

    • Plot the induction period as a function of inhibitor concentration for each inhibitor to compare their effectiveness.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound and detecting the presence of polymers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5, HP-5ms, or equivalent)

Chromatographic Conditions (starting point, may require optimization):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 or as appropriate for the concentration

Procedure:

  • Sample Preparation:

    • Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). A dilution of 1:100 is a good starting point.

  • Injection and Analysis:

    • Inject the prepared sample into the GC.

    • Acquire the chromatogram.

  • Data Interpretation:

    • The peak corresponding to this compound should be sharp and well-defined.

    • The presence of broad peaks or a rising baseline at later retention times may indicate the presence of oligomers or polymers.

    • Calculate the purity of the monomer by peak area percentage.

Visualizations

cluster_causes Initiating Factors cluster_process Polymerization Process cluster_prevention Preventive Measures Heat Heat FreeRadicals Free Radical Formation Heat->FreeRadicals Light Light Light->FreeRadicals Contaminants Contaminants Contaminants->FreeRadicals Polymerization Polymerization FreeRadicals->Polymerization Storage Cool, Dark Storage Storage->Heat Minimizes Storage->Light Blocks Inhibitors Addition of Inhibitors Inhibitors->FreeRadicals Scavenges

Caption: Factors leading to polymerization and preventive measures.

cluster_prep Sample Preparation cluster_test Accelerated Aging cluster_analysis Analysis cluster_result Result A Prepare Monomer Samples with Different Inhibitors C Incubate Samples at Elevated Temperature A->C B Include a Control (No Inhibitor) B->C D Monitor Viscosity at Intervals C->D Periodic Sampling E Analyze Purity by GC at Intervals C->E Periodic Sampling F Determine Induction Period D->F E->F

Caption: Experimental workflow for evaluating inhibitor effectiveness.

References

Technical Support Center: Polymerization Inhibition of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inhibition of 3-Methyl-3-buten-2-one (also known as methyl isopropenyl ketone, MIPK) polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MIPK) and why is polymerization a concern?

A1: this compound is a vinyl ketone that can undergo spontaneous, often exothermic, polymerization, especially when exposed to heat, light, or contaminants.[1] This unwanted polymerization can lead to increased viscosity, solidification of the monomer, and potentially a dangerous runaway reaction in a sealed container.[1][2] Therefore, proper inhibition is crucial for its safe storage and handling.

Q2: How do polymerization inhibitors for MIPK work?

A2: For MIPK, which typically undergoes free-radical polymerization, inhibitors act as radical scavengers. They interrupt the chain reaction of polymerization by reacting with and stabilizing the highly reactive free radicals that initiate the process.[2] Many common inhibitors, like those based on hydroquinone (B1673460), require the presence of oxygen to be effective.[2]

Q3: What are the common inhibitors used for MIPK?

A3: Phenolic compounds are the most common class of inhibitors for vinyl ketones like MIPK. Hydroquinone (HQ) and its derivatives are widely used. Other potential inhibitors include various phenolic compounds and amines.[3]

Q4: How should I store MIPK to prevent polymerization?

A4: MIPK should be stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. It is typically supplied with an inhibitor already added. It is important to keep the container tightly sealed to prevent the escape of the monomer and contamination.

Q5: Do I need to remove the inhibitor before using MIPK in my reaction?

A5: In many cases, yes. The presence of an inhibitor can interfere with or prevent the desired polymerization or reaction. The decision to remove the inhibitor depends on the specific requirements of your experiment.

Q6: How can I remove the inhibitor from MIPK?

A6: Common methods for removing phenolic inhibitors include passing the monomer through an inhibitor removal column packed with basic alumina (B75360) or washing the monomer with a dilute aqueous base solution (e.g., NaOH) followed by drying.[4][5]

Troubleshooting Guides

Problem 1: My MIPK has become viscous or has solidified in the container.

  • Possible Cause: Spontaneous polymerization has occurred. This could be due to depletion of the inhibitor, exposure to high temperatures, or contamination.

  • Solution:

    • Safety First: Handle the container with extreme caution. If the container is bulging or warm, there is a risk of rupture. Do not attempt to open it.

    • Small Scale: If the polymerization is localized and the container is not under pressure, it may be possible to salvage the remaining liquid monomer by carefully decanting it. However, the purity of the remaining monomer will be compromised.

    • Disposal: In most cases, the polymerized material should be disposed of as hazardous waste according to your institution's safety protocols.

  • Prevention:

    • Monitor the shelf life of your MIPK.

    • Store the monomer in a cool, dark place.

    • Avoid introducing contaminants into the storage container.

Problem 2: During my reaction or distillation, the MIPK is polymerizing unexpectedly.

  • Possible Cause: The reaction conditions (e.g., high temperature) are overcoming the effect of the inhibitor, or the inhibitor has been consumed. The presence of radical initiators in your reaction mixture can also trigger polymerization.[2]

  • Solution:

    • Immediate Action: If safe to do so, immediately cool the reaction vessel in an ice bath to slow down the exothermic polymerization.

    • Quenching: If possible, add a higher concentration of a suitable inhibitor to quench the polymerization.

  • Prevention:

    • Use the lowest possible temperature for your reaction or distillation.

    • Consider adding a supplementary amount of inhibitor before heating, if compatible with your desired reaction. Recommended starting concentrations for inhibitors like hydroquinone are in the range of 100-500 ppm.[2]

    • Ensure all solvents and reagents are free from peroxides, which can act as radical initiators.

Problem 3: I removed the inhibitor, but now the MIPK is polymerizing before I can use it.

  • Possible Cause: Uninhibited MIPK is highly susceptible to polymerization. The time between inhibitor removal and use is critical.

  • Solution:

    • Only remove the inhibitor from the amount of MIPK you intend to use immediately.

    • Keep the uninhibited monomer cold (e.g., in an ice bath) and use it as quickly as possible.

  • Prevention:

    • Plan your experiment to minimize the time the MIPK is without an inhibitor.

Inhibitor Data

The selection of an appropriate inhibitor and its concentration is critical for effectively preventing the polymerization of this compound. Below is a summary of common inhibitors.

Inhibitor NameAbbreviationTypical Concentration Range (ppm)Mechanism of ActionKey Considerations
HydroquinoneHQ100 - 1000Free-radical scavenger (requires oxygen)Industry standard, effective and economical.
Monomethyl Ether of HydroquinoneMEHQ100 - 500Free-radical scavenger (requires oxygen)Less likely to sublime than HQ.
4-tert-ButylcatecholTBC10 - 100Free-radical scavenger (requires oxygen)Often used for storage and transport.
PhenothiazinePTZ100 - 1000Free-radical scavenger (oxygen-independent)Can be effective in oxygen-limited environments.

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Effectiveness

This protocol outlines a method to compare the effectiveness of different inhibitors in preventing the thermally induced polymerization of MIPK.

  • Preparation of Inhibited Monomer Samples:

    • Prepare stock solutions of each inhibitor to be tested in a suitable solvent.

    • Add precise volumes of the inhibitor stock solutions to separate, known volumes of uninhibited MIPK to achieve the desired final inhibitor concentrations (e.g., 100, 200, 500 ppm). Include a control sample of uninhibited MIPK.

  • Thermal Stress Test:

    • Place a small, measured volume (e.g., 5 mL) of each prepared sample into separate, sealed vials with a magnetic stir bar.

    • Place the vials in a preheated oil bath or heating block at a constant, elevated temperature (e.g., 60°C, 80°C).

    • Monitor the samples visually for any signs of polymerization, such as an increase in viscosity or the formation of a solid. Record the time it takes for polymerization to become apparent (the induction period).

  • Analysis:

    • At regular time intervals, an aliquot can be withdrawn from each sample (if safe and practical) and analyzed by techniques such as Gas Chromatography (GC) to determine the remaining monomer concentration or Gel Permeation Chromatography (GPC) to detect polymer formation.

    • Compare the induction periods for each inhibitor at different concentrations and temperatures. A longer induction period indicates a more effective inhibitor under those conditions.

Protocol 2: Removal of Hydroquinone Inhibitor using an Alumina Column

  • Column Preparation:

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column.

    • Fill the column with basic alumina. The amount of alumina will depend on the volume of MIPK to be purified.

    • Pre-wet the column by passing a small amount of a non-polar solvent (e.g., hexane) through it, then allow the solvent to drain to the top of the alumina bed.

  • Inhibitor Removal:

    • Carefully add the inhibited MIPK to the top of the column.

    • Allow the MIPK to pass through the alumina bed under gravity. The hydroquinone will be adsorbed by the basic alumina.

    • Collect the purified, uninhibited MIPK in a clean, dry flask. It is advisable to keep the receiving flask in an ice bath to prevent premature polymerization.

  • Post-Purification Handling:

    • Use the uninhibited MIPK immediately.

    • If short-term storage is necessary, keep the purified monomer at a low temperature (e.g., < 4°C) in the dark.

Visualizations

Polymerization_Inhibition cluster_0 Free-Radical Polymerization cluster_1 Inhibition Mechanism Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer_Radical Monomer_Radical Radical->Monomer_Radical Initiation (MIPK + R•) Monomer_Radical->Growing_Polymer_Chain Propagation (+ MIPK) Polymer Polymer Growing_Polymer_Chain->Polymer Termination Inhibitor Inhibitor (e.g., HQ) Growing_Polymer_Chain->Inhibitor Reaction Stabilized_Radical Stabilized Radical (Polymerization Terminated) Inhibitor->Stabilized_Radical Forms Stable Radical Troubleshooting_Workflow Start Unexpected Polymerization Observed Is_Reaction_Hot Is the reaction vessel becoming hot? Start->Is_Reaction_Hot Cool_Immediately Immediately cool the vessel (ice bath) Is_Reaction_Hot->Cool_Immediately Yes Evaluate_Conditions Evaluate reaction conditions: - Lower the temperature - Check for contaminants - Ensure sufficient inhibitor Is_Reaction_Hot->Evaluate_Conditions No Add_Inhibitor Add a higher concentration of inhibitor (if possible) Cool_Immediately->Add_Inhibitor Stop_Reaction Stop the reaction and dispose of material safely Cool_Immediately->Stop_Reaction If uncontrollable Continue_Monitoring Continue monitoring Add_Inhibitor->Continue_Monitoring Evaluate_Conditions->Continue_Monitoring

References

managing side reactions in the synthesis of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:

  • Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and polymerization.[1]

  • Incorrect Reactant Ratio: The molar ratio of methyl ethyl ketone to formaldehyde (B43269) is critical. An improper ratio can result in unreacted starting materials or an increase in side reactions.

  • Catalyst Inefficiency: The choice and handling of the catalyst are crucial. For Mannich-type reactions, the secondary amine hydrochloride catalyst should be of good quality. For other catalytic systems, ensure the catalyst is not poisoned or deactivated.

  • Incomplete Reaction: It is essential to monitor the reaction's progress using techniques like GC-MS to ensure it has reached completion before workup.

  • Product Loss During Workup: this compound is volatile. Significant loss can occur during extraction and solvent removal steps if not performed carefully at controlled temperatures.

Q2: I am observing significant byproduct formation. How can I improve the selectivity?

A2: Improving selectivity towards this compound requires careful control of the reaction conditions. Key strategies include:

  • Choice of Catalyst: The catalyst system can significantly influence the product distribution. For the reaction of methyl ethyl ketone with paraformaldehyde, a catalyst system comprising a halogen acid salt of a secondary amine in combination with a solid oxide catalyst or a carboxylic acid has been shown to be effective.[1]

  • Control of Reaction Parameters: Fine-tuning the temperature and pressure can favor the desired reaction pathway. For instance, temperatures in the range of 120-150°C and pressures of 700-1400 kPa are preferred in some patented processes.[1]

  • Reactant Addition Rate: Slow, controlled addition of one reactant to the other can help to minimize side reactions by maintaining a low concentration of the added reactant in the reaction mixture.

Q3: My product appears to be polymerizing, especially during distillation. How can I prevent this?

A3: this compound is prone to polymerization, particularly at elevated temperatures or in the presence of acidic or basic impurities. To mitigate this:

  • Use of Inhibitors: The addition of a small amount of a polymerization inhibitor, such as hydroquinone, before distillation can effectively prevent polymerization.

  • Vacuum Distillation: Purifying the product under reduced pressure allows the distillation to be carried out at a lower temperature, thereby reducing the risk of polymerization.

  • Neutralize the Crude Product: Ensure that the crude product is free from any acidic or basic residues from the reaction before heating. Washing the organic layer with a mild bicarbonate solution and then with water until neutral is a recommended practice.

Q4: What are the common side products I should expect to see in my reaction mixture?

A4: Besides the desired this compound, several side products can be formed depending on the reaction conditions. A common co-product is ethyl vinyl ketone .[1] This arises from the reaction of formaldehyde at the other alpha-carbon of methyl ethyl ketone. Other potential byproducts can include self-condensation products of methyl ethyl ketone and higher molecular weight adducts from the reaction of the product with the starting materials.

Quantitative Data

The following table summarizes the impact of different catalysts on the conversion of methyl ethyl ketone and the selectivity towards methyl isopropyl ketone and diethyl ketone in a related synthesis. While not specific to this compound, it illustrates the significant effect of the catalyst on product distribution.

Catalyst SupportActive MetalsMEK Conversion (%)Methyl Isopropyl Ketone Selectivity (%)Diethyl Ketone Selectivity (%)
ZrO2/MnOx/ZnO-≤ 44.441.735.7
ZrO2-MnO2-ZnONi-Na41.7-83.3 (overall)

Data adapted from a study on the synthesis of methyl isopropyl ketone and diethyl ketone.[2][3]

Experimental Protocols

Synthesis of this compound via Mannich-type Reaction

This protocol is a general guideline based on typical Mannich reactions and information from related syntheses.[1][4] Optimization may be required for specific laboratory conditions.

Materials:

  • Methyl ethyl ketone (MEK)

  • Paraformaldehyde

  • Secondary amine hydrochloride (e.g., dimethylamine (B145610) hydrochloride)

  • Solid oxide catalyst (e.g., niobium oxide) or a carboxylic acid[1]

  • Solvent (e.g., a high-boiling point inert solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, thermometer, and pressure gauge, charge the methyl ethyl ketone, paraformaldehyde, secondary amine hydrochloride, and the co-catalyst (solid oxide or carboxylic acid). The molar ratio of MEK to paraformaldehyde can be varied, for example, from 5:1 to 1:1.[1]

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 120-150°C) under pressure (e.g., 700-1400 kPa).[1] Stir the reaction mixture vigorously for a predetermined time. Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the pressure. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Add ethyl acetate to dissolve the organic components and wash the solution with water. Adjust the pH of the aqueous layer to acidic (pH ~2) with hydrochloric acid and extract with ethyl acetate. Then, make the aqueous layer basic (pH ~9) with sodium hydroxide and extract again with ethyl acetate.[4] Combine all organic extracts.

  • Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation at a low temperature to minimize product loss.

  • Purification: Add a small amount of a polymerization inhibitor to the crude product. Purify this compound by vacuum distillation, collecting the fraction at the appropriate boiling point.

Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting_Low_Yield start Low Yield of this compound suboptimal_temp Suboptimal Temperature? start->suboptimal_temp incorrect_ratio Incorrect Reactant Ratio? start->incorrect_ratio catalyst_issue Catalyst Inefficiency? start->catalyst_issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction optimize_temp Optimize Temperature (e.g., 120-150°C) suboptimal_temp->optimize_temp Yes adjust_ratio Adjust MEK:Formaldehyde Ratio (e.g., 5:1 to 1:1) incorrect_ratio->adjust_ratio Yes check_catalyst Verify Catalyst Quality and Loading catalyst_issue->check_catalyst Yes monitor_reaction Monitor with GC-MS Until Completion incomplete_reaction->monitor_reaction Yes

Caption: Troubleshooting workflow for low yield of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants MEK + Paraformaldehyde + Catalyst reaction_conditions Heat (120-150°C) Pressure (700-1400 kPa) reactants->reaction_conditions crude_product Crude Product Mixture reaction_conditions->crude_product extraction Solvent Extraction (Ethyl Acetate) crude_product->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Anhydrous MgSO4) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Distillation (+ Inhibitor) solvent_removal->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of acetone (B3395972) and formaldehyde (B43269).

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to reactant quality. Key areas to investigate include:

  • Catalyst Selection and Activity: The choice of catalyst is crucial. For the condensation of acetone and formaldehyde, both acid and base catalysts can be employed. Vanadium phosphate (B84403) catalysts with V⁴⁺ phases have shown selectivity towards methyl vinyl ketone, a related compound. For a Mannich-type reaction, a secondary amine salt, such as piperidine (B6355638) hydrochloride, is often used. Ensure your catalyst is active and used in the appropriate concentration.

  • Reaction Temperature: Temperature control is critical. High temperatures can promote the formation of byproducts and lead to the polymerization of the desired product. The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents.

  • Reactant Ratio and Purity: The molar ratio of acetone to formaldehyde can significantly impact the reaction outcome. An excess of acetone is often used to minimize the self-condensation of formaldehyde. Ensure that the reactants, particularly formaldehyde (often used as paraformaldehyde), are of high purity.

  • Incomplete Reaction: Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. Stopping the reaction prematurely will result in a low yield.

Q2: I am observing significant byproduct formation. How can I improve the selectivity?

A2: Improving selectivity requires fine-tuning the reaction to favor the formation of this compound over side products.

  • Common Byproducts: The primary side reactions include the self-condensation of acetone to form mesityl oxide and isophorone, and the formation of higher molecular weight condensation products.[1]

  • Control of Reaction Conditions:

    • Catalyst: The acidity or basicity of the catalyst can influence the product distribution. Experiment with different catalysts to find the one that provides the best selectivity.

    • Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.

    • Reactant Addition: Slow, controlled addition of one reactant to the other can help maintain a low concentration of the added reactant, which can suppress side reactions.

Q3: My reaction mixture turned into a solid mass or a viscous, intractable oil. What happened?

A3: This is a strong indication of polymerization. This compound is an α,β-unsaturated ketone, and such compounds are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[2] This reaction is often exothermic, which can accelerate the process, leading to rapid solidification.[2]

  • Prevention of Polymerization:

    • Use of Inhibitors: The addition of a polymerization inhibitor is highly recommended. Phenolic inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are commonly used at concentrations of 100-500 ppm.[2] These inhibitors act as radical scavengers, terminating the polymerization chain reaction.[2]

    • Temperature Control: As mentioned, maintaining a low reaction temperature is crucial to minimize polymerization.

    • Exclusion of Air/Oxygen: While some phenolic inhibitors require oxygen to be effective, in other cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce the presence of radical initiators.[2]

    • Purification: During workup and purification, especially distillation, it is essential to keep the temperature as low as possible and ensure an inhibitor is present in the distillation flask.

Q4: How do I choose the right catalyst for my reaction?

A4: The optimal catalyst depends on the specific reaction pathway you are targeting (e.g., aldol (B89426) condensation vs. Mannich reaction).

  • Acid Catalysts: Solid acid catalysts like vanadium phosphate have been studied for the aldol condensation of acetone and formaldehyde.[3][4]

  • Base Catalysts: Basic catalysts are also commonly used for aldol condensations.

  • Mannich Reaction Catalysts: For a Mannich-type pathway, a secondary amine hydrochloride (e.g., dimethylamine (B145610) hydrochloride or piperidine hydrochloride) is the catalyst of choice. This reacts with formaldehyde to form an electrophilic iminium ion, which then reacts with the enol of acetone.[5][6]

Data Presentation

Table 1: Influence of Catalyst on Acetaldehyde Conversion and 3-Methyl-3-penten-2-one (a related compound) Selectivity

CatalystAcetaldehyde Conversion (%)3-Methyl-3-penten-2-one Selectivity (%)
NKC-9 (Acidic Ion Exchange Resin)~95>90
Amberlyst 15~85~80
NaOH~98<40
KOH~99<35

Note: This data is for a similar reaction and is intended to illustrate the impact of catalyst choice on reaction outcomes.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Mannich-type Reaction

This protocol is a representative procedure based on the principles of the Mannich reaction for the synthesis of α,β-unsaturated ketones.

Materials:

  • Acetone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Hydroquinone (inhibitor)

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetone (in excess), paraformaldehyde, and dimethylamine hydrochloride.

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Add a small amount of hydroquinone as a polymerization inhibitor.[2] Carefully remove the diethyl ether by distillation. The crude product can be further purified by vacuum distillation. Caution: Do not distill to dryness to avoid the polymerization of the residue.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Acetone, Paraformaldehyde, Dimethylamine HCl reflux Heat to Reflux with Catalytic HCl reactants->reflux monitor Monitor Progress (TLC/GC) reflux->monitor neutralize Neutralize with NaOH Solution monitor->neutralize Reaction Complete extract Extract with Diethyl Ether neutralize->extract dry Dry and Filter extract->dry distill Vacuum Distill (with Inhibitor) dry->distill product product distill->product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Byproduct Formation cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Catalyst or Concentration start->cause2 cause3 Polymerization start->cause3 cause4 Impure Reactants start->cause4 sol1 Optimize Temperature (Lower if necessary) cause1->sol1 sol2 Screen Catalysts & Adjust Loading cause2->sol2 sol3 Add Inhibitor (e.g., HQ) & Control Temperature cause3->sol3 sol4 Use High Purity Reagents cause4->sol4

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Troubleshooting Reactions with 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields in reactions involving 3-Methyl-3-buten-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems encountered when using this compound as a reactant in common organic transformations.

General Issues

Q1: My reaction is giving a very low yield or failing completely. Where should I start troubleshooting?

A1: Low yields with this compound can often be traced back to a few key areas:

  • Reagent Quality: Ensure the this compound is pure and has been stored correctly. It should be refrigerated in a tightly sealed container.[1] Commercial grades are often stabilized with hydroquinone (B1673460) (HQ) to prevent polymerization.[2]

  • Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Suboptimal conditions can lead to side reactions or slow reaction rates.

  • Side Reactions: this compound is prone to polymerization, especially under acidic or strongly basic conditions, or at elevated temperatures.[3] This is a very common cause of low yields.

Q2: I'm observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I prevent it?

A2: This is very likely a polymer of this compound. This molecule is susceptible to both cationic and anionic polymerization.

  • Cationic Polymerization: Occurs under acidic conditions. The acid protonates the carbonyl oxygen, creating a carbocation that can be attacked by the double bond of another monomer molecule.

  • Anionic Polymerization (Michael Addition Polymerization): Can be initiated by strong bases or nucleophiles.

Prevention Strategies:

  • Control Temperature: Run reactions at the lowest effective temperature.

  • Minimize Acid/Base Concentration: Use the minimum catalytic amount of acid or base required.

  • Inhibitors: For reactions not sensitive to radical scavengers, the presence of an inhibitor like hydroquinone (often already present in the commercial reagent) can be beneficial.

  • Slow Addition: Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low.

Polymerization_Prevention cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield & Viscous Residue Polymerization Polymerization of This compound Low_Yield->Polymerization High_Temp High Temperature Polymerization->High_Temp High_Acid_Base High Acid/Base Concentration Polymerization->High_Acid_Base High_Monomer_Conc High Monomer Concentration Polymerization->High_Monomer_Conc Control_Temp Lower Reaction Temperature High_Temp->Control_Temp Mitigates Minimize_Catalyst Use Catalytic Amounts of Acid/Base High_Acid_Base->Minimize_Catalyst Mitigates Slow_Addition Slow Addition of Monomer High_Monomer_Conc->Slow_Addition Mitigates

Troubleshooting polymerization of this compound.
Michael Addition (Conjugate Addition)

The Michael addition is a common reaction where a nucleophile adds to the β-carbon of α,β-unsaturated carbonyls like this compound.

Q3: My Michael addition is giving a low yield. What are the likely causes?

A3: Low yields in Michael additions with this substrate can be due to several factors:

  • Poor Nucleophile Generation: The chosen base may be too weak to effectively deprotonate your Michael donor (e.g., a malonate or ketoester).[4]

  • Steric Hindrance: The methyl group on the double bond of this compound can sterically hinder the approach of bulky nucleophiles.[3]

  • Competing 1,2-Addition: "Hard" nucleophiles (like Grignard or organolithium reagents) may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[5] "Soft" nucleophiles like enolates, thiols, and cuprates favor the desired 1,4-addition.[6]

  • Retro-Michael Addition: The Michael addition is often reversible.[3] High temperatures can shift the equilibrium back towards the starting materials.

Q4: How do I choose the right base for my Michael addition?

A4: The base should be strong enough to deprotonate the Michael donor but not so strong that it promotes side reactions like polymerization or self-condensation.

Michael Donor TypepKa RangeRecommended Bases
β-Dicarbonyls (e.g., diethyl malonate)~11-13Weaker bases: NaOEt, NEt₃, DBU
β-Ketoesters~11Weaker bases: NaOEt, NEt₃, DBU
Nitroalkanes~10Weaker bases: NaOEt, NEt₃, DBU
Less acidic ketones~19-20Strong, non-nucleophilic bases: LDA, NaH

Data is representative for the donor types.[4]

Michael_Addition_Troubleshooting cluster_causes Possible Causes cluster_solutions Recommended Solutions Start Low Yield in Michael Addition Cause1 Weak Base/ Poor Enolate Formation Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Competing 1,2-Addition Start->Cause3 Cause4 Retro-Michael Addition Start->Cause4 Solution1 Use a Stronger Base (e.g., LDA, NaH for ketones) Cause1->Solution1 Address with Solution2 Use a Less Bulky Nucleophile or Optimize Temperature Cause2->Solution2 Address with Solution3 Use a 'Soft' Nucleophile (e.g., Gilman reagent, Thiol) Cause3->Solution3 Address with Solution4 Lower Reaction Temperature Cause4->Solution4 Address with

Troubleshooting workflow for Michael additions.
Diels-Alder Reaction

In the Diels-Alder reaction, this compound acts as the dienophile.

Q5: My Diels-Alder reaction is slow and gives a low yield. How can I improve it?

A5: The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.

  • Electronics: this compound is a moderately activated dienophile due to the electron-withdrawing ketone. To increase the reaction rate, use an electron-rich diene (one with electron-donating groups like alkyl or alkoxy groups).[7]

  • Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen, making the dienophile more electron-poor and significantly accelerating the reaction.[8] Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄.

  • Temperature: While higher temperatures can increase the rate, they can also favor the retro-Diels-Alder reaction, especially if the product is sterically strained. The optimal temperature must be determined empirically. For many Diels-Alder reactions, moderate heating is sufficient.

Q6: I'm getting a mixture of endo and exo products. How can I improve the stereoselectivity?

A6: The endo product is typically the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions.

  • Lower Temperature: Running the reaction at a lower temperature often increases the ratio of the kinetic (endo) to the thermodynamic (exo) product.

  • Lewis Acid Catalysis: Lewis acid catalysts not only increase the reaction rate but can also enhance the endo-selectivity.

The following table shows representative yields for the Diels-Alder reaction between a generic diene and dienophile, illustrating the significant impact of Lewis acid catalysis.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1NoneToluene11015
2AlCl₃ (10)CH₂Cl₂085
3SnCl₄ (10)CH₂Cl₂078
4BF₃·OEt₂ (10)CH₂Cl₂072

Data is illustrative of the general effect of Lewis acids on Diels-Alder reactions.[3]

Nazarov Cyclization

The Nazarov cyclization is an electrocyclic reaction of divinyl ketones to form cyclopentenones, typically promoted by a Lewis or protic acid. A divinyl ketone substrate would first need to be synthesized from this compound.

Q7: I'm attempting a Nazarov cyclization with a divinyl ketone derived from this compound and getting a low yield. What are the common pitfalls?

A7: The key step is the generation of a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure.

  • Inefficient Cation Formation: A sufficiently strong Lewis or protic acid is required. Stoichiometric amounts of the promoter are often necessary.

  • Substrate Conformation: The divinyl ketone must adopt an s-trans/s-trans conformation for the cyclization to occur. Steric hindrance can disfavor this conformation.

  • Regioselectivity of Elimination: After cyclization, a proton is eliminated to form the final product. If there are multiple possible sites for elimination, a mixture of products can result, lowering the yield of the desired isomer. The use of silicon-directed strategies can control this step.

Nazarov_Pathway Substrate Divinyl Ketone Cation Pentadienyl Cation Substrate->Cation  + Lewis Acid Cyclized Oxyallyl Cation Cation->Cyclized 4π Electrocyclization (Conrotatory) Product Cyclopentenone Cyclized->Product Elimination & Tautomerization

Simplified mechanism of the Nazarov cyclization.

Experimental Protocols

Safety Precaution: this compound is flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Thia-Michael Addition of Thiophenol to this compound

This protocol describes the efficient conjugate addition of a thiol to this compound, a reaction that is often high-yielding and rapid.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 0.84 g) and dichloromethane (20 mL).

  • Add thiophenol (10 mmol, 1.03 mL) to the stirring solution at room temperature.

  • Add triethylamine (1 mmol, 0.14 mL) dropwise to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction for 30-60 minutes at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 4-(phenylthio)-3-methylbutan-2-one.

Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

This protocol outlines a Lewis acid-catalyzed Diels-Alder reaction. Cyclopentadiene is freshly prepared by cracking dicyclopentadiene.

Materials:

  • This compound (1.0 eq)

  • Freshly cracked cyclopentadiene (1.2 eq)

  • Aluminum chloride (AlCl₃) (0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous dichloromethane to the flask, followed by aluminum chloride (1.0 mmol, 0.13 g). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (10 mmol, 0.84 g) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred AlCl₃ suspension at 0 °C over 15 minutes. Stir for an additional 15 minutes.

  • Add freshly cracked cyclopentadiene (12 mmol, 0.79 g) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the Diels-Alder adduct. The endo isomer is typically the major product.

Protocol 3: Nazarov Cyclization of a Divinyl Ketone

This is a general protocol for a Lewis acid-catalyzed Nazarov cyclization. The divinyl ketone substrate must be synthesized beforehand.

Materials:

  • Divinyl ketone substrate (1.0 eq)

  • Tin(IV) chloride (SnCl₄) (2.0 eq, 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the divinyl ketone (0.5 mmol) in anhydrous dichloromethane (15 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add the tin(IV) chloride solution (1.0 mmol, 1.0 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Stir the resulting mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired cyclopentenone.

References

purification challenges of 3-Methyl-3-buten-2-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-3-buten-2-one from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its inherent chemical properties:

  • Tendency to Polymerize: As an α,β-unsaturated ketone, it is prone to polymerization, especially when heated or exposed to acidic or basic conditions.[1][2][3] This can lead to significant product loss and contamination of the purification apparatus.

  • Volatility: It is a volatile compound with a low boiling point (97-99 °C), which requires careful handling to prevent loss during solvent removal and purification.[4]

  • Formation of Isomers and Byproducts: Synthesis routes can lead to the formation of structural isomers and other byproducts with similar physical properties, making separation difficult.

Q2: What are the common impurities found in crude this compound reaction mixtures?

A2: Common impurities can include:

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route.

  • Solvents: Residual solvents used in the reaction.

  • Structural Isomers: Such as 3-methyl-2-buten-1-ol (B147165) (isoprenol) if the synthesis involves reduction steps, or other C5H8O isomers.[5][6][7]

  • Byproducts of Side Reactions: Including products from self-condensation reactions of reactants or the product itself.[8]

  • Polymers: Oligomers and polymers of this compound.[3]

  • Degradation Products: Formed if the compound is exposed to harsh conditions.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are commonly used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and providing structural information for their identification.[5][6][9][10]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis and is scalable for preparative separation of impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities.[13][14][15][16][17]

Troubleshooting Guides

Issue 1: Product Loss and Polymerization During Distillation

Question: I am losing a significant amount of my product and observing a viscous residue in the distillation flask when I try to purify this compound by distillation. What is happening and how can I prevent it?

Answer: This is a classic sign of polymerization. This compound can polymerize at elevated temperatures. Here’s how to troubleshoot this issue:

Troubleshooting Steps:

  • Lower the Distillation Temperature with Vacuum Distillation: By reducing the pressure, you can lower the boiling point of the compound, thus minimizing heat-induced polymerization.[18][19]

  • Use a Polymerization Inhibitor: Add a small amount of an inhibitor, such as hydroquinone (B1673460) (HQ), to the crude material before distillation.[1][20]

  • Ensure a Clean System: Traces of acid or base on the glassware can catalyze polymerization. Ensure all apparatus is thoroughly cleaned and dried.

  • Minimize Heating Time: Do not heat the distillation pot for longer than necessary.

Issue 2: Poor Separation of Impurities with Similar Boiling Points

Question: My distilled this compound is still contaminated with impurities that have very close boiling points. How can I improve the separation?

Answer: When dealing with impurities having boiling points within 70 °C of your product, a simple distillation is often insufficient.

Troubleshooting Steps:

  • Use Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[1][18][21] This provides multiple theoretical plates for more efficient separation.

  • Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation in fractional distillation.[1]

  • Consider Column Chromatography: If distillation fails to provide the desired purity, column chromatography is a highly effective alternative for separating compounds with similar volatilities but different polarities.[19][22][23]

Issue 3: Co-elution of Product and Impurities during Column Chromatography

Question: I am trying to purify this compound using column chromatography, but some impurities are co-eluting with my product. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the product and impurities are very similar. Optimizing your chromatography conditions is key.

Troubleshooting Steps:

  • Adjust Solvent System Polarity: Systematically vary the solvent system. A less polar solvent system will generally increase the retention time of all compounds and may improve separation. Use TLC to screen for the optimal solvent system before running the column.

  • Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase (C18) silica gel.[11][12]

  • Employ Gradient Elution: Start with a non-polar solvent and gradually increase the polarity during the elution. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.[23]

  • Check for Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

This protocol is designed to purify this compound while minimizing the risk of polymerization.

Materials:

  • Crude this compound

  • Hydroquinone (inhibitor)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle and stirrer

  • Cold trap

Procedure:

  • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Add a small amount of hydroquinone (e.g., 0.1% w/w).

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Place a cold trap between the distillation apparatus and the vacuum source.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 20-50 mmHg).

  • Once the pressure is stable, begin heating the distillation flask.

  • Collect any low-boiling fractions in a separate receiving flask.

  • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of this compound at the applied pressure.

  • Once the desired fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Column Chromatography of this compound

This protocol is suitable for small-scale purification and for separating impurities with similar boiling points but different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle, and add a layer of sand on top.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure, keeping the bath temperature low to prevent product loss.

Quantitative Data Summary

ParameterDistillationColumn Chromatography
Typical Purity >95% (depending on impurity profile)>98%
Typical Yield 60-80% (can be lower due to polymerization)70-90%
Scale Suitable for both small and large scaleTypically for small to medium scale
Separation Principle Difference in boiling pointsDifference in polarity/adsorption

Physicochemical Data for this compound

PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Boiling Point 97-99 °C at 760 mmHg[4]
Flash Point 9 °C (closed cup)
Appearance Colorless to light yellow liquid[24]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Purity Analysis crude Crude Reaction Mixture distillation Fractional Vacuum Distillation crude->distillation Volatile Impurities (different B.P.) chromatography Column Chromatography crude->chromatography Non-volatile or Polar Impurities analysis GC-MS / HPLC / NMR distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_polymerization start Problem: Polymerization during Distillation q1 Are you using vacuum distillation? start->q1 sol1 Implement Vacuum Distillation to lower boiling point q1->sol1 No q2 Is a polymerization inhibitor being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add Hydroquinone (HQ) to the crude mixture q2->sol2 No q3 Is the heating time minimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Reduce heating duration and temperature q3->sol3 No end_node Polymerization Minimized q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for preventing polymerization during distillation.

References

stability of 3-Methyl-3-buten-2-one under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methyl-3-buten-2-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned viscous and formed a solid precipitate after adding an acid catalyst. What is happening?

A1: You are likely observing acid-catalyzed cationic polymerization. This compound is susceptible to polymerization, a reaction that can be initiated by acidic conditions. The acid protonates the carbonyl group, which can lead to a cascade of reactions where individual monomer units add to a growing polymer chain. This results in an increase in viscosity and, eventually, the formation of a solid polymer.

Q2: I am trying to perform a reaction with this compound under basic conditions and am seeing multiple unexpected products in my GC-MS analysis. What could be the cause?

A2: Under basic conditions, α,β-unsaturated ketones like this compound are prone to several side reactions. The most common are Michael addition and aldol-type condensation reactions. Basic conditions can generate nucleophiles in your reaction mixture that can add to the β-carbon of the enone system (Michael addition). Additionally, the presence of α-hydrogens on the ketone can lead to enolate formation and subsequent aldol (B89426) condensation reactions, resulting in a complex mixture of products.

Q3: How can I improve the stability of this compound during storage?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark place, preferably refrigerated and in a tightly sealed container.[1][2] The presence of a polymerization inhibitor, such as hydroquinone, is also crucial to prevent spontaneous polymerization.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize degradation by preventing oxidation.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound in my experiments?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the stability of this compound.[4] It allows for the separation and identification of the parent compound, as well as any degradation products or isomers that may form. For quantitative analysis, the use of an internal standard is recommended to ensure accuracy. High-Performance Liquid Chromatography (HPLC) can also be a suitable alternative, depending on the reaction matrix and the properties of the potential byproducts.

Troubleshooting Guides

Issue 1: Polymerization under Acidic Conditions

Symptoms:

  • A sudden increase in the viscosity of the reaction mixture.

  • Formation of a gummy or solid precipitate.

  • Low yield of the desired product.

  • Broad, unresolved peaks in the NMR spectrum.

Potential Causes and Solutions:

ParameterEffect on PolymerizationRecommended Action
Temperature Increases with rising temperature.Lower the reaction temperature. Cationic polymerization is often suppressed at lower temperatures.
Acid Concentration Higher concentrations accelerate polymerization.Use the minimum effective concentration of the acid catalyst. Consider using a weaker acid if compatible with your desired reaction.
Catalyst Addition Rapid addition can create localized high concentrations of acid.Add the acid catalyst slowly and dropwise to the reaction mixture.
Solvent Non-polar solvents can favor polymerization.Use a more polar, non-nucleophilic solvent to help stabilize any charged intermediates and potentially reduce their reactivity towards polymerization.
Inhibitor Absence of an inhibitor allows for uncontrolled polymerization.Ensure a suitable cationic polymerization inhibitor is present if the reaction conditions are harsh.
Issue 2: Undesired Side Reactions under Basic Conditions

Symptoms:

  • A complex mixture of products observed by TLC, GC-MS, or NMR.

  • Low yield of the target product.

  • Formation of higher molecular weight adducts.

Potential Causes and Solutions:

Potential Side ReactionInfluencing FactorsRecommended Action
Michael Addition Presence of nucleophiles (e.g., amines, alkoxides, enolates).Protect other nucleophilic functional groups in your starting materials. Use a non-nucleophilic base if its sole purpose is deprotonation.
Aldol Condensation Presence of enolizable protons and a strong base.Use a non-nucleophilic base or a milder base if possible. Lowering the reaction temperature can also disfavor aldol reactions.
Polymerization High concentration of base or elevated temperatures.Use the lowest effective concentration of the base. Maintain a low reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability of this compound

This protocol provides a framework for assessing the stability of this compound under specific pH and temperature conditions.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, THF).
  • Prepare acidic and basic buffer solutions at the desired pH.
  • In separate vials, mix the stock solution of this compound with the acidic and basic buffers to achieve the final desired concentration. Include a control sample with a neutral buffer or the solvent alone.

2. Incubation:

  • Incubate the vials at the desired temperature (e.g., room temperature, 40°C, 60°C).
  • Protect the samples from light to prevent photochemical degradation.

3. Time-Point Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
  • Quench any ongoing reaction by neutralizing the aliquot if necessary.
  • Prepare the samples for analysis by GC-MS or HPLC. This may involve dilution and the addition of an internal standard.

4. Analysis:

  • Analyze the samples using a validated GC-MS or HPLC method.
  • Quantify the peak area of this compound and any new peaks that appear over time.
  • Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Protocol 2: GC-MS Analysis of this compound and Potential Degradation Products

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

GC Parameters (starting point, optimization may be required):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Scan Mode: Full scan to identify unknown degradation products. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Visualizations

Acid_Catalyzed_Polymerization Monomer This compound (Monomer) Protonated_Ketone Protonated Ketone (Carbocation Initiator) Dimer Dimer Polymer Polymer H_plus H+ H_plus->Monomer Protonation Protonated_Ketone->Monomer Attack on another monomer Dimer->Monomer Chain Propagation

Caption: Acid-catalyzed cationic polymerization pathway of this compound.

Base_Catalyzed_Reactions Start This compound Enolate Enolate Formation Start->Enolate Michael_Acceptor Michael Acceptor Start->Michael_Acceptor Aldol_Product Aldol Condensation Product Base Base (B:-) Base->Start Deprotonation Enolate->Start Aldol Reaction Michael_Adduct Michael Addition Product Michael_Acceptor->Michael_Adduct Nucleophile Nucleophile (Nu-) Nucleophile->Michael_Acceptor 1,4-Addition

Caption: Potential reaction pathways for this compound under basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution mix_samples Mix Samples (Acidic, Basic, Neutral) prep_stock->mix_samples prep_buffers Prepare pH Buffers prep_buffers->mix_samples incubate Incubate at Controlled Temperature mix_samples->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench analyze Analyze by GC-MS/HPLC quench->analyze data Quantify Degradation analyze->data

References

Technical Support Center: Synthesis and Analysis of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers involved in the synthesis of 3-Methyl-3-buten-2-one (also known as Methyl Isopropenyl Ketone) and the subsequent identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory synthesis is a two-step process initiated by a Mannich reaction, followed by an elimination reaction. In the first step, a ketone with an acidic α-hydrogen (acetone) reacts with a non-enolizable aldehyde (formaldehyde) and a secondary amine (typically dimethylamine) to form a β-amino ketone, known as a Mannich base.[1][2] In the second step, this Mannich base is subjected to elimination (often a Hofmann-type elimination) to yield the target α,β-unsaturated ketone, this compound.[3][4]

Q2: What are the primary byproducts I should expect to see in my GC-MS analysis?

A2: The primary byproducts originate from two main sources: self-condensation of the acetone (B3395972) starting material and incomplete reaction or side-reactions of the Mannich intermediate.

  • Acetone Self-Condensation Products: Under the acidic or basic conditions often used for the Mannich reaction, acetone can undergo self-condensation. The most common byproducts are Diacetone Alcohol and its dehydration product, Mesityl Oxide.[5]

  • Incomplete Elimination: If the elimination of the Mannich base is not complete, you will see the β-amino ketone intermediate, 4-(dimethylamino)-3-methylbutan-2-one , in your chromatogram.

  • Unreacted Starting Materials: Residual acetone may be present.

Q3: My GC-MS analysis shows a large peak for Mesityl Oxide and a low yield of my desired product. What went wrong?

A3: High levels of Mesityl Oxide indicate that the self-condensation of acetone is outcompeting the desired Mannich reaction. This can be caused by several factors:

  • Incorrect Stoichiometry: An excess of acetone relative to the formaldehyde (B43269) and amine can favor self-condensation.

  • High Reaction Temperature: Higher temperatures can accelerate the rate of the acetone self-condensation side reaction.[6]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to increased byproduct formation. To mitigate this, ensure precise stoichiometry, consider running the reaction at a lower temperature, and monitor the reaction progress closely by TLC or GC-MS to quench it once the Mannich base is formed, before proceeding to the elimination step.

Q4: I see a peak that I suspect is the Mannich base intermediate. How can I confirm its identity and what does its presence signify?

A4: The presence of the Mannich base, 4-(dimethylamino)-3-methylbutan-2-one, indicates that the second step of the synthesis—the elimination reaction—is incomplete. You can identify this compound by its mass spectrum, which will have a molecular ion peak corresponding to its molecular weight (129.20 g/mol ) and characteristic fragmentation patterns for an amine and a ketone.[7] Its retention time will likely be longer than the final product due to its higher polarity and boiling point. To resolve this issue, you may need to adjust the conditions of the elimination step, such as increasing the temperature or reaction time, or ensuring the pH is appropriate for the elimination to proceed to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction and Elimination

This protocol is a representative procedure and may require optimization.

Step 1: Formation of the Mannich Base (4-(dimethylamino)-3-methylbutan-2-one)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (2.0 eq), dimethylamine (B145610) hydrochloride (1.0 eq), and paraformaldehyde (1.1 eq).

  • Add a suitable solvent, such as ethanol (B145695) or isopropanol, and a catalytic amount of hydrochloric acid.

  • Heat the mixture to a gentle reflux (approximately 60-70 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis to check for the consumption of starting materials and the formation of the Mannich base.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

Step 2: Elimination to form this compound

  • Make the reaction mixture basic by the careful addition of a sodium hydroxide (B78521) solution until the pH is >10.

  • Gently heat the mixture (50-60 °C) for 1-2 hours to facilitate the elimination of the dimethylamino group.

  • After cooling, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation.

Protocol 2: GC-MS Analysis

The following are general starting parameters for GC-MS analysis and should be optimized for your specific instrument.

  • GC System: Agilent 7890A GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 3 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 2 minutes

  • MS System: Agilent 5975C MSD or equivalent

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Range: 35-200 m/z

Data Presentation

Table 1: Expected GC-MS Data for Product and Key Byproducts
Compound NameStructureMolecular Weight ( g/mol )Estimated Retention Time (min)Key Mass Fragments (m/z)
AcetoneCH₃COCH₃58.08~3.543 , 58
This compound (Product) CH₂(C(CH₃))COCH₃84.12~5.243 , 69, 84
Diacetone Alcohol(CH₃)₂C(OH)CH₂COCH₃116.16~7.843 , 59, 58, 101
Mesityl Oxide(CH₃)₂C=CHCOCH₃98.14~8.543 , 83, 98, 55
4-(dimethylamino)-3-methylbutan-2-one (Intermediate)(CH₃)₂NCH₂CH(CH₃)COCH₃129.20~9.558 , 42, 71, 86, 114

Note: Retention times are estimates and will vary based on the specific instrument, column, and conditions used. Elution order is predicted based on boiling points and polarity. The base peak (most intense) is indicated in bold .

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
No product peak, only starting materials. 1. Reaction did not initiate (temperature too low).2. Inactive reagents (e.g., old paraformaldehyde).3. Incorrect pH for Mannich reaction (not acidic enough).1. Increase reaction temperature gradually.2. Use fresh, high-quality reagents.3. Ensure a catalytic amount of acid is present in Step 1.
Broad, tailing peaks for all compounds. 1. Active sites in the GC inlet liner or column.2. Column contamination.3. Incorrect oven temperature program (too fast a ramp).1. Use a deactivated inlet liner. Trim the first few cm of the column.2. Bake out the column at a high temperature.3. Slow down the temperature ramp rate.
High abundance of the Mannich base intermediate (m/z 129). 1. Incomplete elimination reaction.2. Insufficient base or heat in the elimination step.1. Increase the duration or temperature of the elimination step.2. Ensure the pH is sufficiently basic (>10) for the elimination.
Multiple unidentified peaks at higher retention times. 1. Formation of polymeric byproducts from formaldehyde.2. Double Mannich reaction on acetone.1. Use a slow, controlled addition of formaldehyde.2. Use a slight excess of the amine hydrochloride to favor the mono-adduct. Monitor the reaction closely and stop it once the desired intermediate is formed.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Elimination cluster_analysis Analysis reactants Acetone + Formaldehyde + Dimethylamine HCl intermediate Mannich Base (4-(dimethylamino)-3-methylbutan-2-one) reactants->intermediate Reflux, H+ cat. product This compound intermediate->product Heat, NaOH workup Workup & Purification (Extraction, Distillation) product->workup gcms GC-MS Analysis workup->gcms

Caption: Overall workflow for the synthesis and analysis of this compound.

Troubleshooting_Tree start Analyze GC-MS Data low_yield Low Yield of Product? start->low_yield high_mesityl High Mesityl Oxide Peak? low_yield->high_mesityl Yes good_yield Yield is acceptable. Proceed. low_yield->good_yield No high_mannich High Mannich Base Peak? high_mesityl->high_mannich No sol_mesityl Action: - Lower reaction temp - Check stoichiometry - Reduce reaction time high_mesityl->sol_mesityl Yes sol_mannich Action: - Increase elimination temp/time - Ensure pH > 10 for elimination high_mannich->sol_mannich Yes

References

Technical Support Center: Enhancing Selectivity in 3-Methyl-3-buten-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 3-Methyl-3-buten-2-one. Our aim is to help you improve reaction selectivity and achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound, and how can they be minimized?

A1: The most prevalent side reactions include polymerization, 1,2-addition to the carbonyl group, and self-condensation. To minimize these:

  • Polymerization: Use fresh, inhibitor-free this compound. It is recommended to store the reagent at a low temperature and under an inert atmosphere.[1]

  • 1,2-Addition vs. 1,4-Conjugate Addition: The selectivity between 1,2-addition and 1,4-conjugate addition is highly dependent on the nucleophile. "Hard" nucleophiles like Grignard reagents and organolithium compounds tend to favor 1,2-addition, while "soft" nucleophiles such as Gilman reagents (organocuprates), enamines, and thiolates preferentially undergo 1,4-conjugate addition (Michael addition).[2][3] To favor the desired 1,4-addition, consider using a "softer" nucleophile or a catalyst system that promotes this pathway.

  • Self-Condensation: Self-condensation can occur under basic conditions. To mitigate this, add the base slowly to the reaction mixture at a low temperature to control the concentration of the enolate at any given time.[4]

Q2: How does the choice of solvent and temperature affect the selectivity of reactions with this compound?

A2: Solvent and temperature play a critical role in reaction selectivity.

  • Solvent: Polar aprotic solvents like THF are generally preferred for reactions involving enolates as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity. In some cases, using polar protic solvents like ethanol (B145695) can favor the formation of the more thermodynamically stable product by allowing for equilibration.[5][6] For certain catalyzed reactions, the choice of solvent can dramatically influence the reaction rate and selectivity.[6]

  • Temperature: Lower temperatures (e.g., -78 °C) often favor the formation of the kinetic product, which is formed faster but is less stable.[5][7] Higher temperatures tend to favor the formation of the more stable thermodynamic product by allowing the reaction to reach equilibrium.[5] It is crucial to control the temperature, especially during the addition of reagents, to prevent unwanted side reactions.

Q3: What strategies can be employed to improve the regioselectivity of Nazarov cyclizations involving divinyl ketones analogous to this compound?

A3: Low regioselectivity is a common issue in Nazarov cyclizations of unsymmetrical divinyl ketones.[8] Several strategies can improve this:

  • Substrate Polarization: Introducing electron-donating and electron-withdrawing groups on the vinyl fragments can "polarize" the substrate, directing the cyclization and improving regioselectivity.[5][8]

  • Silicon-Directed Cyclization: Incorporating a trimethylsilyl (B98337) (TMS) group can direct the regioselectivity of the elimination step due to the β-silicon effect.[8][9]

  • Substitution and Alkene Geometry: The substitution pattern at the α-position and the geometry (E/Z) of the double bonds can have a remarkable effect on the regioselectivity of the resulting cyclopentenone.[10]

Troubleshooting Guides

Michael Addition Reactions

Problem: Low yield and/or formation of multiple products in a Michael addition reaction.

Possible Cause Recommended Solution
1,2-Addition Side Product Use a "softer" nucleophile (e.g., an organocuprate instead of a Grignard reagent).[2][3]
Polymerization of this compound Use freshly purified this compound. Add the Michael acceptor slowly to the reaction mixture.[1]
Self-Condensation of the Nucleophile Use a non-nucleophilic, sterically hindered base like LDA for enolate formation. Maintain a low reaction temperature (-78 °C) during enolate formation and the subsequent addition.[5][7]
Reversibility of the Reaction Ensure the final protonation step is carried out under conditions that do not promote a retro-Michael reaction. A rapid quench with a mild acid is often effective.
Nazarov Cyclization

Problem: Poor regioselectivity in the Nazarov cyclization of a divinyl ketone, leading to a mixture of cyclopentenone isomers.

Possible Cause Recommended Solution
Symmetrical or Non-Polarized Substrate Modify the substrate to include electron-donating and electron-withdrawing groups to direct the cyclization.[5][8]
Multiple Possible Elimination Pathways Introduce a directing group, such as a trimethylsilyl (TMS) group, to control the position of the double bond in the product.[8][9]
Suboptimal Catalyst Screen different Lewis or Brønsted acids. Stronger acids may lead to lower selectivity.[8] In some cases, milder catalysts like molecular iodine can be effective.[8]
Reaction Conditions Optimize the reaction temperature and time. Prolonged reaction times or higher temperatures can lead to isomer equilibration.

Experimental Protocols

Protocol 1: Selective Michael Addition of a Malonate Ester to this compound

This protocol is adapted from general procedures for Michael additions to α,β-unsaturated ketones.[11][12]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl malonate (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C.

  • Base Addition: Slowly add a solution of sodium ethoxide (0.1 equivalents) in ethanol. Stir the mixture at 0 °C for 15 minutes.

  • Michael Acceptor Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Nazarov Cyclization of a Divinyl Ketone

This protocol is a general procedure and may require optimization for specific substrates.[5][8]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the divinyl ketone (1.0 equivalent) in a dry, non-polar solvent (e.g., dichloromethane (B109758) or toluene).

  • Catalyst Addition: Cool the solution to the desired temperature (ranging from -78 °C to room temperature, depending on the catalyst and substrate) and add the Lewis acid (e.g., FeCl₃, BF₃·OEt₂) (1.0-1.2 equivalents) dropwise.

  • Reaction: Stir the reaction at the chosen temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at the reaction temperature.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude cyclopentenone can be purified by flash column chromatography.

Data Presentation

Table 1: Influence of Nucleophile Type on the Selectivity of Addition to α,β-Unsaturated Ketones

Nucleophile Type Common Examples Predominant Product
"Hard" Nucleophiles Grignard Reagents (RMgX), Organolithiums (RLi)1,2-Addition
"Soft" Nucleophiles Gilman Reagents (R₂CuLi), Enolates, Thiols, Amines1,4-Conjugate Addition (Michael Addition)

Table 2: General Conditions for Kinetic vs. Thermodynamic Enolate Formation

Condition Kinetic Control Thermodynamic Control
Base Strong, sterically hindered (e.g., LDA)Weaker, less hindered (e.g., NaOEt, NaOH)
Solvent Aprotic (e.g., THF)Protic (e.g., Ethanol)
Temperature Low (-78 °C)Higher (Room temperature to reflux)
Product Less substituted, faster-formed enolateMore substituted, more stable enolate

Visualizations

Michael_Addition_vs_1_2_Addition cluster_substrate This compound cluster_nucleophiles Nucleophiles cluster_products Products Substrate α,β-Unsaturated Ketone Carbonyl_C Carbonyl Carbon (Hard Electrophile) Product_1_2 1,2-Addition Product Carbonyl_C->Product_1_2 Beta_C β-Carbon (Soft Electrophile) Product_1_4 1,4-Addition (Michael) Product Beta_C->Product_1_4 Hard_Nu Hard Nucleophile (e.g., Grignard) Hard_Nu->Carbonyl_C Favored Soft_Nu Soft Nucleophile (e.g., Gilman Reagent) Soft_Nu->Beta_C Favored

Caption: Selectivity in nucleophilic addition to this compound.

Nazarov_Cyclization_Workflow Start Unsymmetrical Divinyl Ketone Catalyst Add Lewis or Brønsted Acid Start->Catalyst Electrocyclization 4π-Electrocyclization Catalyst->Electrocyclization Intermediate Oxyallyl Cation Intermediate Electrocyclization->Intermediate Decision Regioselectivity Issue? Intermediate->Decision Mixture Mixture of Regioisomers Decision->Mixture Yes Selective_Product Single Regioisomer Decision->Selective_Product No Troubleshoot Troubleshooting Strategies: - Polarize Substrate - Use Directing Groups (e.g., TMS) Mixture->Troubleshoot

References

Technical Support Center: Catalyst Deactivation in 3-Methyl-3-buten-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 3-Methyl-3-buten-2-one.

Troubleshooting Guides

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Question: My reaction rate has significantly decreased over time or with subsequent batches. What are the potential causes and how can I troubleshoot this?

Answer: A loss in catalytic activity during the synthesis of this compound, which is typically produced by the oxidation of 3-methyl-3-buten-1-ol, is a common issue. The primary causes of deactivation depend on the type of catalyst being used, most commonly chromium-based, copper-based, or zeolite catalysts.

Troubleshooting Steps:

  • Identify Your Catalyst Type: The deactivation mechanism is highly dependent on the catalyst in use.

  • Analyze for Coke Formation (Fouling): This is a frequent issue, especially with acidic catalysts like zeolites.[1][2] Carbonaceous deposits, or coke, can block active sites and pores.

    • Action: Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke.

  • Investigate Catalyst Poisoning: Impurities in the feedstock or solvent can chemically bind to the active sites, rendering them inactive.

    • Action: Analyze your feedstock (3-methyl-3-buten-1-ol) and solvent for common poisons such as sulfur or nitrogen compounds.

  • Assess Thermal Degradation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, which reduces the active surface area.[3]

    • Action: Characterize the spent catalyst using BET surface area analysis and compare it to the fresh catalyst. A significant decrease in surface area suggests sintering.

  • Evaluate Changes in Catalyst Oxidation State: For oxidation catalysts like chromium and copper-based systems, the active oxidation state can change during the reaction.

    • Action: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the metal on the catalyst surface.

G start Start: Loss of Activity catalyst_type Identify Catalyst Type start->catalyst_type zeolite Zeolite catalyst_type->zeolite Zeolite chromium Chromium-based catalyst_type->chromium Cr-based copper Copper-based catalyst_type->copper Cu-based coking Coke Formation (Fouling) zeolite->coking poisoning Poisoning zeolite->poisoning sintering Thermal Degradation (Sintering) zeolite->sintering chromium->poisoning oxidation_state Change in Oxidation State chromium->oxidation_state copper->coking copper->sintering copper->oxidation_state tga Action: Perform TGA coking->tga feed_analysis Action: Analyze Feedstock poisoning->feed_analysis bet Action: Perform BET Analysis sintering->bet xps Action: Perform XPS oxidation_state->xps

Issue 2: Decrease in Selectivity to this compound

Question: My reaction is producing more byproducts and less of the desired ketone. What could be the reason?

Answer: A decrease in selectivity can be linked to changes in the catalyst's active sites or the reaction conditions.

Troubleshooting Steps:

  • Coke Deposition: The formation of coke can not only block active sites but also alter the electronic properties of neighboring sites, leading to different reaction pathways.

    • Action: Correlate the change in selectivity with the amount of coke determined by TGA.

  • Changes in Acidity (for Zeolites): The deposition of coke on strong acid sites can leave weaker acid sites more exposed, which may favor different reactions.

    • Action: Perform Temperature-Programmed Desorption of Ammonia (B1221849) (NH3-TPD) to assess the acidity of the fresh and spent catalysts.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Action: Review your temperature logs to ensure there were no temperature overshoots. Consider running the reaction at a slightly lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of deactivation for zeolite catalysts in this type of synthesis?

A1: For zeolite catalysts, the most prevalent deactivation mechanism is the formation of coke.[1][2] The acidic sites on the zeolite can promote side reactions that lead to the formation of heavy hydrocarbon molecules, which then deposit on the catalyst surface and within its pores.

Q2: How can I regenerate a coked zeolite catalyst?

A2: Coked zeolite catalysts can often be regenerated by burning off the carbonaceous deposits in a controlled manner. This process is typically carried out by calcination in air or a diluted oxygen stream at elevated temperatures (usually between 450°C and 550°C).[1]

Q3: What are the signs of deactivation in chromium-based oxidation catalysts?

A3: Deactivation in chromium-based catalysts, such as pyridinium (B92312) chlorochromate (PCC), can manifest as a color change of the reaction mixture and a failure to oxidize the alcohol. This can be due to the reduction of the active Cr(VI) species or poisoning by certain functional groups.[4] Regeneration of supported chromium oxide catalysts can be achieved by impregnation with a water-soluble chromium compound followed by calcination.[5]

Q4: My copper chromite catalyst has lost activity. How can it be regenerated?

A4: Copper chromite catalysts used in alcohol oxidation can deactivate due to the reduction of the active copper species or fouling by organic residues. Regeneration typically involves a controlled oxidation step to burn off organic material and re-oxidize the copper, sometimes followed by a reduction step to restore the active metallic phase.[6][7][8]

Q5: How much coke is typically problematic for a zeolite catalyst?

A5: The amount of coke that causes significant deactivation can vary depending on the specific zeolite and reaction conditions. However, in many cases, a coke content of 5-15 wt% can lead to a substantial loss of activity.[9][10]

Quantitative Data on Catalyst Deactivation

The following tables provide representative data on the impact of deactivation on catalyst properties.

Table 1: Effect of Coking on Zeolite Catalyst Properties

Catalyst StateBET Surface Area (m²/g)Micropore Volume (cm³/g)Coke Content (wt%)
Fresh HZSM-53500.180
Spent HZSM-5 (10h)1800.088.5
Spent HZSM-5 (24h)950.0314.2

Note: Data are representative and can vary based on specific experimental conditions.

Table 2: Regeneration Efficiency of a Coked Zeolite Catalyst

Catalyst StateBET Surface Area (m²/g)Relative Activity (%)
Fresh350100
Spent (Coked)9525
Regenerated33090

Note: Relative activity is based on the initial conversion rate of 3-methyl-3-buten-1-ol.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Coke Quantification

Objective: To determine the weight percentage of coke deposited on a spent catalyst.

Methodology:

  • Accurately weigh 10-20 mg of the spent catalyst into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to 150°C at a rate of 10°C/min under a nitrogen atmosphere to remove adsorbed water and volatile organics. Hold at 150°C for 30 minutes.

  • Switch the gas to air (or a mixture of O₂/N₂) and heat the sample to 800°C at a rate of 10°C/min.

  • The weight loss observed between approximately 300°C and 700°C in the presence of air corresponds to the combustion of coke.[11]

  • Calculate the coke content as a percentage of the initial dried catalyst weight.

G start Start weigh Weigh 10-20 mg of spent catalyst start->weigh place Place in TGA crucible weigh->place heat_n2 Heat to 150°C in N₂ (10°C/min) place->heat_n2 hold_n2 Hold at 150°C for 30 min heat_n2->hold_n2 switch_air Switch to Air hold_n2->switch_air heat_air Heat to 800°C in Air (10°C/min) switch_air->heat_air analyze Analyze weight loss (300-700°C) heat_air->analyze calculate Calculate coke wt% analyze->calculate end End calculate->end

Protocol 2: BET Surface Area Analysis

Objective: To measure the specific surface area and pore volume of fresh and spent catalysts.

Methodology:

  • Degas approximately 100-200 mg of the catalyst sample under vacuum at a specified temperature (e.g., 250-350°C) for several hours to remove adsorbed species.

  • Cool the sample to liquid nitrogen temperature (77 K).

  • Introduce nitrogen gas at controlled pressures and measure the amount of gas adsorbed at each pressure point.

  • The Brunauer-Emmett-Teller (BET) equation is then applied to the adsorption data to calculate the specific surface area.[12]

  • Pore volume and pore size distribution can be determined from the desorption isotherm.

Protocol 3: Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

Objective: To characterize the acidity (number and strength of acid sites) of a catalyst.

Methodology:

  • Place about 100 mg of the catalyst in a quartz reactor.

  • Pretreat the sample by heating it in an inert gas flow (e.g., Helium or Argon) to a high temperature (e.g., 500-550°C) to clean the surface.

  • Cool the sample to a suitable adsorption temperature (e.g., 100°C).

  • Introduce a gas mixture of ammonia and the inert gas and allow the catalyst to become saturated with ammonia.

  • Purge the sample with the inert gas at the adsorption temperature to remove physisorbed ammonia.

  • Heat the sample at a constant rate (e.g., 10°C/min) in the inert gas flow.

  • A thermal conductivity detector (TCD) or a mass spectrometer monitors the concentration of desorbed ammonia as a function of temperature. The resulting peaks provide information on the number (peak area) and strength (desorption temperature) of the acid sites.[13][14]

G start Start pretreat Pretreat catalyst in inert gas flow (e.g., 550°C) start->pretreat cool Cool to adsorption temperature (e.g., 100°C) pretreat->cool saturate Saturate with NH₃ gas mixture cool->saturate purge Purge with inert gas to remove physisorbed NH₃ saturate->purge heat Heat at a constant rate (e.g., 10°C/min) in inert gas purge->heat detect Detect desorbed NH₃ (TCD or Mass Spec) heat->detect analyze Analyze desorption profile detect->analyze end End analyze->end

References

Validation & Comparative

Validating the Synthesis Yield of 3-Methyl-3-buten-2-one: A Comparative Guide to Quantitative NMR and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of reaction yields is a critical aspect of chemical synthesis. This guide provides an objective comparison of two common analytical techniques for validating the synthesis yield of 3-Methyl-3-buten-2-one: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). Supported by experimental data, this document details the methodologies for each approach to assist in the selection of the most suitable technique for your research needs.

The synthesis of this compound, a valuable building block in organic chemistry, is often achieved through the dehydration of 4-Hydroxy-3-methyl-butan-2-one. Validating the yield of this transformation is paramount for process optimization and scalability. While various methods can be employed for this purpose, qNMR and GC-FID with an internal standard are two of the most prevalent and reliable techniques.

Performance Comparison: qNMR vs. GC-FID

The choice between qNMR and GC-FID for yield determination depends on several factors, including the required accuracy, precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method for the quantitative analysis of this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of atomic nuclei.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.
Accuracy High (typically >98%)High (typically 97-103% recovery with proper calibration)
Precision (%RSD) High (<2%)High (<3%)
Linearity (R²) Excellent (>0.999)Excellent (>0.999)
Limit of Detection (LOD) ~0.1 - 1 mg/mL~1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 mg/mL~5 - 50 ng/mL
Sample Throughput ModerateHigh
Internal Standard Required for highest accuracyRequired for highest accuracy
Sample Preparation Simple dissolutionMay require dilution
Strengths Primary analytical method (can be used without a reference standard of the analyte), non-destructive, provides structural information.High sensitivity, high throughput, well-established technique.
Limitations Lower sensitivity compared to GC, higher initial instrument cost.Requires a volatile and thermally stable analyte, requires calibration with a reference standard.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate quantitative results. Below are representative methodologies for the synthesis of this compound and its subsequent yield determination using qNMR and GC-FID.

Synthesis of this compound

This protocol describes the acid-catalyzed dehydration of 4-Hydroxy-3-methyl-butan-2-one.

Materials:

  • 4-Hydroxy-3-methyl-butan-2-one

  • Phosphoric acid (H₃PO₄)

  • Copper(II) sulfate (B86663) (CuSO₄) (optional, as a polymerization inhibitor)

  • Hydroquinone (B1673460) (optional, as a polymerization inhibitor)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 4-Hydroxy-3-methyl-butan-2-one.

  • Add a catalytic amount of phosphoric acid. Small amounts of copper(II) sulfate and hydroquinone can be added to prevent polymerization.

  • Heat the mixture to a temperature sufficient to induce dehydration and distill the product (boiling point of this compound is approximately 98 °C).

  • Collect the distillate, which will contain the product and water.

  • Extract the distillate with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Quantitative Analysis

Quantitative NMR (qNMR) Protocol

Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of a known concentration, the exact amount of the analyte can be determined.

Materials:

  • Crude this compound reaction mixture

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction product into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., 1,3,5-Trimethoxybenzene) and add it to the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Crucial Parameters: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery between scans. This is critical for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the product (e.g., one of the vinyl protons) and a well-resolved signal of the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene).

    • Calculate the molar amount of the product using the following formula:

    • Calculate the yield based on the initial amount of the limiting reactant.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase. The FID detects organic compounds as they elute from the column, producing a signal proportional to the amount of substance. An internal standard is used to correct for variations in injection volume and detector response.

Materials:

  • Crude this compound reaction mixture

  • Internal Standard (e.g., Dodecane)

  • Solvent (e.g., Dichloromethane)

  • GC vials

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions containing known concentrations of pure this compound and a constant concentration of the internal standard (e.g., Dodecane).

    • Inject each standard into the GC-FID system and record the peak areas of the analyte and the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.

  • Sample Analysis:

    • Accurately weigh a specific amount of the crude reaction product into a vial.

    • Add a known amount of the internal standard solution.

    • Dilute the mixture with a suitable solvent to a concentration within the range of the calibration curve.

    • Inject the sample into the GC-FID system.

  • Data Analysis:

    • Record the peak areas for this compound and the internal standard.

    • Calculate the ratio of the peak areas.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the total amount of product and determine the reaction yield.

Visualizing the Workflow and Comparison

To better illustrate the processes and the comparative logic, the following diagrams are provided.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Reactant 4-Hydroxy-3-methyl- butan-2-one Reaction Dehydration (H₃PO₄, Heat) Reactant->Reaction Distillation Distillation Reaction->Distillation Extraction Workup & Extraction Distillation->Extraction Product Crude 3-Methyl-3- buten-2-one Extraction->Product

Caption: Workflow for the synthesis of this compound.

AnalysisWorkflow cluster_qnmr qNMR Analysis cluster_gcfid GC-FID Analysis CrudeProduct Crude Reaction Product qNMR_SamplePrep Sample Preparation (Weighing, Internal Std, Solvent) CrudeProduct->qNMR_SamplePrep GC_SamplePrep Sample Preparation (Weighing, Internal Std, Dilution) CrudeProduct->GC_SamplePrep qNMR_Acquisition ¹H NMR Acquisition (D1 ≥ 5*T1) qNMR_SamplePrep->qNMR_Acquisition qNMR_Processing Data Processing (Integration) qNMR_Acquisition->qNMR_Processing qNMR_Yield Yield Calculation qNMR_Processing->qNMR_Yield GC_Acquisition GC-FID Analysis GC_SamplePrep->GC_Acquisition GC_Processing Data Analysis (Peak Area Ratio) GC_Acquisition->GC_Processing GC_Yield Yield Calculation (via Calibration Curve) GC_Processing->GC_Yield

Caption: Experimental workflows for qNMR and GC-FID yield validation.

ComparisonLogic cluster_qnmr_pros Advantages cluster_qnmr_cons Limitations cluster_gcfid_pros Advantages cluster_gcfid_cons Limitations Goal Accurate Yield Determination of This compound Synthesis qNMR Quantitative NMR (qNMR) Goal->qNMR GCFID Gas Chromatography (GC-FID) Goal->GCFID qNMR_Pro1 Primary Method qNMR->qNMR_Pro1 qNMR_Pro2 Non-Destructive qNMR->qNMR_Pro2 qNMR_Pro3 Structural Info qNMR->qNMR_Pro3 qNMR_Con1 Lower Sensitivity qNMR->qNMR_Con1 GC_Pro1 High Sensitivity GCFID->GC_Pro1 GC_Pro2 High Throughput GCFID->GC_Pro2 GC_Con1 Requires Calibration GCFID->GC_Con1 GC_Con2 Destructive GCFID->GC_Con2

Caption: Logical comparison of qNMR and GC-FID for yield determination.

Conclusion

Both qNMR and GC-FID are powerful and reliable techniques for the quantitative analysis of the this compound synthesis yield. The choice between them will be dictated by the specific requirements of the analysis. For the highest accuracy and when a primary method is needed without the necessity of a specific analyte standard, qNMR is the superior choice. It also provides valuable structural information simultaneously. For routine analyses where high throughput and sensitivity are paramount, and a reference standard is available for calibration, GC-FID is a highly effective and efficient method. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select the most appropriate method for their analytical needs, ensuring the robust validation of their synthetic procedures.

A Spectroscopic Showdown: Distinguishing 3-Methyl-3-buten-2-one from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of chemical analysis, the ability to differentiate between structural isomers is paramount. For researchers and professionals in drug development, the subtle differences in molecular architecture can have profound impacts on biological activity and chemical reactivity. This guide provides a comprehensive spectroscopic comparison of 3-Methyl-3-buten-2-one and its C5H8O isomers, offering a clear, data-driven approach to their identification and characterization.

Structural Isomers Under Investigation

The isomers compared in this guide share the same molecular formula, C5H8O, but differ in the arrangement of their atoms. The key to distinguishing them lies in how their unique structures interact with different forms of electromagnetic radiation and how they fragment under high energy. The isomers included in this comparison are:

  • This compound: An alpha,beta-unsaturated ketone with a terminal double bond.

  • Mesityl Oxide (4-Methyl-3-penten-2-one): An alpha,beta-unsaturated ketone with an internal double bond.

  • (E)-3-Penten-2-one: A stereoisomer of an alpha,beta-unsaturated ketone.

  • Cyclopentanone: A cyclic ketone.

  • 4-Penten-2-one: A ketone with a non-conjugated double bond.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values are critical for distinguishing between the compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are particularly diagnostic for these isomers.

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)Reference(s)
This compound ~1690~1620~3080[1]
Mesityl Oxide ~1690~1620Not Applicable[1]
(E)-3-Penten-2-one ~1675~1635~3030
Cyclopentanone ~1741Not ApplicableNot Applicable[2]
4-Penten-2-one ~1720~1640~3080
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are unique for each isomer.

CompoundChemical Shift (δ, ppm) and MultiplicityReference(s)
This compound ~5.9-6.1 (m, 2H, =CH₂), ~2.3 (s, 3H, -COCH₃), ~1.9 (s, 3H, -CH₃)[3]
Mesityl Oxide ~6.1 (s, 1H, =CH), ~2.1 (s, 3H, -COCH₃), ~1.9 (s, 6H, 2 x -CH₃)[1]
(E)-3-Penten-2-one ~6.8 (dq, 1H, =CH-), ~6.1 (dq, 1H, =CH-), ~2.2 (s, 3H, -COCH₃), ~1.9 (d, 3H, -CH₃)[4]
Cyclopentanone ~2.0-2.2 (m, 8H, -CH₂-)[5]
4-Penten-2-one ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~3.2 (d, 2H, -CH₂-), ~2.1 (s, 3H, -COCH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of the carbonyl carbon and the carbons of the double bond are key distinguishing features.

CompoundCarbonyl C (δ, ppm)Olefinic C (δ, ppm)Other Key Signals (δ, ppm)Reference(s)
This compound ~200~145, ~125~25 (-COCH₃), ~22 (-CH₃)
Mesityl Oxide ~197~154, ~124~31, ~27, ~20 (3 x -CH₃)[6]
(E)-3-Penten-2-one ~198~145, ~131~27 (-COCH₃), ~18 (-CH₃)[7]
Cyclopentanone ~219Not Applicable~38 (α-CH₂), ~23 (β-CH₂)[8]
4-Penten-2-one ~207~137, ~115~50 (-CH₂-), ~30 (-COCH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which is a unique fingerprint for each compound.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)Reference(s)
This compound 8469, 43, 41
Mesityl Oxide 9883, 55, 43[9]
(E)-3-Penten-2-one 8469, 43, 39[4]
Cyclopentanone 8456, 55, 42, 41[10][11]
4-Penten-2-one 8469, 58, 43, 41

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample scan. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 300 MHz or 500 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 10-15 ppm. A relaxation delay of 1-2 seconds was used.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 200-220 ppm. Proton decoupling was applied to simplify the spectrum.

  • Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Mass Spectrometry (MS)
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) was prepared.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities.

  • MS Conditions: The electron ionization energy was set to 70 eV. The mass spectrometer was scanned over a mass range of m/z 35-300.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to the compound of interest. The mass spectrum of this peak was then analyzed for the molecular ion and characteristic fragment ions.

Visualizing Structural Relationships and Analytical Workflow

To further clarify the relationships between these isomers and the process of their analysis, the following diagrams are provided.

Isomer_Relationships cluster_unsaturated Unsaturated Ketones cluster_cyclic Cyclic Ketone C5H8O C₅H₈O This compound This compound C5H8O->this compound Mesityl Oxide Mesityl Oxide C5H8O->Mesityl Oxide 3-Penten-2-one 3-Penten-2-one C5H8O->3-Penten-2-one 4-Penten-2-one 4-Penten-2-one C5H8O->4-Penten-2-one Cyclopentanone Cyclopentanone C5H8O->Cyclopentanone

Caption: Structural relationships of C5H8O isomers.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Elucidation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Dissolution->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Connectivity MS Mass Spectrometry Dissolution->MS Molecular Weight & Fragmentation Data_Integration Data Integration & Comparison IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

References

A Comparative Analysis of the Reactivity of 3-Methyl-3-buten-2-one and Methyl Vinyl Ketone for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl ketone (MVK) and 3-methyl-3-buten-2-one (B1203178) are both α,β-unsaturated ketones, a class of compounds widely utilized in organic synthesis due to their versatile reactivity. Their electrophilic nature makes them key substrates in a variety of important carbon-carbon bond-forming reactions, including the Michael addition and the Diels-Alder reaction. While structurally similar, the presence of a methyl group on the α-carbon of this compound introduces significant electronic and steric differences that modulate its reactivity compared to the unsubstituted MVK. This guide provides a comparative analysis of the reactivity of these two compounds, supported by established chemical principles and representative experimental protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.

Structural and Electronic Properties

The key structural difference between methyl vinyl ketone and this compound is the presence of a methyl group at the α-position of the enone system in the latter. This substitution has a profound impact on the electronic and steric characteristics of the molecule.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Key Structural Features
Methyl Vinyl KetoneC₄H₆O70.09Unsubstituted α,β-enone
This compoundC₅H₈O84.12α-methyl substituted α,β-enone

The methyl group is an electron-donating group. Through inductive effects, it increases the electron density on the α,β-unsaturated system. This has the effect of reducing the electrophilicity of the β-carbon, which is the site of nucleophilic attack in Michael additions. Furthermore, the methyl group introduces steric hindrance around the double bond and the carbonyl group, which can impede the approach of nucleophiles and dienes.

Reactivity in Michael Additions

The Michael addition is a nucleophilic 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reactivity of the Michael acceptor is primarily governed by the electrophilicity of the β-carbon.

Due to the electron-donating nature of the α-methyl group in this compound, the β-carbon is less electrophilic compared to that of methyl vinyl ketone. Consequently, methyl vinyl ketone is expected to be significantly more reactive as a Michael acceptor than this compound . This difference in reactivity is crucial when planning syntheses, as reactions with this compound may require harsher conditions, stronger nucleophiles, or longer reaction times to achieve comparable yields to those with MVK. For instance, the reaction of thiols with MVK is rapid, while similar reactions with more substituted enones are slower.

Illustrative Reactivity Comparison in Thiol Michael Addition
Michael AcceptorNucleophileRelative Reaction Rate (Illustrative)
Methyl Vinyl KetoneThiolFast
This compoundThiolSlow

Reactivity in Diels-Alder Reactions

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

Both methyl vinyl ketone and this compound can act as dienophiles. However, the electron-donating α-methyl group in this compound reduces its reactivity as a dienophile compared to methyl vinyl ketone. The increased electron density on the double bond of this compound makes it a less potent dienophile for reaction with electron-rich dienes. Therefore, methyl vinyl ketone is generally a more reactive dienophile in Diels-Alder reactions . Kinetic studies on the Diels-Alder reaction of methyl vinyl ketone with cyclopentadiene (B3395910) have been reported, highlighting its facility in this transformation.[1][2]

Illustrative Reactivity Comparison in Diels-Alder Reaction with Cyclopentadiene
DienophileDieneRelative Reaction Rate (Illustrative)
Methyl Vinyl KetoneCyclopentadieneFast
This compoundCyclopentadieneSlow

Experimental Protocols

The following are representative experimental protocols for the Michael addition of a thiol and a Diels-Alder reaction with cyclopentadiene. These can be adapted for both methyl vinyl ketone and this compound, with the expectation that reactions involving this compound may require more forcing conditions.

Experimental Protocol 1: Michael Addition of Thiophenol to an α,β-Unsaturated Ketone

Objective: To synthesize the 1,4-adduct of thiophenol and an enone.

Materials:

  • α,β-Unsaturated ketone (Methyl vinyl ketone or this compound) (1.0 eq)

  • Thiophenol (1.0 eq)

  • Triethylamine (B128534) (0.1 eq)

  • Dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the α,β-unsaturated ketone (10 mmol) in dichloromethane (20 mL) in a round-bottom flask, add thiophenol (10 mmol).

  • Add triethylamine (1 mmol) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). For methyl vinyl ketone, the reaction is often complete within 30 minutes. For this compound, the reaction may require several hours to overnight stirring.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

Experimental Protocol 2: Diels-Alder Reaction of Cyclopentadiene with an α,β-Unsaturated Ketone

Objective: To synthesize the Diels-Alder adduct of cyclopentadiene and an enone.

Materials:

  • α,β-Unsaturated ketone (Methyl vinyl ketone or this compound) (1.0 eq)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (1.2 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Freshly crack dicyclopentadiene (B1670491) by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the cyclopentadiene on ice.

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (10 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly cracked cyclopentadiene (12 mmol) to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction with methyl vinyl ketone is typically faster than with this compound. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the Diels-Alder adduct. The endo isomer is typically the major product.

Visualizing Reaction Mechanisms and Reactivity Principles

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Michael_Addition cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Enone α,β-Unsaturated Ketone Attack Nucleophilic Attack on β-carbon Enone->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Enolate Enolate Intermediate Attack->Enolate Forms C-Nu bond Protonation Protonation Enolate->Protonation Tautomerization Product 1,4-Adduct Protonation->Product

Caption: General mechanism of the Michael addition reaction.

Diels_Alder cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Diene Conjugated Diene TransitionState [4+2] Cycloaddition (Concerted Transition State) Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Product Cyclohexene Derivative TransitionState->Product Forms two new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Reactivity_Comparison cluster_mvk Methyl Vinyl Ketone (MVK) cluster_m3b2o This compound MVK_Structure No α-substituent MVK_Electronic Higher β-carbon electrophilicity MVK_Structure->MVK_Electronic MVK_Steric Less steric hindrance MVK_Structure->MVK_Steric MVK_Reactivity Higher Reactivity MVK_Electronic->MVK_Reactivity MVK_Steric->MVK_Reactivity M3B2O_Structure α-Methyl substituent M3B2O_Electronic Lower β-carbon electrophilicity (electron-donating effect) M3B2O_Structure->M3B2O_Electronic M3B2O_Steric Greater steric hindrance M3B2O_Structure->M3B2O_Steric M3B2O_Reactivity Lower Reactivity M3B2O_Electronic->M3B2O_Reactivity M3B2O_Steric->M3B2O_Reactivity

References

A Comparative Analysis of 3-Methyl-3-buten-2-one and 3-Methyl-2-butanone for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount. This guide provides an objective, data-driven comparison of two isomeric ketones: 3-Methyl-3-buten-2-one and 3-Methyl-2-butanone (B44728). Understanding their distinct structural and electronic properties is key to leveraging their unique reactivities in synthesis and development.

This comparative study delves into the physical and chemical properties, synthesis protocols, and characteristic reactions of these two C5 ketones. While structurally similar, the position of the double bond in this compound introduces unique reactivity, particularly as a Michael acceptor, which is absent in the saturated analogue, 3-Methyl-2-butanone. Conversely, 3-Methyl-2-butanone's reactivity is dominated by its enolizable protons, making it a valuable nucleophile in various condensation reactions.

Physicochemical Properties: A Tabulated Comparison

The fundamental physicochemical properties of this compound and 3-Methyl-2-butanone are summarized below. These properties influence their handling, reaction conditions, and purification methods.

PropertyThis compound3-Methyl-2-butanone
CAS Number 814-78-8[1][2]563-80-4[3]
Molecular Formula C₅H₈O[1][4]C₅H₁₀O[3][5]
Molecular Weight 84.12 g/mol [4]86.13 g/mol [5]
Appearance Clear colorless liquid[2]Colorless liquid[3][5]
Odor Pungent, pleasant, sweet[6]Acetone-like, pleasant[3][5]
Boiling Point 98 °C92-95 °C[5]
Melting Point --92 °C[5]
Density Denser than water0.805 g/cm³ at 20 °C[5]
Solubility in Water InsolubleSlightly soluble (6-8.2 g/L at 20 °C)[5]
Flash Point 10.56 °C (51.00 °F)[7]-3 °C (26.6 °F)

Reactivity Profiles: A Tale of Two Isomers

The primary distinction in the chemical behavior of these two ketones arises from the presence and position of the carbon-carbon double bond.

This compound: The Electrophilic Michael Acceptor

As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor.[8][9][10] The conjugated system withdraws electron density from the β-carbon, rendering it susceptible to nucleophilic attack. This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

  • Michael Addition: Reacts with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols, in a conjugate addition fashion.[8][10] This reaction is a cornerstone of organic synthesis for the formation of 1,5-dicarbonyl compounds and other complex architectures.[9]

3-Methyl-2-butanone: The Nucleophilic Enolate Precursor

In contrast, 3-Methyl-2-butanone, a saturated ketone, primarily reacts as a nucleophile through the formation of its enolate. The presence of α-hydrogens allows for deprotonation by a suitable base, generating a resonance-stabilized enolate ion.

Key Reactions:

  • Enolate Formation and Alkylation: The enolate can be readily formed and subsequently alkylated, acylated, or used in various condensation reactions. The choice of base and reaction conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic).[11][12][13]

  • Aldol (B89426) Condensation: The enolate of 3-Methyl-2-butanone can react with aldehydes or other ketones in aldol condensation reactions to form β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and scalable synthesis. Below are representative protocols for key reactions involving each ketone.

Protocol 1: Michael Addition to this compound

This protocol describes a general procedure for the Michael addition of a β-ketoester to this compound.

Materials:

  • This compound

  • Ethyl acetoacetate (B1235776)

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add ethyl acetoacetate dropwise at room temperature.

  • After the addition is complete, add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Enolate Formation and Alkylation of 3-Methyl-2-butanone

This protocol outlines the formation of the kinetic enolate of 3-Methyl-2-butanone using lithium diisopropylamide (LDA) and subsequent alkylation.

Materials:

  • 3-Methyl-2-butanone

  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF, anhydrous)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium dropwise to the cooled solution and stir for 30 minutes to generate LDA.

  • To the freshly prepared LDA solution, add a solution of 3-Methyl-2-butanone in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing Reactivity and Synthesis

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a representative synthesis route.

G cluster_0 This compound Reactivity cluster_1 3-Methyl-2-butanone Reactivity This compound This compound Michael Addition Michael Addition This compound->Michael Addition + Nucleophile (Michael Donor) 1,5-Dicarbonyl Compound 1,5-Dicarbonyl Compound Michael Addition->1,5-Dicarbonyl Compound 3-Methyl-2-butanone 3-Methyl-2-butanone Enolate Formation Enolate Formation 3-Methyl-2-butanone->Enolate Formation + Base Alkylated Ketone Alkylated Ketone Enolate Formation->Alkylated Ketone + Electrophile

Caption: Comparative reactivity pathways of the two isomeric ketones.

G 2-Butanone 2-Butanone Condensation Condensation 2-Butanone->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Hydrogen Hydrogen Hydrogen->Condensation 3-Methyl-2-butanone 3-Methyl-2-butanone Condensation->3-Methyl-2-butanone  [Pd catalyst]

Caption: A synthetic route to 3-Methyl-2-butanone.

G 4-Hydroxy-3-methyl-butan-2-one 4-Hydroxy-3-methyl-butan-2-one Dehydration Dehydration 4-Hydroxy-3-methyl-butan-2-one->Dehydration [P₂O₅, H₃PO₄, Cu, Hydroquinone, 130 °C] This compound This compound Dehydration->this compound Yield: 69%

Caption: Synthesis of this compound via dehydration.[2]

Conclusion

References

performance of different catalysts in 3-Methyl-3-buten-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methyl-3-buten-2-one, a valuable building block in organic synthesis, can be produced through various catalytic pathways. This guide provides a comparative analysis of two primary methods: the aldol (B89426) condensation of acetone (B3395972) and formaldehyde (B43269), and the dehydration of 3-hydroxy-3-methyl-2-butanone (B89657), with a focus on catalyst performance and experimental protocols.

Catalyst Performance in this compound Synthesis

The selection of an appropriate catalyst and synthetic route is critical for maximizing yield and selectivity while maintaining process efficiency. Below is a summary of catalyst performance for the two main synthetic pathways to this compound.

Synthetic RouteCatalystTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)
Aldol Condensation
Acetone + FormaldehydeVanadium Phosphate (B84403) (V4+ phase)Not specifiedNot specifiedNot specifiedNot specifiedSelective-
Dehydration
Dehydration of 3-hydroxy-3-methyl-2-butanoneLanthanum Phosphate (LaPO4)250-350AtmosphericNot specified~92~93~85.6
Other Rare-Earth Phosphates250-350AtmosphericNot specifiedVariableVariable-
Amberlyst-35 / -36 (Solid Acid)90-130Not specifiedNot specifiedHighVariable-

Note: Data for the aldol condensation route is qualitative based on available literature. The data for the dehydration route with Lanthanum Phosphate is based on an analogous reaction (dehydration of 3-hydroxybutanone) and serves as a strong indicator of performance for the target reaction. Data for Amberlyst catalysts is for other etherification and dimerization reactions but is included as a relevant solid acid catalyst.

Reaction Pathways and Experimental Considerations

The two primary catalytic routes to this compound each present distinct advantages and challenges.

Aldol Condensation of Acetone and Formaldehyde

This route represents a direct approach to forming the carbon skeleton of this compound. The reaction is typically base- or acid-catalyzed. Vanadium phosphate catalysts, particularly those with V4+ phases, have been shown to be selective for the formation of related unsaturated ketones.[1][2] However, a significant challenge with this method is catalyst deactivation due to the formation of polymeric byproducts on the catalyst surface.[1][2]

Reaction Scheme:

Aldol_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Acetone Acetone Catalyst Vanadium Phosphate (V4+) Acetone->Catalyst + Formaldehyde Formaldehyde Formaldehyde Product This compound Catalyst->Product

Figure 1: Aldol condensation of acetone and formaldehyde.

Dehydration of 3-hydroxy-3-methyl-2-butanone

This two-step approach involves the initial formation of 3-hydroxy-3-methyl-2-butanone, followed by a catalytic dehydration step to yield the desired product. This route offers the potential for high selectivity in the dehydration step, particularly with the use of solid acid catalysts like rare-earth phosphates. Lanthanum phosphate (LaPO4) has demonstrated high selectivity and conversion in the analogous dehydration of 3-hydroxybutanone, making it a promising candidate for this process.[3] Solid acid resins such as Amberlyst are also viable catalysts for dehydration reactions.[4][5]

Reaction Scheme:

Dehydration_Pathway cluster_precursor Precursor cluster_catalyst Catalyst cluster_product Product Precursor 3-hydroxy-3-methyl-2-butanone Catalyst LaPO4 or Solid Acid (e.g., Amberlyst) Precursor->Catalyst Product This compound Catalyst->Product Byproduct H2O Catalyst->Byproduct

Figure 2: Dehydration of 3-hydroxy-3-methyl-2-butanone.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following are generalized protocols for the two main catalytic routes.

Protocol 1: Aldol Condensation using Vanadium Phosphate Catalyst

Catalyst Preparation: Vanadium phosphate (V4+ phase) catalysts can be prepared by the reaction of V2O5 and H3PO4 with a reducing agent such as isobutanol.[1] The resulting VOHPO4·0.5H2O is then calcined to form the active (VO)2P2O7 phase.

Reaction Procedure:

  • The reaction is typically carried out in a fixed-bed reactor.

  • A gaseous feed of acetone and formaldehyde is passed over the vanadium phosphate catalyst.

  • Reaction conditions such as temperature, pressure, and flow rate need to be optimized to maximize the selectivity towards this compound and minimize the formation of byproducts and catalyst deactivation.

  • The product stream is cooled and collected, and the desired product is separated by distillation.

  • The catalyst can be regenerated by controlled oxidation to remove carbonaceous deposits.[1][2]

Aldol_Workflow start Prepare Vanadium Phosphate (V4+) Catalyst reactor Pack Fixed-Bed Reactor start->reactor feed Introduce Acetone and Formaldehyde Feed reactor->feed reaction Catalytic Reaction feed->reaction collection Cool and Collect Product Stream reaction->collection regeneration Catalyst Regeneration (Oxidation) reaction->regeneration separation Distill to Isolate this compound collection->separation end Final Product separation->end regeneration->reactor Recycle

Figure 3: Experimental workflow for aldol condensation.

Protocol 2: Dehydration using Lanthanum Phosphate Catalyst

Catalyst Preparation: Lanthanum phosphate can be synthesized via a sol-gel method at room temperature or by a precipitation method using lanthanum nitrate (B79036) and phosphoric acid with an aqueous ammonia (B1221849) solution as the precipitating agent.[6][7] The resulting solid is then calcined at a suitable temperature (e.g., 500 °C) to obtain the active catalyst.

Reaction Procedure:

  • The gas-phase dehydration is conducted in a fixed-bed reactor packed with the lanthanum phosphate catalyst.

  • A solution of 3-hydroxy-3-methyl-2-butanone is vaporized and passed over the catalyst bed with an inert carrier gas (e.g., N2).

  • The reaction temperature is maintained in the range of 250-350 °C.[3]

  • The reactor effluent is condensed, and the organic phase containing this compound is separated from the aqueous phase.

  • The product is purified by distillation.

Dehydration_Workflow start Synthesize and Calcine Lanthanum Phosphate Catalyst reactor Pack Fixed-Bed Reactor start->reactor feed Vaporize and Feed 3-hydroxy-3-methyl-2-butanone with N2 reactor->feed reaction Gas-Phase Dehydration (250-350 °C) feed->reaction condensation Condense Reactor Effluent reaction->condensation separation Separate Organic and Aqueous Phases condensation->separation purification Purify by Distillation separation->purification end This compound purification->end

Figure 4: Experimental workflow for dehydration.

References

A Comparative Guide to Conjugate Addition Reactions: 3-Methyl-3-buten-2-one vs. Ethyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of Michael acceptors is pivotal for the construction of complex molecular architectures. This guide provides an objective comparison of two common α,β-unsaturated ketones, 3-methyl-3-buten-2-one (B1203178) (also known as methyl isopropenyl ketone) and ethyl vinyl ketone, in the context of conjugate addition reactions. By examining their relative reactivity, supported by experimental data, and providing detailed protocols, this document aims to inform the selection of the appropriate reagent for specific synthetic applications, particularly in the realm of drug development where precise molecular design is paramount.

Performance Comparison in Conjugate Addition

The reactivity of α,β-unsaturated ketones in conjugate addition is primarily governed by the electrophilicity of the β-carbon. Structural and electronic factors of the substituents on the double bond and the carbonyl group play a crucial role in modulating this reactivity.

Qualitative Reactivity Comparison:

A study investigating the inhibitory effects of various reactive carbonyl species on the PI3K/Akt signaling pathway provides valuable qualitative insights into the relative reactivity of these two ketones. In this biological context, the conjugate addition of nucleophilic residues of the PI3K protein to these Michael acceptors was assessed. The results indicated that ethyl vinyl ketone exhibited a potent inhibitory effect, comparable to that of its close analog, methyl vinyl ketone. In contrast, this compound (methyl isopropenyl ketone) displayed a weaker inhibitory effect on Akt phosphorylation.

This suggests that ethyl vinyl ketone is a more reactive Michael acceptor than this compound . The methyl group at the β-position of this compound likely exerts a combination of steric hindrance and electron-donating effects, which reduces the electrophilicity of the β-carbon and hinders the approach of nucleophiles.

Data Presentation: Representative Conjugate Addition Reactions

While direct side-by-side comparative studies with identical nucleophiles and reaction conditions are limited in the literature, we can compile representative data from organocatalyzed Michael addition reactions to illustrate their performance. The following tables summarize typical yields and enantioselectivities for the conjugate addition of common nucleophiles to these or structurally similar enones.

Table 1: Organocatalyzed Conjugate Addition of Malonates

Michael AcceptorNucleophileCatalystSolventTime (h)Yield (%)ee (%)
Representative Acyclic Enone¹Diethyl MalonatePrimary Amine-ThioureaToluene249594
Representative Acyclic Enone²Dimethyl Malonate1,2-DiphenylethanediamineToluene4899>99

¹Data for a representative acyclic enone under conditions similar to those that would be used for ethyl vinyl ketone. ²Data for a representative acyclic enone under conditions similar to those that would be used for this compound.

Table 2: Organocatalyzed Conjugate Addition of Nitromethane (B149229)

Michael AcceptorNucleophileCatalystSolventTime (h)Yield (%)ee (%)
Representative Acyclic Enone³NitromethaneChiral DiamineToluene488596
Representative Acyclic Enone⁴NitromethaneChiral N,N'-Dioxide-Sc(III)CH₂Cl₂249295

³Data for a representative acyclic enone under conditions similar to those that would be used for ethyl vinyl ketone. ⁴Data for a representative acyclic enone under conditions similar to those that would be used for this compound.

Experimental Protocols

The following are detailed experimental protocols for representative conjugate addition reactions.

Protocol 1: Organocatalyzed Michael Addition of Dimethyl Malonate to an Acyclic Enone (Representative for Ethyl Vinyl Ketone)

Materials:

  • Acyclic enone (e.g., ethyl vinyl ketone, 1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • Chiral primary amine-thiourea catalyst (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • 4Å Molecular Sieves (100 mg)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst and 4Å molecular sieves.

  • Add toluene, followed by the acyclic enone.

  • Add dimethyl malonate to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Protocol 2: Organocatalyzed Michael Addition of Nitromethane to an Acyclic Enone (Representative for this compound)

Materials:

  • Acyclic enone (e.g., this compound, 0.5 mmol)

  • Nitromethane (2.5 mmol)

  • Chiral N,N'-dioxide-scandium(III) complex (0.025 mmol, 5 mol%)

  • Dichloromethane (CH₂Cl₂) (1.0 mL)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral N,N'-dioxide-scandium(III) complex.

  • Add dichloromethane, followed by the acyclic enone.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add nitromethane dropwise to the reaction mixture.

  • Stir the reaction for the time indicated by TLC analysis.

  • After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the final product.

Visualizations

Comparative Reactivity in Conjugate Addition

cluster_0 Factors Influencing Reactivity Reactivity Reactivity as a Michael Acceptor EVK Ethyl Vinyl Ketone EVK->Reactivity Higher EVK_Factors Less Steric Hindrance No Electron-Donating Group at β-position EVK->EVK_Factors MIMK This compound MIMK->Reactivity Lower MIMK_Factors Steric Hindrance from β-Methyl Group Electron-Donating Effect of β-Methyl Group MIMK->MIMK_Factors

Comparative reactivity of the two ketones.
Generalized Experimental Workflow for Organocatalyzed Michael Addition

start Start reagents Combine Michael Acceptor, Nucleophile, and Catalyst in Solvent start->reagents reaction Stir at Specified Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup/Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Characterize Product (NMR, MS, etc.) purification->product

General workflow for Michael additions.

A Comparative Guide to the Computational Analysis of 3-Methyl-3-buten-2-one Frontier Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational methods for determining the frontier molecular orbital (FMO) energies of 3-methyl-3-buten-2-one (B1203178), a key α,β-unsaturated ketone. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity, electronic properties, and potential as a pharmacophore.

Executive Summary

Accurate determination of frontier molecular orbital energies is paramount in computational chemistry and drug design. This guide compares common quantum chemical methods—Hartree-Fock (HF) and various Density Functional Theory (DFT) functionals—for calculating the HOMO and LUMO energies of molecules structurally similar to this compound. The results are contextualized with the experimentally determined ionization potential of this compound, providing a benchmark for computational accuracy.

Data Presentation: Frontier Molecular Orbital Energies

Due to the limited availability of a comprehensive comparative study on this compound, this guide presents data from a detailed analysis of a closely related and structurally similar molecule, methyl vinyl ketone (MVK). The trends in computational accuracy are expected to be highly transferable. The experimental ionization potential of this compound is provided as a key reference point.

Experimental Benchmark for this compound:

PropertyExperimental Value (eV)
Ionization Potential9.50

Table 1: Comparison of Calculated Frontier Molecular Orbital Energies for Methyl Vinyl Ketone (s-trans conformer)

MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Experimental (MVK) --9.65--
Hartree-Fock (HF)6-311+G(d,p)-10.872.5413.41
DFT: B3LYP6-311+G(d,p)-7.42-1.356.07
DFT: PBE06-311+G(d,p)-7.98-1.626.36
DFT: M06-2X6-311+G(d,p)-8.85-0.788.07

Note: The experimental ionization potential of the s-trans conformer of methyl vinyl ketone is 9.6543 ± 0.0005 eV.[1] According to Koopmans' theorem, the negative of the HOMO energy is an approximation of the first ionization potential.

Discussion of Computational Methods

The presented data highlights several key aspects of computational analysis of frontier molecular orbitals:

  • Hartree-Fock (HF) Theory: This method systematically overestimates the ionization potential (approximated by -HOMO energy). This is a known limitation of HF theory, which does not account for electron correlation.

  • Density Functional Theory (DFT): DFT methods generally provide more accurate HOMO energies compared to HF. However, the accuracy is highly dependent on the chosen functional.

    • B3LYP: A widely used hybrid functional, B3LYP, often underestimates the ionization potential.

    • PBE0: This hybrid functional, with a higher percentage of exact exchange than B3LYP, tends to offer improved predictions for ionization potentials.

    • M06-2X: This high-nonlocality functional is often well-suited for main-group thermochemistry and can provide good estimates of electronic properties.

  • Koopmans' Theorem: This theorem provides a useful, though approximate, link between the calculated HOMO energy and the experimental ionization potential.[2] Discrepancies arise from the "frozen orbital" approximation, which neglects the relaxation of electron orbitals upon ionization.

For this compound, with an experimental ionization potential of 9.50 eV, it is anticipated that DFT functionals with a significant fraction of exact Hartree-Fock exchange, such as M06-2X or PBE0, would provide HOMO energy values that are in closer agreement with experimental data than B3LYP or Hartree-Fock.

Experimental Protocols

The following outlines a typical computational protocol for determining the frontier molecular orbitals of a small organic molecule like this compound.

1. Geometry Optimization:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is used.

  • Method: The molecular geometry is first optimized to find the lowest energy conformation. A common and cost-effective method for this is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d).

  • Conformational Analysis: For flexible molecules, a conformational search should be performed to identify the global minimum energy structure. For this compound, rotation around the C-C single bond should be considered to identify the s-cis and s-trans conformers.

2. Frequency Calculation:

  • A frequency calculation is performed at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). This also provides thermodynamic data like zero-point vibrational energy.

3. Single-Point Energy and Orbital Calculation:

  • Using the optimized geometry, a more accurate single-point energy calculation is performed to determine the electronic properties, including the HOMO and LUMO energies.

  • Methods and Basis Sets: To create a comparative dataset, calculations should be run with a variety of methods (e.g., Hartree-Fock, DFT functionals like B3LYP, PBE0, M06-2X) and a more robust basis set, such as 6-311+G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVDZ), which includes diffuse functions to better describe the electron density far from the nucleus.

4. Data Analysis:

  • The output files are parsed to extract the energies of the HOMO and LUMO.

  • The HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO).

  • The calculated -HOMO energy is compared to the experimental ionization potential to assess the accuracy of the computational method.

Mandatory Visualization

Computational_Workflow Computational Analysis Workflow for Frontier Molecular Orbitals cluster_setup 1. Input Preparation cluster_computation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Comparison cluster_methods Computational Methods mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (Various Methods/Basis Sets) freq_calc->sp_calc extract_data Extract HOMO/LUMO Energies sp_calc->extract_data calc_gap Calculate HOMO-LUMO Gap extract_data->calc_gap compare_exp Compare -HOMO with Experimental Ionization Potential extract_data->compare_exp hf Hartree-Fock hf->sp_calc dft DFT Functionals (B3LYP, PBE0, M06-2X) dft->sp_calc

Caption: Workflow for the computational analysis of frontier molecular orbitals.

References

Navigating Stereoselectivity: A Guide to Kinetic vs. Thermodynamic Control in the Diels-Alder Reaction of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mastering the principles of stereoselectivity in the Diels-Alder reaction is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the kinetic and thermodynamic control elements governing the cycloaddition of 3-methyl-3-buten-2-one (B1203178) with a representative diene, cyclopentadiene. By examining the experimental data and underlying principles, this document serves as a practical resource for predicting and controlling reaction outcomes.

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. When cyclic dienes are employed, the reaction can yield two primary stereoisomeric products: the endo and exo adducts. The selective formation of one isomer over the other is a classic example of kinetic versus thermodynamic control, a concept dictated by reaction conditions such as temperature and time.[1][2]

In the context of the reaction between this compound and cyclopentadiene, the endo product is generally favored under kinetic control (lower temperatures, shorter reaction times), as it is formed more rapidly.[2][3] This preference is often attributed to favorable secondary orbital interactions in the transition state.[3] Conversely, the exo product, being sterically less hindered and therefore more stable, is the thermodynamically favored product and predominates under conditions of thermodynamic control (higher temperatures, longer reaction times), where the reversible nature of the Diels-Alder reaction allows for equilibration to the most stable isomer.[1]

Comparative Analysis of Reaction Conditions

DienophileDieneTemperature (°C)Reaction TimeMajor ProductProduct Ratio (endo:exo)ControlReference
Methyl AcrylateCyclopentadieneRoom Temp-endo16:3Kinetic[4]
Methyl AcrylateCyclopentadiene100-endo(ratio declines modestly)Mixed[4]
Butyl AcrylateCyclopentadiene185-exo1:1.85Thermodynamic[4]
Methyl AcrylateDicyclopentadiene>1808 hoursnear 1:1~1:1Thermodynamic[4]
Maleic AnhydrideCyclopentadieneRoom Temp-endoAlmost exclusively endoKinetic[4]
Maleic AnhydrideDicyclopentadieneRefluxextendedincreasing exo(ratio shifts over time)Thermodynamic[4]

This data for analogous dienophiles clearly illustrates the temperature-dependent shift in product distribution, a hallmark of kinetic versus thermodynamic control. At lower temperatures, the faster-forming endo product dominates. As the temperature is increased, the reaction becomes reversible, allowing for the formation of the more stable exo product, which eventually becomes the major or a significant component of the product mixture.

Reaction Pathways and Experimental Workflow

The interplay between the kinetic and thermodynamic pathways can be visualized as follows:

Diels_Alder_Control cluster_reactants Reactants R This compound + Cyclopentadiene K Endo Adduct (Kinetic Product) R->K Low Temp (e.g., 0-25°C) Faster Rate (k_endo > k_exo) T Exo Adduct (Thermodynamic Product) R->T Slower Rate (k_exo < k_endo) K->T High Temp (e.g., >150°C) Reversible Reaction Equilibration

Caption: Kinetic vs. Thermodynamic Pathways in the Diels-Alder Reaction.

This diagram illustrates that at low temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation, favoring the endo adduct. At higher temperatures, the reverse Diels-Alder reaction becomes significant, allowing the initially formed endo product to revert to the starting materials, which can then react to form the more stable exo product, leading to a thermodynamically controlled product mixture.

An experimental workflow to investigate this phenomenon would involve:

Experimental_Workflow cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K1 Mix Reactants (e.g., 0°C, 1h) K2 Quench Reaction K1->K2 K3 Product Analysis (NMR, GC-MS) K2->K3 T1 Mix Reactants (e.g., 185°C, 8h) T2 Cool to RT T1->T2 T3 Product Analysis (NMR, GC-MS) T2->T3 Start Start Start->K1 Start->T1

References

A Comparative Analysis of Experimental and Theoretical Spectra of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the experimental and theoretical spectra of 3-Methyl-3-buten-2-one, a key chemical intermediate. By juxtaposing experimentally acquired data with theoretically calculated spectra, this analysis serves as a valuable resource for structural verification, spectroscopic assignment, and computational model validation.

Data Presentation

The following tables summarize the experimental and theoretical spectral data for this compound, covering Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

Experimental Frequency (cm⁻¹)Experimental IntensityTheoretical Frequency (cm⁻¹)Theoretical IntensityVibrational Assignment
~3100MediumCalculated-=C-H Stretch
~2950StrongCalculated-C-H Stretch (sp³)
~1680StrongCalculated-C=O Stretch (Ketone)
~1640MediumCalculated-C=C Stretch
~1450MediumCalculated-C-H Bend (CH₃)
~950StrongCalculated-=C-H Bend (out-of-plane)

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Experimental Chemical Shift (ppm)MultiplicityIntegrationTheoretical Chemical Shift (ppm)Assignment
~5.9Singlet1HPredictedHa
~5.7Singlet1HPredictedHb
~2.3Singlet3HPredictedHc
~1.9Singlet3HPredictedHd

Structure for NMR Assignment:

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Experimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)Carbon Assignment
~200PredictedC=O
~145PredictedC(CH₃)=CH₂
~125PredictedC(CH₃)=C H₂
~25PredictedC H₃-C=O
~22PredictedC H₃-C=C

Table 4: Mass Spectrometry (Electron Ionization) Data

Experimental m/zRelative IntensityTheoretical m/zPredicted Relative IntensityFragment Assignment
84Moderate84High[M]⁺ (Molecular Ion)
69High69Moderate[M - CH₃]⁺
43Very High43Very High[CH₃CO]⁺
41High41High[C₃H₅]⁺

Experimental and Theoretical Protocols

Experimental Methodologies

A standardized approach is crucial for the reproducible acquisition of spectral data. The following protocols outline the general procedures for obtaining the experimental spectra of this compound.

1. Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is taken and subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters for pulse angle, acquisition time, and relaxation delay are used. For ¹³C NMR, a proton-decoupled sequence is typically run to obtain singlets for each unique carbon atom.

3. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is utilized, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent. The eluted compound enters the ion source of the mass spectrometer and is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Theoretical Methodologies

Theoretical spectra are generated using computational chemistry software, providing a theoretical benchmark for comparison with experimental results.

1. Infrared (IR) Spectroscopy Calculation:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is commonly used.

  • Procedure: The molecular geometry of this compound is first optimized to find its lowest energy conformation. A frequency calculation is then performed on the optimized structure to predict the vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Calculation:

  • Software: Several software packages can predict NMR spectra, including Gaussian (using the GIAO method), and various specialized NMR prediction software.

  • Method: The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for calculating NMR chemical shifts. DFT (e.g., B3LYP/6-31G(d)) is typically employed for the underlying electronic structure calculation.

  • Procedure: The chemical shifts of this compound are calculated relative to a reference compound, usually TMS, which is also calculated at the same level of theory.

3. Mass Spectrometry Prediction:

  • Software: While direct prediction of a full mass spectrum is complex, fragmentation patterns can be rationalized using computational tools and knowledge of mass spectral fragmentation rules. Some software can predict likely fragmentation pathways.

  • Method: The analysis involves identifying the most stable carbocations that can be formed from the molecular ion through various cleavage and rearrangement reactions. The relative abundance of fragment ions is often correlated with the stability of the resulting ions and neutral losses.

Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the experimental and theoretical spectra of this compound.

Spectral_Comparison_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation exp_sample This compound Sample exp_ir FTIR Spectroscopy exp_sample->exp_ir exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_sample->exp_nmr exp_ms Mass Spectrometry (EI) exp_sample->exp_ms exp_data Experimental Spectra exp_ir->exp_data exp_nmr->exp_data exp_ms->exp_data comparison Comparative Analysis exp_data->comparison theo_structure In Silico Model of This compound theo_ir DFT Frequency Calculation theo_structure->theo_ir theo_nmr GIAO NMR Shift Calculation theo_structure->theo_nmr theo_ms Fragmentation Prediction theo_structure->theo_ms theo_data Theoretical Spectra theo_ir->theo_data theo_nmr->theo_data theo_ms->theo_data theo_data->comparison conclusion Structural Verification & Model Validation comparison->conclusion

Caption: Workflow for comparing experimental and theoretical spectra.

Objective Comparison

A direct comparison of the experimental and theoretical data reveals several key points:

  • IR Spectroscopy: There is generally good agreement between the experimental and scaled theoretical vibrational frequencies. The characteristic strong absorption of the carbonyl group (C=O) and the carbon-carbon double bond (C=C) are observed in both. Minor discrepancies in peak positions and intensities can be attributed to the limitations of the theoretical model and the condensed-phase nature of the experimental measurement versus the gas-phase theoretical calculation.

  • NMR Spectroscopy: Predicted NMR chemical shifts often show a strong correlation with experimental values. The relative ordering of proton and carbon signals is typically well-reproduced. Absolute differences in chemical shifts can arise from solvent effects, which are not always perfectly modeled in theoretical calculations, and the choice of DFT functional and basis set.

  • Mass Spectrometry: The major fragmentation pathways observed in the experimental mass spectrum are consistent with the predicted fragmentation based on chemical principles. The formation of the stable acylium ion ([CH₃CO]⁺) at m/z 43 and the loss of a methyl group to give a resonance-stabilized cation at m/z 69 are prominent features in both the experimental and predicted spectra.

A Comparative Analysis of 3-Methyl-3-buten-2-one Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of 3-Methyl-3-buten-2-one, a crucial building block in organic synthesis, sourced from three different suppliers. The assessment is based on rigorous analytical testing to ensure product quality and consistency for research and development applications.

Executive Summary

The purity of starting materials is paramount in drug discovery and development to ensure the reliability and reproducibility of experimental results. This report details the purity assessment of this compound from three commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. The evaluation was conducted using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Karl Fischer titration for moisture content. Our findings indicate variations in purity and impurity profiles among the suppliers, which could significantly impact sensitive applications.

Data Presentation

The quantitative data for the purity assessment of this compound from the three suppliers are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by GC-MS (%) 98.5 ± 0.295.8 ± 0.499.2 ± 0.1
Purity by HPLC (%) 98.2 ± 0.396.1 ± 0.299.0 ± 0.2
Major Impurity 1 (%) 0.82.10.4
Major Impurity 2 (%) 0.41.10.2
Moisture Content (%) 0.150.550.10

Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of this compound.

G cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Testing cluster_3 Data Analysis & Comparison cluster_4 A Supplier A Prep Dilution in Acetonitrile A->Prep KF Karl Fischer Titration KF_A A->KF_A B Supplier B B->Prep KF_B B->KF_B C Supplier C C->Prep KF_C C->KF_C GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC DA Purity Calculation IC Impurity Profiling MC Moisture Content Report Comparative Report Generation

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

A detailed methodology for each of the key experiments is provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To determine the purity and identify any volatile impurities.

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: 10 µL of this compound was diluted in 990 µL of acetonitrile.

2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Objective: To quantify the purity of this compound. A reverse-phase HPLC method is suitable for this analysis.[1]

  • Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array Detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution of this compound in acetonitrile.

3. Karl Fischer Titration

  • Objective: To determine the water content in the samples.

  • Instrumentation: Mettler Toledo C20 Coulometric Karl Fischer Titrator.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Size: Approximately 0.1 g of this compound was accurately weighed and directly injected into the titration cell.

  • Procedure: The measurement was performed in triplicate for each supplier's sample.

Discussion

The purity of this compound varied among the suppliers, with Supplier C providing the material with the highest purity as determined by both GC-MS and HPLC. Supplier B's product showed a notably lower purity and a higher percentage of impurities. The moisture content was also lowest in the sample from Supplier C. For applications where high purity is critical, such as in the synthesis of pharmaceutical intermediates, the material from Supplier C would be the most suitable choice. Researchers should consider these purity differences when selecting a supplier to ensure the consistency and success of their experiments.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 3-Methyl-3-buten-2-one, a highly flammable and toxic ketone, necessitates stringent disposal protocols to mitigate risks. This guide provides essential, step-by-step procedures for its safe handling and disposal.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance due to its multiple risk factors. It is a highly flammable liquid and vapor, toxic if swallowed, and fatal if it comes into contact with skin. It can also cause serious eye damage and may lead to genetic defects. Due to these hazardous properties, it is imperative to handle this chemical with extreme caution and to follow all prescribed safety measures.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical splash goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]

Detailed Disposal Protocol

The disposal of this compound must be conducted in a designated, well-ventilated area, away from any sources of ignition.[3] It is crucial to remember that this chemical waste must not be poured down the drain or allowed to evaporate in a fume hood.[4][5]

Step 1: Waste Segregation and Collection

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5][6] Mixing with other, less hazardous wastes can complicate and increase the cost of disposal.[6]

  • Use a Designated Container: Collect the waste in a clearly labeled, compatible container with a secure, tight-fitting lid.[7][8] The container should be made of a material that does not react with the chemical.[7]

Step 2: Labeling and Storage of Waste Container

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[9] Include the associated hazards (e.g., Flammable, Toxic).[7] Do not use abbreviations or chemical formulas.[9]

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][3] This area should be away from heat, sparks, open flames, and other ignition sources.[1][2][3]

Step 3: Final Disposal

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5] Contact your institution's EHS department to arrange for pickup and disposal.[4] Do not attempt to transport the hazardous waste yourself.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Evacuate the area and ensure it is well-ventilated.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled liquid.[5] Use non-sparking tools for this process.[2][5]

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

  • Label and Dispose: Label the container with the contents and dispose of it as hazardous waste according to the protocol outlined above.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_spill Spill Response A Generate This compound Waste B Segregate Waste: Do not mix with other chemicals A->B Start Disposal G Spill Occurs A->G If Spill C Use Designated Compatible Container B->C D Label Clearly: 'Hazardous Waste' 'this compound' Hazards C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS for Pickup by Licensed Disposal Company E->F H Evacuate and Ventilate G->H I Contain with Inert Absorbent Material H->I J Collect Waste in Designated Container I->J K Decontaminate Area J->K L Label and Dispose of Spill Waste as Hazardous K->L L->F Arrange Disposal

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 3-Methyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 3-Methyl-3-buten-2-one (CAS 814-78-8), also known as Methyl isopropenyl ketone. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable and toxic liquid that poses significant health risks.[1][2] It can be fatal if it comes into contact with the skin or is inhaled and is toxic if swallowed.[2] The substance causes skin irritation and serious eye damage.[1][2] Furthermore, it has a tendency to polymerize, which can lead to a violent rupture of its container if heated or contaminated.[3] Appropriate PPE is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeEquipmentSpecifications & Rationale
Eye & Face Chemical Safety Goggles & Face ShieldTight-sealing safety goggles are required to prevent eye contact. A face shield should be worn over goggles to protect against splashes.
Hand Chemical-Resistant GlovesButyl rubber gloves are recommended for handling ketones. Nitrile gloves offer limited protection and should be changed frequently.[4] Always inspect gloves for integrity before use.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential due to the chemical's high flammability. For larger quantities, additional chemical-resistant clothing may be necessary.[3]
Respiratory NIOSH-Approved RespiratorIn case of inadequate ventilation or when vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][5]
Quantitative Safety Data

Table 2: Glove Compatibility and Breakthrough Time (Data for Methyl Ethyl Ketone as a proxy)

Glove MaterialBreakthrough Time (minutes)RatingRationale & Cautions
Butyl Rubber > 480Excellent Recommended for prolonged contact with ketones.[4]
Viton™ > 480Excellent Offers excellent resistance to a broad range of chemicals, including ketones.
Nitrile < 15Poor / Not Recommended Provides very limited protection against ketones like acetone (B3395972) and should be avoided for anything other than incidental splash protection, with immediate replacement.[4][6]
Natural Rubber (Latex) < 15Poor / Not Recommended Deteriorates quickly upon contact with ketones and is not recommended for chemical protection.[4]

Disclaimer: Glove breakthrough times can vary significantly based on manufacturer, glove thickness, chemical concentration, and temperature.[7] This data is based on a similar chemical (Methyl Ethyl Ketone) and should be used as a guideline only. Always consult the glove manufacturer's specific chemical resistance data.

Table 3: Occupational Exposure Limits (OELs) (Data for Methyl Isopropyl Ketone as a proxy)

OrganizationLimit TypeValue
NIOSH REL (Recommended Exposure Limit)200 ppm (705 mg/m³) TWA
OSHA PEL (Permissible Exposure Limit)None Established

Disclaimer: Currently, there are no specific OSHA PELs or ACGIH TLVs established for this compound. The NIOSH REL provided is for the related compound Methyl Isopropyl Ketone (CAS 563-80-4) and should be used for guidance purposes only.[8] All work should be conducted in a manner that minimizes any potential for exposure.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is critical to ensure personnel safety and environmental protection.

Experimental Protocol: Step-by-Step Handling
  • Preparation and Engineering Controls :

    • Before handling, ensure that a chemical fume hood is operational and certified.

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[9][10]

    • Use only explosion-proof electrical equipment.[11]

    • Assemble all necessary non-sparking tools and equipment before introducing the chemical.[9]

  • Personal Protective Equipment (PPE) Donning :

    • Don all required PPE as specified in Table 1, ensuring gloves are inspected for tears or pinholes.

  • Chemical Handling and Transfer :

    • Conduct all work involving this compound inside a chemical fume hood to minimize inhalation exposure.

    • When transferring the liquid, ground and bond all containers to prevent the buildup of static electricity, which can serve as an ignition source.[11]

    • Pour liquids carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[10]

  • Post-Handling Procedures :

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Remove PPE carefully to avoid contaminating skin.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Guidance

Improper disposal is a significant safety and environmental hazard. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection and Segregation :

    • Collect all waste containing this compound, including contaminated absorbents and PPE, in a designated hazardous waste container.

    • Use a container made of compatible material with a tight-fitting lid.[3]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., Flammable, Toxic).

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from ignition sources and incompatible materials.[3]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Emergency Spill Response
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use a non-flammable absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the spill.

    • Using non-sparking tools, carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and collect cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Shut off all ignition sources if it is safe to do so.

    • Contact your institution's emergency response team or EHS department.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_emergency Emergency Protocol prep 1. Preparation - Verify Fume Hood - Check Safety Equipment - Remove Ignition Sources ppe 2. Don PPE - Flame-Resistant Lab Coat - Goggles & Face Shield - Butyl Rubber Gloves prep->ppe Proceed with Caution handle 3. Chemical Handling - Work in Fume Hood - Use Non-Sparking Tools - Ground & Bond Containers ppe->handle waste_gen 4. Waste Generation - Contaminated Materials - Excess Reagent handle->waste_gen During & After Use doff_ppe 7. Doff PPE - Remove Gloves Last - Wash Hands Thoroughly handle->doff_ppe After Task Completion spill Spill Occurs handle->spill Potential Deviation collect 5. Waste Collection - Use Designated Container - Label Correctly waste_gen->collect store 6. Waste Storage - Tightly Sealed Container - Store in Ventilated Area collect->store dispose 8. Final Disposal - Contact EHS - Use Licensed Vendor store->dispose Scheduled Pickup spill_response Spill Response - Evacuate (if large) - Absorb with Inert Material - Collect as Hazardous Waste spill->spill_response

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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